molecular formula C8H8N2O B1603443 2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 676515-33-6

2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1603443
CAS No.: 676515-33-6
M. Wt: 148.16 g/mol
InChI Key: GLGXFIOPGKDBIF-UHFFFAOYSA-N
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Description

2,3-dihydro-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXFIOPGKDBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601043
Record name 2,3-Dihydro-1,8-naphthyridin-4(1H)-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676515-33-6
Record name 2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to the 2,3-dihydro-1,8-naphthyridin-4(1H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is a compelling heterocyclic motif that holds significant promise in medicinal chemistry. As a partially saturated derivative of the well-explored 1,8-naphthyridine ring system, it offers a unique three-dimensional architecture that can be exploited for developing novel therapeutics. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this intriguing molecular core, with a focus on empowering researchers in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

Computed Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in the table below. These parameters are crucial for assessing the druglikeness of the scaffold.[1]

PropertyValue
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
XLogP3 0.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Topological Polar Surface Area 42 Ų
CAS Number 676515-33-6
Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound, based on the analysis of related structures such as 2,3-dihydroquinazolin-4(1H)-ones and other naphthyridine derivatives.[2][3]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals expected in the range of δ 7.0-8.5 ppm, corresponding to the protons on the pyridine ring. The exact chemical shifts and coupling constants will depend on the substitution pattern.

  • Methylene Protons (-CH₂-CH₂-): Two triplets are anticipated in the regions of δ 2.5-3.0 ppm and δ 3.5-4.0 ppm, corresponding to the two methylene groups in the dihydropyridinone ring.

  • Amine Proton (-NH-): A broad singlet is expected, the chemical shift of which will be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • Methylene Carbons (-CH₂-CH₂-): Signals in the aliphatic region, expected around δ 30-50 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A characteristic absorption band in the region of 3200-3400 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region, indicative of the aromatic pyridine ring.

  • C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements.

Synthesis and Reactivity

Proposed Synthetic Protocol: A Modern Approach

While classical methods like the Knorr or Friedländer reactions are staples for synthesizing 1,8-naphthyridin-2(1H)-ones, accessing the this compound core can be achieved through a multi-step sequence, potentially amenable to microwave-assisted synthesis for improved efficiency.[4] A plausible synthetic route is outlined below.

Synthesis_of_this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Selective Reduction 2-aminonicotinaldehyde 2-aminonicotinaldehyde intermediate_1 Enamine Intermediate 2-aminonicotinaldehyde->intermediate_1 K2CO3, Ethanol, Reflux ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate_1 aromatic_naphthyridinone 1,8-Naphthyridin-4(1H)-one intermediate_1->aromatic_naphthyridinone Heat or Acid Catalyst target_molecule This compound aromatic_naphthyridinone->target_molecule H2, Pd/C or NaBH4

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Methodology:

  • Step 1: Condensation. 2-aminonicotinaldehyde is condensed with ethyl acetoacetate in the presence of a base such as potassium carbonate in a suitable solvent like ethanol under reflux conditions. This reaction forms an enamine intermediate. The choice of a base is critical to facilitate the initial nucleophilic attack of the enamine onto the aldehyde.

  • Step 2: Intramolecular Cyclization. The enamine intermediate is then subjected to thermal or acid-catalyzed intramolecular cyclization to yield the aromatic 1,8-naphthyridin-4(1H)-one. This step involves the nucleophilic attack of the amino group onto the ester carbonyl, followed by elimination of ethanol.

  • Step 3: Selective Reduction. The resulting 1,8-naphthyridin-4(1H)-one is then selectively reduced to the desired this compound. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or with a chemical reducing agent like sodium borohydride. The reaction conditions would need to be carefully controlled to avoid over-reduction of the pyridine ring or the amide carbonyl.

Chemical Reactivity: A Tale of Two Moieties

The reactivity of this compound is governed by the interplay of its electron-rich dihydropyridinone ring and the electron-deficient pyridine ring.

  • Nucleophilic Character: The nitrogen atom of the dihydropyridinone ring and the adjacent enamine-like double bond can exhibit nucleophilic character, making them susceptible to attack by electrophiles. Alkylation or acylation at the N1 position is a common modification in related systems.

  • Electrophilic Character: The pyridine ring, being electron-deficient, is prone to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen.

  • Reactions at the Carbonyl Group: The amide carbonyl can undergo reactions typical of this functional group, such as reduction or reaction with organometallic reagents, although these may require harsh conditions.

Reactivity_of_this compound cluster_nucleophilic Nucleophilic Reactions cluster_electrophilic Electrophilic Reactions Core This compound N1_Alkylation N1-Alkylation/Acylation Core->N1_Alkylation Electrophile (e.g., R-X) Enamine_Addition Addition to C=C Core->Enamine_Addition Electrophile (e.g., Michael Acceptor) Pyridine_Substitution Nucleophilic Aromatic Substitution on Pyridine Ring Core->Pyridine_Substitution Nucleophile (e.g., Nu-)

Figure 2: Key reactivity sites of the this compound core.

Significance in Drug Discovery and Medicinal Chemistry

The broader class of 1,8-naphthyridine derivatives has a rich history in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities.[5] This provides a strong rationale for the exploration of the this compound scaffold.

A Privileged Scaffold

The 1,8-naphthyridine core is considered a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple biological targets.[5] This versatility makes them attractive starting points for drug discovery programs.

Established and Emerging Therapeutic Applications

Derivatives of 1,8-naphthyridin-4-one have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Many 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and targeting of protein kinases.[5]

  • Cannabinoid Receptor Ligands: Substituted 1,8-naphthyridin-4(1H)-on-3-carboxamides have been developed as selective agonists for the CB2 cannabinoid receptor, which is a target for inflammatory and neuropathic pain.[6]

  • Anti-inflammatory Agents: The 1,8-naphthyridine scaffold has been incorporated into molecules with significant anti-inflammatory properties.

  • Antibacterial Agents: The quinolone and naphthyridone classes of antibiotics are well-established, and new derivatives continue to be explored.

The introduction of the 2,3-dihydro feature in the this compound core introduces a degree of conformational flexibility and a more three-dimensional shape compared to its aromatic counterpart. This can be advantageous for achieving higher binding affinity and selectivity for specific biological targets.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of chemical space. While direct experimental data on the parent compound is sparse, the wealth of information available for the broader 1,8-naphthyridine class provides a solid foundation for its future investigation.

Key areas for future research include:

  • Development of robust and scalable synthetic routes to the parent scaffold and its derivatives.

  • Thorough experimental characterization of the physicochemical and spectroscopic properties of the core molecule.

  • Systematic exploration of the structure-activity relationships (SAR) of substituted analogues against a diverse range of biological targets.

  • Computational studies to model the binding of these compounds to target proteins and to guide the design of new derivatives with improved properties.

References

  • [SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University]([Link] Macmillan-Group/files/publications/nature19056-s.pdf)

  • [2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de][2][4][7]diazaborinine - PMC - NIH]([Link])

  • [Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][7][8]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][7][9]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - NIH]([Link])

  • [Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][2][7]thiazin-4-one - PMC - NIH]([Link])

Sources

A Technical Guide to 2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 1,8-Naphthyridinone Core

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to a diverse array of biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[1] The 1,8-naphthyridine nucleus is a quintessential example of such a scaffold.[2][3] This nitrogen-containing heterocyclic system has garnered immense interest from researchers globally due to its synthetic versatility and its proven efficacy in modulating biological pathways implicated in a myriad of diseases.[3][4] Derivatives of 1,8-naphthyridine have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, underscoring the profound therapeutic potential embedded within this bicyclic heteroaromatic system.[4][5][6][7]

This guide focuses on a specific, foundational member of this family: 2,3-dihydro-1,8-naphthyridin-4(1H)-one . We will dissect its chemical identity, explore its synthesis and reactivity, and delve into its role as a cornerstone for the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this high-value chemical entity.

PART 1: Nomenclature and Structural Elucidation

A precise understanding of a molecule's identity begins with its formal nomenclature and structure. The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3-dihydro-1H-1,8-naphthyridin-4-one .[8]

Let's deconstruct this name:

  • 1,8-Naphthyridine: This defines the core bicyclic structure, a diazanaphthalene, where two nitrogen atoms are present in the two fused six-membered rings, specifically at positions 1 and 8.[9]

  • -4(1H)-one: This indicates a ketone group (=O) at position 4. The (1H) specifies that the nitrogen at position 1 is saturated with a hydrogen atom, accommodating the keto-enol tautomerism in favor of the keto form.

  • 2,3-dihydro-: This prefix reveals that the double bond typically found between positions 2 and 3 in the parent naphthyridine ring is saturated, meaning these positions are occupied by single-bonded carbon atoms bearing hydrogen atoms.

The resulting structure is a partially saturated, bicyclic lactam. This unique combination of a pyridine ring fused to a dihydropyridinone ring endows the molecule with specific electronic and steric properties that are crucial for its biological interactions.

Molecular Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed properties for this molecule provides essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[8]
Molecular Weight 148.16 g/mol PubChem[8]
CAS Number 676515-33-6PubChem[8]
XLogP3-AA 0.7PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 3PubChem[8]
Topological Polar Surface Area 42 ŲPubChem[8]

PART 2: Synthesis and Reactivity

The synthesis of the 1,8-naphthyridine core is well-established, with several named reactions providing versatile entry points to this scaffold. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Key Synthetic Strategies

Classic methodologies like the Friedländer annulation and the Conrad-Limpach reaction are frequently employed for constructing the 1,8-naphthyridine skeleton.[5][6] The Friedländer synthesis, for instance, typically involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester). This approach offers a direct and efficient pathway to substituted 1,8-naphthyridines.[10]

More contemporary methods, such as microwave-assisted inverse electron-demand Diels-Alder reactions, have been developed to access polysubstituted 1,8-naphthyridinones with high efficiency.[11]

The general workflow for synthesizing the target scaffold often involves a cyclization reaction as the key ring-forming step.

G cluster_0 Synthetic Workflow A 2-Aminopyridine Precursor C Condensation/ Cyclization (e.g., Friedländer) A->C B Carbonyl Component (e.g., β-ketoester) B->C D 2,3-dihydro-1,8- naphthyridin-4(1H)-one Core C->D Ring Formation E Further Functionalization D->E Scaffold Derivatization G cluster_0 Therapeutic Targeting scaffold 1,8-Naphthyridinone Core target Biological Target (e.g., Kinase, GPCR, Enzyme) scaffold->target Binding Interaction response Pharmacological Response (e.g., Anticancer, Anti-inflammatory) target->response Signal Modulation

Caption: Interaction model of a 1,8-naphthyridinone derivative with a biological target.

PART 4: Exemplar Experimental Protocol

Protocol: Friedländer Annulation for Synthesis of a Substituted 1,8-Naphthyridine Core

This protocol provides a representative, generalized procedure for the synthesis of a 1,8-naphthyridine derivative, which serves as a precursor to the target molecule. Self-validation is achieved through in-process monitoring and final product characterization.

Objective: To synthesize a 1,8-naphthyridine core via a base-catalyzed Friedländer condensation.

Materials:

  • 2-amino-pyridine-3-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (Anhydrous)

  • Potassium hydroxide (KOH) or another suitable base (0.2 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-pyridine-3-carbaldehyde and anhydrous ethanol under an inert atmosphere.

  • Reagent Addition: Begin stirring the solution. Add ethyl acetoacetate to the flask, followed by the catalytic amount of potassium hydroxide.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography if necessary.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Causality and Validation: The use of a base catalyst (KOH) is crucial for deprotonating the active methylene carbon of ethyl acetoacetate, facilitating the initial nucleophilic attack on the aldehyde. The subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring system. Monitoring by TLC provides a real-time validation of the reaction's progression, ensuring it is run to completion for optimal yield.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of high therapeutic value. Its robust and accessible synthesis, coupled with its proven ability to serve as a scaffold for potent and selective modulators of diverse biological targets, ensures its continued relevance in drug discovery. Future research will undoubtedly focus on leveraging this core to tackle emerging therapeutic challenges, from drug-resistant cancers and infections to complex inflammatory and neurological disorders. The strategic functionalization of this privileged scaffold, guided by computational modeling and innovative synthetic chemistry, will continue to yield novel clinical candidates for years to come.

References

  • PubChem. 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. Available from: [Link]

  • Al-Omair, M. A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules. Available from: [Link]

  • Al-Omair, M. A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available from: [Link]

  • Croe, F., et al. (2012). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available from: [Link]

  • ResearchGate. Chemical structure of the some potent 1,8-naphthyridines. Available from: [Link]

  • Abu-Melha, S., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available from: [Link]

  • Manera, C., et al. (2007). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChemLite. 1,8-naphthyridin-2(1h)-one, 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl). Available from: [Link]

  • PubChem. 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. Available from: [Link]

  • Wikipedia. 1,8-Naphthyridine. Available from: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

  • Ukita, T., et al. (1994). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. Naphthyridinone. Available from: [Link]

  • PubChem. 7-Methyl-1,8-naphthyridin-4(1H)-one. Available from: [Link]

  • Sharma, A., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules. Available from: [Link]

  • PubChem. 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Available from: [Link]

  • Chary, M. T., et al. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications. Available from: [Link]

  • de Oliveira, A. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics. Available from: [Link]

  • El-Sayed, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Tintori, C., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available from: [Link]

  • Zhao, X. Z., et al. (2014). 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1. Journal of Medicinal Chemistry. Available from: [Link]

  • Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative...possessing in vitro anticancer potential. International Immunopharmacology. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of the 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and drug discovery communities. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2,3-dihydro-1,8-naphthyridin-4(1H)-one substructure, in particular, serves as a crucial building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies for accessing this valuable core, with a primary focus on the well-established Gould-Jacobs reaction and a discussion of modern alternative approaches.

Primary Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and robust method for the synthesis of 4-hydroxyquinolines and their bioisosteric analogues, including the 1,8-naphthyridin-4-one core.[2][3] The reaction proceeds in a stepwise manner, commencing with the condensation of an appropriate aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.

Reaction Mechanism and Rationale

The synthesis of the this compound core via the Gould-Jacobs reaction can be dissected into three key stages:

  • Condensation: The initial step involves the reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). The nucleophilic amino group of the pyridine attacks the electrophilic carbon of the ethoxymethylene group of DEEM, leading to the formation of an enamine intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, with the elimination of ethanol.[3] This step is typically performed at a moderately elevated temperature to drive the reaction to completion.

  • Thermal Cyclization: The enamine intermediate undergoes a thermal intramolecular cyclization at high temperatures, often in a high-boiling solvent such as diphenyl ether or Dowtherm A.[4] This step proceeds via a 6-electron electrocyclization, forming the second ring of the naphthyridine system. The immediate product is ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate, which exists in tautomeric equilibrium with its keto form, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis and Decarboxylation: The final stage involves the saponification of the ester group to a carboxylic acid using a strong base, such as sodium hydroxide.[5] Subsequent acidification followed by heating leads to the decarboxylation of the resulting carboxylic acid, yielding the desired this compound core structure.[6]

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation 2-Aminopyridine 2-Aminopyridine Intermediate1 Diethyl 2-((pyridin-2-ylamino)methylene)malonate 2-Aminopyridine->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate Intermediate2 Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate Intermediate1->Intermediate2 High Temp. (e.g., Diphenyl Ether) - EtOH Intermediate3 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid Intermediate2->Intermediate3 1. NaOH, H2O 2. H+ FinalProduct This compound Intermediate3->FinalProduct Heat - CO2

Figure 1: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate (Intermediate 1)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture with stirring at 110-120 °C for 2 hours.

  • Work-up: After cooling to room temperature, the reaction mixture will solidify. The solid can be triturated with petroleum ether or hexane to remove any unreacted starting material.

  • Purification: The crude product can be recrystallized from ethanol to afford pure diethyl 2-((pyridin-2-ylamino)methylene)malonate as a crystalline solid.

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate (Intermediate 2)

  • Reaction Setup: In a high-temperature reaction vessel, suspend diethyl 2-((pyridin-2-ylamino)methylene)malonate (1.0 eq) in diphenyl ether (10-15 mL per gram of starting material).

  • Cyclization: Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Dilute the mixture with hexane or petroleum ether to facilitate complete precipitation.[7]

  • Purification: Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Protocol 3: Hydrolysis and Decarboxylation to this compound (Final Product)

  • Saponification: Suspend the crude ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours until a clear solution is obtained.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5. The carboxylic acid intermediate will precipitate.

  • Isolation of Carboxylic Acid: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Decarboxylation: Place the dried 4-hydroxy-1,8-naphthyridine-3-carboxylic acid in a flask and heat it to its melting point (around 250-260 °C) until the evolution of carbon dioxide ceases.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent like ethanol or water.

StepReactantsKey ConditionsSolventTypical Yield
1. Condensation 2-Aminopyridine, DEEM110-120 °C, 2 hNeat85-95%
2. Cyclization Diethyl 2-((pyridin-2-ylamino)methylene)malonate240-250 °C, 30-60 minDiphenyl ether70-85%
3. Hydrolysis Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate10% NaOH (aq), Reflux, 2-3 hWater>90%
4. Decarboxylation 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid~250-260 °CNeat80-90%

Table 1: Summary of Reaction Conditions and Typical Yields for the Gould-Jacobs Synthesis.

Challenges and Optimization

The primary challenge in the Gould-Jacobs synthesis is the high temperature required for the cyclization step, which can sometimes lead to charring and reduced yields. The use of microwave irradiation has emerged as a powerful tool to overcome this limitation. Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[8] For the cyclization step, heating the enamine intermediate in a sealed vessel under microwave irradiation at temperatures around 250 °C for a much shorter duration (e.g., 5-15 minutes) can be highly effective.[8]

Alternative Synthetic Route: Inverse-Electron-Demand Diels-Alder Reaction

For the synthesis of substituted 2,3-dihydro-1,8-naphthyridin-4(1H)-ones, an alternative and elegant approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][9] This strategy involves the cycloaddition of an electron-deficient diene with an electron-rich dienophile.

General Strategy

A common approach involves the use of 1,2,4-triazines as the electron-deficient diene component. The dienophile is typically an enamine or an ynamine. The IEDDA reaction is followed by the extrusion of a small molecule, such as nitrogen gas, to afford the aromatic naphthyridinone core.

IEDDA_Pathway cluster_iedda Inverse-Electron-Demand Diels-Alder Reaction Triazine Substituted 1,2,4-Triazine (Electron-deficient Diene) Cycloadduct [4+2] Cycloadduct Triazine->Cycloadduct + Dienophile Dienophile Enamine/Ynamine (Electron-rich Dienophile) Dihydropyridine Dihydropyridine Intermediate Cycloadduct->Dihydropyridine - N2 Naphthyridinone Substituted this compound Dihydropyridine->Naphthyridinone Tautomerization

Sources

The Ascendant Scaffold: A Technical Guide to 2,3-Dihydro-1,8-naphthyridin-4(1H)-one and Its Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1,8-naphthyridin-4(1H)-one core is a heterocyclic scaffold of burgeoning significance in medicinal chemistry. As a privileged structure, it serves as a foundational blueprint for the design of novel therapeutic agents targeting a spectrum of diseases, from cancer to inflammatory disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile core. We will navigate through its synthesis, explore the nuanced structure-activity relationships of its key derivatives, and elucidate the molecular mechanisms that underpin their biological activities. This document is designed not as a rigid set of instructions, but as a strategic guide to empower innovation and accelerate the translation of these promising compounds from the laboratory to clinical applications.

The 1,8-Naphthyridine Core: A Foundation of Therapeutic Promise

The 1,8-naphthyridine nucleus, a bicyclic system containing two nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its inherent structural rigidity and capacity for diverse substitutions have made it a favored scaffold in the quest for novel therapeutics. The partially saturated derivative, this compound, retains the key pharmacophoric features of the parent aromatic system while introducing a three-dimensional character that can be exploited for enhanced target binding and improved pharmacokinetic profiles.

The introduction of a carbonyl group and a saturated bond in the pyridinone ring creates a unique electronic and conformational landscape. This modification allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The lactam functionality, in particular, offers a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.

Synthesis of the this compound Core: Strategic Pathways

While a definitive, one-pot synthesis for the unsubstituted this compound core is not extensively documented, its synthesis can be logically approached through multi-step sequences involving intramolecular cyclization strategies. A plausible and efficient route would involve the initial construction of a suitably substituted aminopyridine precursor, followed by a base- or acid-catalyzed intramolecular cyclization.

A related and well-documented synthetic strategy is the Friedländer annulation, which is a powerful method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines.[3] This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3] By adapting this methodology, one could envision a pathway to the dihydro-naphthyridinone core.

Conceptual Synthetic Protocol: Intramolecular Cyclization Approach

This protocol is a conceptualized pathway based on established organic chemistry principles for the synthesis of related heterocyclic systems.

Step 1: Synthesis of an N-(pyridin-2-yl)-β-alanine ester precursor

  • Combine 2-aminopyridine with an appropriate acrylate ester (e.g., ethyl acrylate) in a suitable solvent such as ethanol.

  • The reaction can be heated under reflux to facilitate the Michael addition of the amino group to the α,β-unsaturated ester.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-(pyridin-2-yl)-β-alanine ester.

Step 2: Intramolecular Cyclization to form the this compound core

  • The purified N-(pyridin-2-yl)-β-alanine ester is dissolved in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise at room temperature to facilitate the intramolecular Dieckmann condensation.

  • The reaction mixture is then heated to a high temperature (typically >200 °C) to drive the cyclization.

  • The reaction is monitored by TLC.

  • After cooling, the reaction mixture is carefully quenched with water and neutralized with acid.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification by column chromatography or recrystallization affords the this compound core.

Diagram of the Conceptual Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Michael_Addition Michael Addition (Ethanol, Reflux) 2-Aminopyridine->Michael_Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Addition Precursor N-(pyridin-2-yl)-β-alanine ester Michael_Addition->Precursor Cyclization Intramolecular Cyclization (High Temp, Strong Base) Precursor->Cyclization Core This compound Cyclization->Core

Caption: Conceptual workflow for the synthesis of the core scaffold.

Key Derivatives and Their Biological Significance

The true therapeutic potential of the this compound scaffold is realized through the strategic introduction of various substituents. These modifications can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Anticancer Agents

A significant body of research has focused on the development of 1,8-naphthyridinone derivatives as anticancer agents.[4][5][6][7] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as DNA replication and cell division.

Structure-Activity Relationship (SAR) Insights:

  • Substitution at N-1: The introduction of small alkyl or aryl groups at the N-1 position is often well-tolerated and can be used to modulate solubility and cell permeability.

  • Substitution at C-3: The C-3 position is a critical site for modification. The attachment of carboxamide moieties has been shown to be particularly effective, with the nature of the amide substituent playing a key role in determining potency and selectivity.[5][7]

  • Substitution at the Phenyl Ring (if present at C-2 or C-3): Electron-withdrawing or electron-donating groups on a phenyl substituent can fine-tune the electronic properties of the molecule, impacting its interaction with target proteins.

Table 1: Representative Anticancer 1,8-Naphthyridine-3-carboxamide Derivatives and their Activities

Compound IDR1 (at N-1)R2 (at C-7)R3 (at C-3)Target Cell LineIC50 (µM)Reference
Compound 12 prop-2-yn-1-ylH-CONH-(CH2)2-OHHBL-100 (Breast)1.37[7]
Compound 17 prop-2-yn-1-ylCl-CONH-adamantylKB (Oral)3.7[7]
Compound 22 prop-2-yn-1-ylF-CONH-(CH2)2-morpholineSW-620 (Colon)3.0[7]
Compound 47 HCl-CONH-CH(Ph)-CH2OHMIAPaCa (Pancreatic)0.41[4]
Compound 36 HF-CONH-CH2-pyridylPA-1 (Ovarian)1.19[4]
Kinase Inhibitors

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,8-naphthyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.[8][9]

Mechanism of Action:

Many 1,8-naphthyridinone-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Signaling Pathway: Kinase Inhibition by a 1,8-Naphthyridinone Derivative

ATP ATP Kinase Protein Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Biological_Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Biological_Response Naphthyridinone 1,8-Naphthyridinone Inhibitor Naphthyridinone->Kinase

Caption: Mechanism of ATP-competitive kinase inhibition.

Experimental Protocols: A Guide to Reproducibility

The following is a generalized protocol for the synthesis of a 1,8-naphthyridine-3-carboxamide derivative, a class of compounds with demonstrated anticancer activity.[7]

Protocol: Synthesis of a 7-Chloro-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide Derivative

Step 1: Synthesis of Ethyl 7-chloro-4-hydroxy-1,8-naphthyridine-3-carboxylate

  • A mixture of 2-amino-6-chloropyridine and diethyl ethoxymethylenemalonate is heated at 110-120 °C for 1 hour.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The solid is then added to a high-boiling point solvent like Dowtherm A and heated to 240-250 °C for 30 minutes.

  • After cooling, the precipitate is collected, washed with ether, and dried to give the ethyl ester.

Step 2: N-Alkylation

  • To a suspension of the ethyl ester in dimethylformamide (DMF), add potassium carbonate.

  • Propargyl bromide is added dropwise, and the mixture is stirred at room temperature for 12-16 hours.

  • The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

Step 3: Saponification

  • The N-alkylated ester is suspended in a mixture of ethanol and 10% aqueous sodium hydroxide.

  • The mixture is refluxed for 2-3 hours.

  • After cooling, the solution is acidified with hydrochloric acid.

  • The precipitate is collected by filtration, washed with water, and dried to yield the carboxylic acid.

Step 4: Amide Coupling

  • To a solution of the carboxylic acid in DMF, add 1,1'-carbonyldiimidazole (CDI).

  • The mixture is stirred at room temperature for 1 hour.

  • The desired amine is then added, and the reaction is stirred for another 12-16 hours.

  • The reaction mixture is poured into ice water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the final 1,8-naphthyridine-3-carboxamide derivative.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, ensures their continued prominence in the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access novel analogs. Furthermore, the application of computational modeling and artificial intelligence will undoubtedly accelerate the design of next-generation this compound derivatives with enhanced potency, selectivity, and drug-like properties. The journey from this privileged scaffold to life-saving medicines is a testament to the power of innovative medicinal chemistry.

References

  • Madaan, A., et al. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(13), 4367-4372.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18675–18686. [Link]

  • Royal Society of Chemistry. (2019). A Mild Synthesis of Substituted 1,8-Naphthyridines. Green Chemistry. [Link]

  • MDPI. (2010). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 15(3), 1553-1560.
  • Taylor & Francis Online. (2012). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 724-732.
  • Madaan, A., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(23), 7303-7311.
  • National Center for Biotechnology Information. (2010). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 6, 114.
  • Mini-Reviews in Medicinal Chemistry. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.
  • National Center for Biotechnology Information. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 827-846.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry.
  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive.
  • The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole. (2020). Molecules, 25(21), 5084.
  • Chung, M., et al. (2017). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides. Organic & Biomolecular Chemistry, 15(18), 3783-3790.
  • Google Patents. (2011). 1, 8 -naphthyridines as kinase inhibitors.
  • Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][10][11]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][5][10]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. (2024). The Journal of Organic Chemistry.

  • Royal Society of Chemistry. (2021). Base-promoted anaerobic intramolecular cyclization synthesis of 4,5-disubstituted-1,2,3-thiadiazoles. Organic Chemistry Frontiers, 8(11), 2634-2639.

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Spectroscopic Elucidation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridinone Core in Drug Discovery

The 1,8-naphthyridinone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a diverse array of therapeutic agents, including ligands for cannabinoid receptors.[1] The partially saturated derivative, 2,3-dihydro-1,8-naphthyridin-4(1H)-one, serves as a crucial building block in the synthesis of these more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis and exploring its further chemical transformations. This guide provides an in-depth analysis of the spectroscopic signature of this compound, offering both predicted data based on related structures and field-proven methodologies for its characterization.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound, with the IUPAC name 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one, combines a pyridine ring fused to a dihydropyridinone ring.[2] This arrangement dictates a specific electronic environment for each atom, which in turn gives rise to a unique spectroscopic fingerprint. This guide will systematically deconstruct this fingerprint using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following key signals. The protons on the dihydropyridinone ring are expected to appear as triplets, a characteristic of adjacent methylene groups. The aromatic protons on the pyridine ring will exhibit distinct splitting patterns due to their coupling with each other. The amine proton is often observed as a broad singlet.

¹³C NMR Spectroscopy: The Carbon Backbone

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the pyridinone ring is a key diagnostic signal, typically appearing significantly downfield. The aromatic carbons of the pyridine ring will have distinct chemical shifts based on their substitution and proximity to the nitrogen atom. The aliphatic carbons of the dihydropyridinone ring will resonate in the upfield region of the spectrum.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are extrapolated from the analysis of structurally similar compounds.[3][4]

¹H NMR ¹³C NMR
Position Predicted δ (ppm) Position Predicted δ (ppm)
H-2~ 3.5 (t)C-2~ 40
H-3~ 2.8 (t)C-3~ 32
H-5~ 7.0 (dd)C-4~ 195 (C=O)
H-6~ 8.2 (dd)C-4a~ 115
H-7~ 7.5 (dd)C-5~ 118
NH (1)BroadC-6~ 148
NH (8)BroadC-7~ 125
C-8a~ 155

Note: Chemical shifts (δ) are in parts per million (ppm) relative to a standard reference. Multiplicities are abbreviated as t (triplet) and dd (doublet of doublets).

2D NMR Techniques: Unraveling Connectivity

To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

Experimental Workflow for NMR Analysis

Caption: Predicted key long-range (2-3 bond) correlations in the HMBC spectrum of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can aid in confirming the molecular formula.

For this compound (C₈H₈N₂O), the expected exact mass is approximately 148.06 g/mol . [2]In a high-resolution mass spectrum (HRMS), this would be observed with high accuracy, confirming the elemental composition. Electron ionization (EI) would likely lead to fragmentation, providing further structural clues. Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecule at [M+H]⁺ with an m/z of approximately 149.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Utilize an appropriate ionization source, such as ESI or EI.

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass calibration.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the key diagnostic IR absorption bands are expected to be:

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amine/Amide)3400 - 3200Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Aliphatic)3000 - 2850Stretching
C=O (Amide)~ 1650Stretching
C=C / C=N (Aromatic)1600 - 1450Stretching

The strong absorption band around 1650 cm⁻¹ for the amide carbonyl is a particularly telling feature for this class of compounds. The presence of N-H stretching bands confirms the amine and amide functionalities.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted to yield the infrared spectrum of the compound. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system.

The fused aromatic and heteroaromatic ring system of this compound constitutes a significant chromophore. We can anticipate strong absorptions in the UV region, likely with multiple bands corresponding to π → π* and n → π* transitions. The exact λmax values can be influenced by the solvent polarity. [5][6][7]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Blank Measurement: Record the spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the spectrum of the sample solution in a matched cuvette.

  • Data Analysis: The instrument will subtract the blank spectrum to provide the absorbance spectrum of the compound. Identify the λmax values.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecular structure, Mass Spectrometry confirms the molecular weight and formula. Infrared spectroscopy validates the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the chromophoric system. By integrating the data from each of these methods, researchers can confidently verify the synthesis and purity of this important heterocyclic building block, paving the way for its successful application in drug discovery and development.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
  • UV-Vis spectra of compounds 1 , 2 , 3 and 4 in dichloromethane solution at 5.0 × 10 − 6 M. - ResearchGate.
  • 2,3-Dihydro-1-methyl-1,8-naphthyridin-4(1H)-one - Optional[MS (GC)] - Spectrum.
  • Electronic Supplementary Information Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides.
  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions - Beilstein Journals.
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873) - Human Metabolome Database.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) - NP-MRD.
  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed. Available at: [Link]

  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications.
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  • Synthesis and Characterization of Benzo--[1][8]naphthyridine-4(1H) - RosDok. Available at:

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications.
  • 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one - PubChem. Available at: [Link]

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  • PubChemLite - 1,8-naphthyridin-2(1h)-one, 3-(1,1-dioxido-4h-1,2,4-benzothiadiazin-3-yl). Available at: [Link]

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  • Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids - PubMed. Available at: [Link]

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The 1,8-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the key therapeutic applications of 1,8-naphthyridinone derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the mechanisms of action, structure-activity relationships, and established experimental protocols, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore. The content is structured to provide not just a recitation of facts, but a causal understanding of the science, empowering researchers to make informed decisions in their own investigations.

Introduction: The Ascendancy of the 1,8-Naphthyridinone Scaffold

Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the 1,8-naphthyridine nucleus has emerged as a "privileged scaffold."[1] Its rigid, planar structure, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological targets. This has led to the development of a wide array of derivatives with potent and selective activities against various diseases.[2]

Historically, the 1,8-naphthyridine core gained prominence with the discovery of nalidixic acid, the progenitor of the quinolone class of antibiotics.[3] This foundational work established the scaffold's potential in targeting fundamental cellular processes. Since then, extensive research has expanded its therapeutic horizons far beyond antibacterial applications, revealing potent anticancer, antiviral, and anti-inflammatory activities, among others.[4][5][6] This guide will explore these key biological activities in detail, providing both the foundational knowledge and the practical insights necessary for advancing research in this exciting field.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The 1,8-naphthyridinone scaffold has proven to be a fertile ground for the development of novel anticancer agents, with derivatives demonstrating efficacy through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.

Mechanism of Action: Targeting Critical Oncogenic Pathways

The anticancer effects of 1,8-naphthyridinone derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7] Overexpression or mutation of these kinases is a common driver of oncogenesis, making them prime targets for therapeutic intervention.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with chromosomal instability and tumor progression. Several 1,8-naphthyridinone-based compounds have been identified as potent inhibitors of Aurora kinases.[8]

By competitively binding to the ATP-binding pocket of Aurora kinases, these inhibitors prevent the phosphorylation of downstream substrates, such as histone H3, which is crucial for chromatin condensation and segregation.[9] This disruption of mitotic processes leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Aurora_Kinase_Inhibition cluster_0 1,8-Naphthyridinone Derivative cluster_1 Mitotic Progression cluster_2 Cellular Outcomes Naphthyridinone 1,8-Naphthyridinone Inhibitor AuroraK Aurora Kinase Naphthyridinone->AuroraK Inhibits HistoneH3 Histone H3 AuroraK->HistoneH3 Phosphorylates CellCycle Cell Cycle Progression AuroraK->CellCycle Promotes Spindle Mitotic Spindle Formation HistoneH3->Spindle Spindle->CellCycle Arrest G2/M Arrest CellCycle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Mechanism of Aurora Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are central to cell proliferation, survival, and metastasis.[10][11] Dysregulation of EGFR signaling is a hallmark of many cancers.

Certain 1,8-naphthyridinone derivatives have been designed to function as EGFR inhibitors.[4] They compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[11] This leads to a reduction in cancer cell proliferation and survival.

EGFR_Inhibition_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Naphthyridinone 1,8-Naphthyridinone Inhibitor Naphthyridinone->EGFR Inhibits (ATP-competitive) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: EGFR Downstream Signaling Inhibition
Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of 1,8-naphthyridinone derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 47 MIAPaCa (Pancreatic)0.41[12]
K-562 (Leukemia)0.77[12]
Compound 29 PA-1 (Ovarian)0.41[12]
SW620 (Colon)1.4[12]
Compound 12 HBL-100 (Breast)1.37[13]
Compound 22 SW-620 (Colon)3.0[13]
Compound 10c MCF7 (Breast)1.47[14]
Compound 8d MCF7 (Breast)1.62[14]
Compound 4d MCF7 (Breast)1.68[14]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (cell adherence) seed_cells->incubate1 add_compound Add 1,8-naphthyridinone derivatives at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 3: MTT Assay Experimental Workflow

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridinone derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Legacy of Combating Bacterial Infections

The 1,8-naphthyridinone scaffold is the foundational structure of nalidixic acid, the first of the quinolone antibiotics.[3] This legacy continues with modern derivatives showing potent activity against a range of bacterial pathogens, including drug-resistant strains.

Mechanism of Action: Inhibition of DNA Gyrase

The primary mechanism of antibacterial action for many 1,8-naphthyridinone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress.

These compounds bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The selectivity for bacterial DNA gyrase over its eukaryotic counterparts is a key factor in the therapeutic utility of these compounds.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of 1,8-naphthyridinone derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
ANA-12 Mycobacterium tuberculosis H37Rv6.25[15]
Compound C Mycobacterium tuberculosis H37Rv6.25[15]
Compound D Mycobacterium tuberculosis H37Rv0.25[15]
1,8-NA Escherichia coli 06≥ 1024[16]
Staphylococcus aureus 10≥ 1024[16]
Pseudomonas aeruginosa 24≥ 1024[16]
3-TNB Escherichia coli 06≥ 1024[16]
Staphylococcus aureus 10≥ 1024[16]
Pseudomonas aeruginosa 24≥ 1024[16]
Compound 44a Staphylococcus aureus6-7 (mM)[3]
Compound 44b Staphylococcus aureus6-7 (mM)[3]
Compound 45a Staphylococcus aureus6-7 (mM)[3]
Compound 45b Staphylococcus aureus6-7 (mM)[3]
Compound 44b Mycobacterium smegmatis5.4-7.1 (mM)[3]
Compound 44c Mycobacterium smegmatis5.4-7.1 (mM)[3]
Compound 44d Mycobacterium smegmatis5.4-7.1 (mM)[3]
Compound 45c Mycobacterium smegmatis5.4-7.1 (mM)[3]
Compound 45d Mycobacterium smegmatis5.4-7.1 (mM)[3]
Compound 45e Mycobacterium smegmatis5.4-7.1 (mM)[3]

Note: Some 1,8-naphthyridine derivatives, such as 1,8-NA and 3-TNB, show weak intrinsic antibacterial activity but can potentiate the effects of other antibiotics.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the 1,8-naphthyridinone derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Antiviral Activity: A Promising Frontier

The 1,8-naphthyridinone scaffold has also demonstrated significant potential as a source of antiviral agents, with notable activity against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[17]

Mechanism of Action: Targeting Viral Enzymes

Several 1,8-naphthyridinone derivatives have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[18] HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection.

These inhibitors chelate the divalent metal ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of the integration process.[19] This mechanism of action is distinct from that of other classes of antiretroviral drugs, making them valuable components of combination therapies and effective against viruses resistant to other agents.

The precise mechanism of action for 1,8-naphthyridinone derivatives against HCMV is still under investigation, but it is believed to involve the inhibition of viral replication processes. Some studies suggest that these compounds may target viral enzymes essential for DNA synthesis or other stages of the viral life cycle.[20][21]

Structure-Activity Relationship (SAR) Insights

For HIV-1 integrase inhibitors, the presence of a metal-chelating pharmacophore is crucial for activity. Modifications to the substituents on the naphthyridinone ring can significantly impact potency and the resistance profile.[19] For example, the nature and length of the side chain at certain positions can influence the binding affinity to the integrase-DNA complex.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, and there is a growing need for novel anti-inflammatory agents. 1,8-Naphthyridinone derivatives have shown promise in this area by modulating the production of pro-inflammatory mediators.[6]

Mechanism of Action: Suppression of Pro-inflammatory Cytokines

The anti-inflammatory effects of 1,8-naphthyridinone derivatives are often associated with their ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), in immune cells like macrophages.[22]

The underlying mechanism is thought to involve the inhibition of signaling pathways that lead to the activation of transcription factors, such as nuclear factor-kappa B (NF-κB), which are master regulators of the inflammatory response. By interfering with these pathways, these compounds can effectively dampen the inflammatory cascade.

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

  • Cell Plating: Seed the macrophages in a 24- or 48-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,8-naphthyridinone derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Incubation: Incubate the plate for an appropriate period (e.g., 18-24 hours) to allow for cytokine production and release.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Determine the extent to which the compounds inhibit cytokine release compared to the LPS-stimulated control.

Conclusion and Future Directions

The 1,8-naphthyridinone scaffold represents a highly versatile and privileged core in drug discovery, with a proven track record and immense future potential. The diverse biological activities, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore the adaptability of this chemical framework. The ability to modulate its properties through targeted substitutions provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research in this area should continue to focus on:

  • Elucidating Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by 1,8-naphthyridinone derivatives will enable more rational drug design.

  • Combating Drug Resistance: The development of derivatives that are effective against resistant strains of bacteria, viruses, and cancer cells is a critical unmet need.

  • Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for their successful clinical translation.

  • Exploring New Therapeutic Areas: The broad biological activity of the 1,8-naphthyridinone scaffold suggests that its therapeutic potential may extend beyond the areas covered in this guide.

By leveraging the knowledge and methodologies outlined in this technical guide, the scientific community is well-positioned to unlock the full therapeutic potential of the 1,8-naphthyridinone scaffold and deliver innovative medicines for a wide range of human diseases.

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The Therapeutic Potential of the 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Heterocyclic Core

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient drug discovery. The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, has garnered significant attention for its versatile biological activities.[1] This guide focuses on a specific, promising derivative: the 2,3-dihydro-1,8-naphthyridin-4(1H)-one core. While much of the existing research has explored its more extensively conjugated 1,8-naphthyridin-4(1H)-one counterpart, the dihydro variant presents a unique three-dimensional architecture that offers new avenues for therapeutic intervention.

This technical guide will provide an in-depth exploration of the this compound scaffold, moving beyond a mere recitation of facts to offer insights into the causality behind experimental designs and the therapeutic promise of this versatile core. We will delve into its synthesis, explore the diverse biological activities of its derivatives, and elucidate the underlying mechanisms of action, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the this compound core and its derivatives is a critical first step in exploring its therapeutic potential. While classical methods like the Friedländer synthesis are employed for 1,8-naphthyridines, more modern and versatile approaches have been developed for the dihydronaphthyridinone series.[2]

A particularly efficient method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a microwave-activated intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[3] This approach offers a high degree of control over the substitution pattern on the bicyclic scaffold, which is crucial for structure-activity relationship (SAR) studies.

Experimental Protocol: Microwave-Assisted Intramolecular IEDDA Synthesis

This protocol outlines a general procedure for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Step 1: Synthesis of the 1,2,4-Triazine Precursor

  • Begin with a suitable 1,2,4-triazine bearing an acylamino group with a terminal alkyne side chain. The synthesis of this precursor will vary depending on the desired substitution pattern.

Step 2: Sonogashira Cross-Coupling (for 5-aryl substituted derivatives)

  • To introduce diversity at the 5-position, the terminal alkyne of the triazine precursor is subjected to a Sonogashira cross-coupling reaction with an appropriate aryl halide.

  • Reaction Conditions: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. The reaction is stirred at room temperature or slightly elevated temperatures until completion.

Step 3: Intramolecular Inverse Electron-Demand Diels-Alder Reaction

  • The alkyne-containing triazine (either from Step 1 or the product of Step 2) is subjected to microwave irradiation to induce the intramolecular IEDDA reaction.

  • Microwave Conditions: The reaction is typically carried out in a high-boiling point solvent (e.g., xylenes, NMP) in a sealed microwave vial. The temperature and reaction time are optimized for each specific substrate but are generally in the range of 150-200°C for 15-60 minutes.

  • Mechanism: The electron-deficient 1,2,4-triazine ring acts as the diene, and the tethered alkyne serves as the dienophile. The reaction proceeds through a concerted [4+2] cycloaddition, followed by the extrusion of dinitrogen (N₂) to form the dihydropyridinone ring, resulting in the final 3,4-dihydro-1,8-naphthyridin-2(1H)-one product.

Step 4: Purification

  • The crude product is purified using standard techniques such as column chromatography on silica gel to yield the pure substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Diagram: Synthetic Workflow for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones

SynthesisWorkflow Triazine 1,2,4-Triazine Precursor (with alkyne side chain) Sonogashira Sonogashira Coupling (with Aryl Halide) Triazine->Sonogashira IEDDA_1 Intramolecular IEDDA (Microwave Irradiation) Triazine->IEDDA_1 Coupled_Product 5-Aryl Substituted Triazine Sonogashira->Coupled_Product IEDDA_2 Intramolecular IEDDA (Microwave Irradiation) Coupled_Product->IEDDA_2 Product_1 3,4-Dihydro-1,8-naphthyridin-2(1H)-one IEDDA_1->Product_1 Product_2 5-Aryl-3,4-dihydro-1,8-naphthyridin- 2(1H)-one IEDDA_2->Product_2

Caption: General synthetic routes to 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Therapeutic Potential: A Multifaceted Scaffold

Derivatives of the 1,8-naphthyridin-4(1H)-one and its dihydro counterpart have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this core structure.

Anticancer Activity

The 1,8-naphthyridinone scaffold is a promising framework for the development of novel anticancer agents.[4] Derivatives have shown potent cytotoxic effects against a variety of cancer cell lines.[5][6]

  • Mechanism of Action: A key mechanism of action for some 1,8-naphthyridin-4(1H)-one derivatives is the inhibition of tubulin polymerization.[7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis. Furthermore, some derivatives act as sensitizers for conventional chemotherapeutics like cisplatin, potentially by inhibiting DNA repair pathways involving proteins such as ATR and its downstream target CHK1.[8]

  • Quantitative Data: Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated significant cytotoxicity. For instance, compound 47 exhibited IC₅₀ values of 0.41 µM and 0.77 µM against MIAPaCa and K-562 cancer cell lines, respectively.[9] Another derivative, compound 12 , showed high cytotoxicity in the HBL-100 breast cancer cell line with an IC₅₀ of 1.37 µM.[6]

Compound IDCancer Cell LineIC₅₀ (µM)Reference
47 MIAPaCa (Pancreatic)0.41[9]
47 K-562 (Leukemia)0.77[9]
36 PA-1 (Ovarian)1.19[9]
29 PA-1 (Ovarian)0.41[9]
29 SW620 (Colon)1.4[9]
12 HBL-100 (Breast)1.37[6]
17 KB (Oral)3.7[6]
22 SW-620 (Colon)3.0[6]

Diagram: Proposed Anticancer Mechanism of Action

AnticancerMechanism cluster_drug 1,8-Naphthyridinone Derivative cluster_cell Cancer Cell Drug 1,8-Naphthyridinone Derivative Tubulin Tubulin Polymerization Drug->Tubulin Inhibition ATR ATR Kinase Drug->ATR Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis CHK1 CHK1 Phosphorylation ATR->CHK1 DNA_Repair DNA Damage Repair CHK1->DNA_Repair

Caption: Potential anticancer mechanisms of 1,8-naphthyridinone derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and the 1,8-naphthyridinone scaffold has shown promise in the development of novel anti-inflammatory agents.[10][11]

  • Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12] Some derivatives have also been identified as selective inhibitors of phosphodiesterase IV (PDE4), an enzyme involved in the inflammatory cascade.[13] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells.

  • In Vivo Efficacy: In a murine model of lipopolysaccharide (LPS)-induced endotoxemia, a 1,8-naphthyridine-3-carboxamide derivative (C-34) demonstrated significant in vivo anti-inflammatory activity.[12] At doses ranging from 1.25 to 5 mg/kg, it led to a significant reduction in the levels of TNF-α, IL-1β, IL-6, and MIP-1-α.[12] Importantly, at the highest dose, it also protected mice from endotoxin-induced lethality.[12]

Antimicrobial Activity

The 1,8-naphthyridine core is historically significant in the field of antimicrobial agents, with nalidixic acid being a notable example.[14] While some derivatives of the this compound scaffold may not exhibit potent direct antibacterial activity, they can act as powerful adjuvants to existing antibiotics.[15]

  • Mechanism of Action: A study on 7-acetamido-1,8-naphthyridin-4(1H)-one demonstrated its ability to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[15] This synergistic effect is likely due to the structural similarity to fluoroquinolones, suggesting a potential interaction with bacterial DNA gyrase or topoisomerase II.

  • Quantitative Data: Although 7-acetamido-1,8-naphthyridin-4(1H)-one itself had a high minimum inhibitory concentration (MIC ≥ 1.024 µg/mL), its combination with norfloxacin, ofloxacin, and lomefloxacin significantly reduced the MICs of these antibiotics against multi-resistant strains of E. coli, S. aureus, and P. aeruginosa.[15]

AntibioticBacterial StrainMIC (µg/mL) - Antibiotic AloneMIC (µg/mL) - Antibiotic + 7-acetamido-1,8-naphthyridin-4(1H)-oneReference
NorfloxacinE. coli 066416[15]
OfloxacinS. aureus 10328[15]
LomefloxacinP. aeruginosa 2412832[15]
Cannabinoid Receptor Modulation

The endocannabinoid system is a key regulator of various physiological processes, and the cannabinoid receptors (CB1 and CB2) are attractive therapeutic targets. Derivatives of 1,8-naphthyridin-4(1H)-one have been identified as potent and selective CB2 receptor agonists.[16][17][18]

  • Therapeutic Implications: Selective CB2 receptor agonists are of great interest for the treatment of inflammatory and neuropathic pain, as well as certain cancers, without the psychotropic side effects associated with CB1 receptor activation.

  • Binding Affinity: Several 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have shown high affinity for the CB2 receptor. Compound 10 , for example, exhibited a Kᵢ of 1.0 nM for the CB2 receptor.[16] Other derivatives have also demonstrated good CB2 affinity with Kᵢ values in the low nanomolar range.[17]

Compound IDCB2 Receptor Kᵢ (nM)CB1/CB2 Selectivity RatioReference
10 1.0>303 (for a related quinoline derivative)[16]
6a 5.5>20[17]
7a 8.0>20[17]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it a highly attractive core for medicinal chemists.

Key areas for future research include:

  • Expansion of SAR studies: A systematic exploration of the substitution patterns on the dihydronaphthyridinone ring is needed to optimize potency and selectivity for various biological targets.

  • Elucidation of novel mechanisms of action: While some mechanisms have been proposed, further investigation is required to fully understand how these compounds exert their therapeutic effects at the molecular level.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of new therapeutic areas: Given the wide range of biological activities observed, the potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders, should be investigated.

References

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed. Available at: [Link]

  • Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential. PubMed. Available at: [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)... EMBL-EBI. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. PubMed. Available at: [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. Available at: [Link]

  • 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity... PubMed. Available at: [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. PMC - NIH. Available at: [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. NIH. Available at: [Link]

  • A convenient one-pot synthesis of 1,8-naphthyridones. PubMed. Available at: [Link]

  • Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity... PMC - NIH. Available at: [Link]

  • Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones... PubMed. Available at: [Link]

  • Rational Design, Synthesis, and Pharmacological Properties of New 1,8-naphthyridin-2(1H)-on-3-carboxamide Derivatives as Highly Selective cannabinoid-2 Receptor Agonists. PubMed. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]

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A Technical Guide to the Discovery of Novel 1,8-Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the discovery of novel 1,8-naphthyridinone derivatives, tailored for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, outline robust biological evaluation workflows, and delve into the critical structure-activity relationships that govern the therapeutic potential of these compounds. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the design and development of new 1,8-naphthyridinone-based therapeutic agents.

Introduction: The Significance of the 1,8-Naphthyridinone Core

The 1,8-naphthyridine moiety, a nitrogen-containing heterocyclic system, has garnered immense interest in drug discovery due to its versatile synthesis and wide range of pharmacological properties.[1][3] Derivatives of this scaffold have been reported to possess potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic activities.[2][4][5] Furthermore, they have shown potential in treating neurological disorders such as Alzheimer's disease and depression.[2][4]

The structural rigidity of the 1,8-naphthyridine core provides a well-defined framework for the spatial orientation of various functional groups, allowing for precise interactions with biological targets. This guide will focus on the 1,8-naphthyridinone derivatives, a subset that has shown significant promise as therapeutic agents.

Synthetic Strategies for Novel 1,8-Naphthyridinone Derivatives

The synthesis of novel 1,8-naphthyridinone derivatives is a cornerstone of the discovery process. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Gould-Jacobs Reaction: A Classic Approach

A foundational method for the synthesis of 4-hydroxy-1,8-naphthyridinones is the Gould-Jacobs reaction.[6][7] This reaction involves the condensation of a 2-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[8]

Reaction Rationale: The initial step is a nucleophilic substitution where the amino group of the pyridine attacks the electrophilic carbon of the malonic ester derivative. The subsequent high-temperature cyclization is an intramolecular reaction that forms the second ring of the naphthyridinone core. This method is particularly effective for anilines (and by extension, aminopyridines) with electron-donating groups.[6]

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxy-1,8-naphthyridinone Derivative

  • Condensation: In a round-bottom flask, combine 2-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.

  • Heating: Heat the mixture to a high temperature (typically 240-260°C) for a period of 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: The intermediate formed undergoes thermal cyclization in situ to yield the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

  • Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by decarboxylation upon heating in an acidic medium to yield the 4-hydroxy-1,8-naphthyridinone.

  • Purification: The crude product is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or acetone), and purified by recrystallization or column chromatography.

Modern Synthetic Methodologies

While the Gould-Jacobs reaction is a reliable method, modern organic synthesis offers a variety of alternative and complementary approaches. These include multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which allow for the rapid generation of diverse libraries of 1,8-naphthyridinone derivatives.

Causality in Method Selection: The choice of a modern synthetic approach is often driven by the desire for efficiency, milder reaction conditions, and the ability to introduce a wider range of functional groups. For instance, a one-pot multicomponent reaction can significantly reduce the number of synthetic steps and purification procedures, accelerating the drug discovery process.[9]

Biological Evaluation Workflow

A systematic and robust biological evaluation workflow is essential to identify promising lead compounds. This process typically begins with broad screening for activity, followed by more specific assays to determine potency, selectivity, and mechanism of action.

Primary Screening: Identifying Bioactive Compounds

The initial step is to screen the newly synthesized 1,8-naphthyridinone derivatives for biological activity against a panel of relevant targets.

Anticancer Activity: For anticancer drug discovery, a common primary screen is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1,8-naphthyridinone derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Antibacterial Activity: For antibacterial screening, the minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a serial dilution of the 1,8-naphthyridinone derivatives in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[3]

Secondary Assays and Mechanism of Action Studies

Compounds that show promising activity in primary screens are advanced to secondary assays to further characterize their biological effects and elucidate their mechanism of action.

For Anticancer Compounds:

  • Target-based assays: If the compounds are designed to inhibit a specific enzyme, such as a kinase or topoisomerase, enzymatic assays are performed to confirm target engagement and determine the potency of inhibition.[3]

  • Cell cycle analysis: Flow cytometry can be used to determine the effect of the compounds on the cell cycle distribution, indicating whether they induce cell cycle arrest at a particular phase.

  • Apoptosis assays: Assays such as Annexin V-FITC/propidium iodide staining can be used to determine if the compounds induce programmed cell death (apoptosis).

For Antibacterial Compounds:

  • Time-kill assays: These assays determine the rate at which a compound kills bacteria.

  • Mechanism of action studies: For compounds with structural similarities to known antibiotics like fluoroquinolones, assays to assess the inhibition of bacterial DNA gyrase or topoisomerase IV can be conducted.[11][12]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the 1,8-naphthyridinone derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

Key Considerations for SAR:

  • Substitution at the N-1 position: The nature of the substituent at the N-1 position can significantly influence the compound's solubility, cell permeability, and interaction with the biological target.

  • Substitution at the C-3 position: Modifications at this position, often involving the introduction of carboxamide or other functional groups, can impact the compound's potency and target selectivity.[13][14]

  • Substitution at the C-7 position: The introduction of different groups at the C-7 position can modulate the electronic properties and steric bulk of the molecule, affecting its binding to the target.

Data Presentation: In Vitro Cytotoxicity of Novel 1,8-Naphthyridinone Derivatives

Compound IDR1 SubstituentR7 SubstituentIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)
ND-01 -CH3-H15.222.5
ND-02 -C2H5-H10.818.1
ND-03 -CH3-Cl5.68.9
ND-04 -C2H5-Cl2.14.3
ND-05 -CH3-OCH312.415.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Key Processes

Diagrams are essential tools for visualizing complex synthetic pathways, experimental workflows, and biological signaling cascades.

Synthesis_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Start Gould_Jacobs Gould-Jacobs Reaction Start->Gould_Jacobs Purification Purification & Characterization Gould_Jacobs->Purification Primary_Screening Primary Screening (MTT/MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays & MoA Hit_Identification->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis SAR_Analysis->Gould_Jacobs Iterative Design Lead_Compound Lead Compound SAR_Analysis->Lead_Compound

Caption: A high-level workflow for the discovery of novel 1,8-naphthyridinone derivatives.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream_Signaling Phosphorylation Naphthyridinone 1,8-Naphthyridinone Derivative Naphthyridinone->RTK Inhibits ATP ATP ADP ADP Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: A simplified signaling pathway illustrating kinase inhibition by a 1,8-naphthyridinone derivative.

Conclusion

The discovery of novel 1,8-naphthyridinone derivatives is a dynamic and promising area of medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of this process, from synthetic strategies and biological evaluation to the critical analysis of structure-activity relationships. By integrating rational design, efficient synthesis, and robust biological testing, researchers can continue to unlock the therapeutic potential of this versatile scaffold.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787. [Link]

  • Araújo-Neto, J. B. d., Silva, M. M. C. d., Oliveira-Tintino, C. D. d. M., Begnini, I. M., Rebelo, R. A., Silva, L. E. d., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. [Link]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660–6664. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. [Link]

Sources

Molecular Modeling and Simulation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 2,3-dihydro-1,8-naphthyridin-4(1H)-one structure presents a compelling starting point for structure-based drug design (SBDD).[3][4] This technical guide provides a comprehensive, methodology-focused walkthrough of the computational modeling and simulation pipeline for this class of compounds. We will detail the causal logic behind key experimental choices, from initial structure preparation to advanced molecular dynamics and quantum mechanics, providing researchers with a self-validating framework for in silico investigation.

Foundational Principles: Why Computational Modeling?

In modern drug discovery, computational modeling is not merely a validation step but a predictive engine that guides synthesis and experimental testing.[5] For a scaffold like this compound, modeling allows us to:

  • Identify and Validate Biological Targets: Screen the compound against libraries of protein structures to generate hypotheses about its mechanism of action.

  • Predict Binding Affinity and Pose: Understand how the molecule or its derivatives orient within a target's active site, a critical step for lead optimization.[6][7]

  • Assess Complex Stability: Move beyond static pictures to simulate the dynamic behavior of the protein-ligand complex in a solvated, physiological-like environment.[8][9]

  • Refine Energetics and Electronic Properties: Employ high-level quantum mechanics to achieve precise calculations of binding energies and electronic interactions where classical methods fall short.[10][11]

This guide will navigate the practical application of these principles using a combination of widely adopted, robust software tools.

The Computational Workflow: A Logical Progression

Our approach follows a multi-stage workflow, increasing in computational complexity and predictive power at each step. This ensures that computationally expensive methods are applied only to the most promising candidates identified in earlier, faster stages.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: High-Accuracy Refinement PDB Target Identification (e.g., PDB Database) Protein Protein Preparation (Add Hydrogens, Remove Water) PDB->Protein Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Protein->Docking Scoring Pose Selection & Scoring Function Analysis Docking->Scoring MD_Setup MD System Setup (Solvation, Ionization) Scoring->MD_Setup MD_Sim Molecular Dynamics (e.g., GROMACS) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->MD_Analysis QM QM/MM Calculations (Binding Energy Refinement) MD_Analysis->QM

Caption: High-level computational drug discovery workflow.

Phase 1: Meticulous Preparation of Reactants

The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of any simulation is fundamentally limited by the quality of the initial structures.

Ligand Preparation

The starting point is the 3D structure of this compound.[12]

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., ChemDraw) or retrieve its SMILES string from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a three-dimensional structure.

  • Add Hydrogens: Ensure the structure is correctly protonated for a physiological pH (typically 7.4).[13]

  • Energy Minimization: Perform an initial geometry optimization using a molecular mechanics (MM) force field (e.g., MMFF94). This step is crucial to relieve any steric strain from the 2D-to-3D conversion and find a low-energy conformation.

  • Save in Required Format: Save the final structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina.[13]

Target Protein Preparation

The target protein structure is typically obtained from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation for Docking

  • Download Structure: Download the PDB file of the target protein. If multiple structures exist, select one with high resolution and, ideally, a co-crystallized ligand similar to the naphthyridinone scaffold.

  • Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any pre-existing ligands.[14] This is because we want to predict the binding of our compound de novo. Retain essential cofactors if they are critical for structural integrity or catalytic activity.

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens according to a chosen protonation state at a specific pH.

  • Assign Charges: Add partial atomic charges (e.g., Kollman charges) to the protein atoms. This is essential for accurately calculating electrostatic interactions during docking.[14]

  • Convert to Docking-Ready Format: Save the prepared protein structure in the appropriate format (e.g., .pdbqt).

Phase 2: Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor.[7][15] It uses a sampling algorithm to explore possible conformations and a scoring function to estimate the binding affinity for each pose.[16]

Causality: We use docking as a rapid, computationally inexpensive screening method. It allows us to quickly assess whether the naphthyridinone scaffold can sterically and electrostatically fit within the target's binding site and to rank potential derivatives before committing to more intensive simulations.

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Search Space (Grid Box): The most critical step is defining the three-dimensional grid where the docking algorithm will search for binding poses.[17] If a co-crystallized ligand was present in the original PDB structure, center the grid on its location.[13] The size should be large enough to encompass the entire binding pocket while allowing for some ligand flexibility.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the prepared protein and ligand files, the center coordinates, and the dimensions of the grid box.[13][14]

  • Run Vina: Execute the Vina program from the command line, providing the configuration file as input.[14]

  • Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the score, the stronger the predicted binding.[18]

  • Visual Inspection: Visualize the top-ranked poses in a molecular viewer like PyMOL or VMD.[19] Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the naphthyridinone and the protein residues. This expert inspection is a self-validating step to ensure the predicted pose is chemically sensible.

ToolPurposeSource
AutoDock Vina Molecular Docking
PyMOL Molecular Visualization[19]
VMD Molecular Visualization & Analysis[19]
Open Babel File Format Conversion

Phase 3: Assessing Stability with Molecular Dynamics (MD)

While docking provides a static snapshot, MD simulation offers a movie. It simulates the movement of atoms over time by integrating Newton's equations of motion, providing deep insights into the stability and dynamics of the protein-ligand complex.[8][9]

Causality: A high docking score is meaningless if the complex is unstable and the ligand quickly dissociates. MD simulation validates the docking pose by assessing its stability in a dynamic, solvated environment, revealing conformational changes and the persistence of key interactions over time.[9]

MD_Workflow Start Start: Docked Protein-Ligand Complex Top 1. Generate Ligand Topology & Parameters Start->Top Combine 3. Combine Protein & Ligand Topologies Top->Combine PDB2GMX 2. Generate Protein Topology (pdb2gmx) PDB2GMX->Combine Box 4. Define Simulation Box (editconf) Combine->Box Solvate 5. Solvate with Water (solvate) Box->Solvate Ions 6. Add Ions to Neutralize System (grompp, genion) Solvate->Ions EM 7. Energy Minimization (grompp, mdrun) Ions->EM NVT 8. NVT Equilibration (Constant Volume/Temp) EM->NVT NPT 9. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Prod 10. Production MD Run (mdrun) NPT->Prod Analysis 11. Trajectory Analysis (RMSD, RMSF, etc.) Prod->Analysis

Caption: Detailed workflow for a GROMACS MD simulation.

Protocol 4: Protein-Ligand MD Simulation with GROMACS

  • Force Field & Topology Generation:

    • Protein: Use the gmx pdb2gmx tool to generate a topology for the protein using a standard force field like CHARMM36 or AMBER.[20][21]

    • Ligand: This is a critical step. Standard force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or LigParGen to generate the topology (.itp) and parameter files for the this compound.[20]

  • System Setup:

    • Combine: Merge the coordinate files of the protein and the ligand.

    • Define Box: Create a simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

    • Solvation: Fill the box with water molecules (e.g., TIP3P water model).

    • Add Ions: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.

  • Minimization and Equilibration:

    • Energy Minimization: Run a steep descent energy minimization to remove steric clashes between the complex, water, and ions.[20]

    • NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.[20][21]

    • NPT Equilibration: Run a subsequent simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature. This equilibrates the system's density.[20]

  • Production MD:

    • Run the main simulation for a desired length of time (e.g., 50-100 ns) without any position restraints. Save the coordinates (trajectory) at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess overall structural stability. A stable, converging RMSD suggests the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of protein residues to identify flexible regions. High fluctuation in binding site residues could indicate instability.

    • Interaction Analysis: Analyze the trajectory to determine the persistence of hydrogen bonds and other key interactions identified during docking.

ParameterTypical Value/ChoiceRationale
Force Field CHARMM36, AMBERff14SBWell-validated force fields for biomolecular simulations.[20][22]
Water Model TIP3P, SPC/EStandard explicit water models for solvation.
Ensemble NPT (Production)Simulates conditions of constant pressure and temperature, mimicking a biological environment.
Temperature 300 KApproximate physiological temperature.
Pressure 1 barStandard atmospheric pressure.
Simulation Time 50-100 nsA common timescale to observe significant conformational sampling and assess complex stability.[23]

Phase 4: High-Accuracy Quantum Mechanics (QM)

For certas, the approximations of classical MM force fields are insufficient. Quantum mechanics (QM) methods model the electronic structure of molecules, providing highly accurate descriptions of geometries and interaction energies.[10][11][24]

Causality: We employ QM methods, particularly in a hybrid QM/MM approach, when we need to:

  • Accurately calculate the binding energy of a final, stable complex.

  • Understand the electronic nature of specific interactions (e.g., charge transfer).

  • Model a chemical reaction in an enzyme's active site.

Density Functional Theory (DFT) is a widely used QM method that balances accuracy and computational cost.[10] In a QM/MM simulation, the most critical part of the system (e.g., the ligand and the immediate active site residues) is treated with QM, while the rest of the protein and solvent is treated with efficient MM force fields.[10] This hybrid approach makes the high accuracy of QM computationally feasible for large biological systems.[10]

Conclusion: A Synergistic Approach

The computational investigation of this compound is not a linear execution of protocols but a synergistic application of increasingly powerful techniques. Molecular docking provides a rapid and essential first look at potential binding modes. Molecular dynamics then validates these static poses, offering crucial insights into the stability and dynamic behavior of the protein-ligand complex. Finally, QM/MM methods can be selectively applied to provide a high-fidelity understanding of the binding energetics. This integrated workflow, grounded in the principles of physical chemistry, provides a robust and reliable framework to guide the rational design and development of novel therapeutics based on the naphthyridinone scaffold.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. Adv Pharmacol. [Link]

  • Quantum Chemistry in Drug Discovery. Rowan Scientific. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • The role of quantum Mechanics in revolutionizing drug discovery. IJIRT. [Link]

  • Quantum mechanics implementation in drug-design workflows: does it really help?. Future Med Chem. [Link]

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  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. PubMed. [Link]

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  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. PubMed. [Link]

  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. PubMed. [Link]

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Methodological & Application

Application Note: A Researcher's Guide to the Friedländer Synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The Friedländer annulation is a powerful and versatile strategy for the construction of this heterocyclic system. This application note provides an in-depth guide to the synthesis of a key derivative, 2,3-dihydro-1,8-naphthyridin-4(1H)-one, via the Friedländer reaction. We will explore the underlying mechanism, compare various catalytic systems, and present a detailed, field-tested protocol suitable for implementation in a research or drug development setting. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with 1,8-naphthyridine and its derivatives attracting immense interest.[2] These compounds are known to exhibit significant biological activities, largely due to their ability to act as DNA gyrase inhibitors, making them potent antibacterial agents like Nalidixic acid.[4][5] Modifications to the core structure have unlocked a vast therapeutic potential, leading to compounds with anticancer, antiviral, and neuroprotective properties.[1][6]

The this compound moiety, a partially saturated analog, serves as a crucial building block for creating conformationally restricted molecules, a key strategy in modern medicinal chemistry for enhancing target specificity and optimizing pharmacokinetic profiles. The Friedländer synthesis, a condensation reaction between a 2-aminoaromatic aldehyde or ketone and a compound with a reactive α-methylene group, stands out as one of the most efficient methods for constructing the 1,8-naphthyridine skeleton.[7][8]

Mechanistic Insights: The Friedländer Annulation Pathway

The Friedländer synthesis is a robust acid- or base-catalyzed condensation followed by a cyclodehydration.[9] The reaction proceeds through one of two primary mechanistic pathways, largely dictated by the reaction conditions.

  • Pathway A (Base-Catalyzed): The reaction initiates with an aldol condensation between the enolizable cyclic ketone and the 2-aminonicotinaldehyde. This is typically the rate-limiting step. The resulting aldol adduct rapidly undergoes cyclization via intramolecular attack of the amino group on the ketone, followed by dehydration to yield the final product.

  • Pathway B (Acid-Catalyzed): Under acidic conditions, the initial step is the formation of a Schiff base (imine) between the aromatic amine and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the fused heterocyclic system.[10]

Understanding these pathways is critical for optimization. For instance, issues with regioselectivity when using unsymmetrical ketones can sometimes be mitigated by favoring one pathway over the other through careful selection of the catalyst and conditions.[11]

Friedlander_Mechanism cluster_start Starting Materials cluster_pathA Pathway A (Base-Catalyzed) cluster_pathB Pathway B (Acid-Catalyzed) start1 2-Aminonicotinaldehyde A1 Aldol Condensation (Rate-Limiting) start1->A1 Base (e.g., KOH) B1 Schiff Base Formation start1->B1 Acid (e.g., PTSA) start2 Cyclic Ketone (e.g., Cyclohexanone) start2->A1 start2->B1 A2 Aldol Adduct A1->A2 A3 Intramolecular Cyclization A2->A3 A4 Dehydration A3->A4 end_product Tetrahydro-1,8-naphthyridine Product A4->end_product B2 Schiff Base Intermediate B1->B2 B3 Intramolecular Aldol Reaction B2->B3 B4 Dehydration B3->B4 B4->end_product

Figure 1: Competing mechanisms of the Friedländer synthesis.

Catalyst Selection: Optimizing for Efficiency and Green Chemistry

Traditional Friedländer syntheses often required harsh conditions, such as high temperatures and strong acids or bases.[7] Modern advancements have introduced a variety of milder and more efficient catalytic systems, many of which align with the principles of green chemistry. The choice of catalyst is a critical experimental parameter that directly influences reaction time, yield, and purity.

Catalyst SystemTypical ConditionsYieldsKey Advantages & RationaleReference
KOH / NaOH Reflux in Ethanol or WaterGoodClassical, inexpensive, and effective base catalyst promoting the aldol-first pathway.[7]
Ionic Liquids (ILs) 80-100 °C, Solvent-freeExcellentActs as both catalyst and solvent; often recyclable, low toxicity, and enhances reaction rates. Basic ILs like [Bmmim][Im] show high activity.[12][13][12][13]
Ammonium Sulphamate Room Temp, Solid-state grindingVery GoodEnvironmentally benign, solvent-free method with simple workup, short reaction times, and high purity of products.[9][9]
Choline Hydroxide Room Temp or 50 °C, WaterExcellentBiocompatible, inexpensive, metal-free catalyst that enables the reaction in water, a significant green chemistry advantage.[14][15][16][14][15]
Lewis Acids (e.g., Nd(NO₃)₃) Room Temp, EthanolGood-ExcellentMild conditions, operational simplicity, and high yields. The Lewis acid activates the carbonyl group towards nucleophilic attack.[17]
Propylphosphonic Anhydride (T3P®) Mild ConditionsExcellentPowerful dehydrating agent that efficiently drives the final cyclodehydration step, leading to short reaction times.[18]

Expert Insight: For the synthesis of this compound, a reaction between 2-aminonicotinaldehyde and a cyclic ketone is required. The use of a water-based system with choline hydroxide or a solvent-free grinding method with ammonium sulphamate are highly recommended starting points.[9][14] These methods are not only environmentally friendly but also often result in cleaner reactions and simpler purification steps.

Detailed Experimental Protocol

This protocol describes a robust and reproducible synthesis of a tetrahydro-1,8-naphthyridine derivative using 2-aminonicotinaldehyde and cyclohexanone as model substrates, a reaction that exemplifies the formation of the desired fused ring system. This procedure can be adapted for other cyclic ketones to obtain the specific this compound target.

Workflow Overview

Figure 2: Experimental workflow for the synthesis.

Materials and Reagents
ReagentM.W.Moles (mmol)EquivalentsAmount
2-Aminonicotinaldehyde122.1210.01.01.22 g
Cyclohexanone98.1410.01.00.98 g (1.03 mL)
[Bmmim][Im] (Ionic Liquid)--Catalyst/Solvent~5 mL
Deionized Water18.02--For work-up
Ethanol46.07--For washing/recrystallization

Note: This protocol is based on the highly effective ionic liquid-catalyzed method.[12][13] Refer to Table 1 for alternative catalytic systems.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ionic liquid [Bmmim][Im] (~5 mL).

  • Reagent Addition: Add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and cyclohexanone (1.03 mL, 10.0 mmol) to the flask.

    • Causality: Using equimolar amounts of the reactants is a good starting point for this condensation. The ionic liquid acts as both the solvent and the catalyst, promoting the reaction under solvent-free conditions.[12]

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

    • Self-Validation: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 2-4 hours (Eluent: 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde is a key indicator of reaction completion. The reaction is typically complete within 24 hours.[12]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Add 20 mL of cold deionized water to the flask. The product should precipitate out of the aqueous phase. The ionic liquid catalyst will remain dissolved in the water, allowing for easy separation and potential recycling.[13]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the collected solid on the filter with two portions of cold ethanol (2 x 10 mL) to remove any residual starting materials or impurities.

    • Dry the purified product under vacuum. If further purification is required, the product can be recrystallized from an appropriate solvent like ethanol.[9]

  • Characterization: Confirm the identity and purity of the resulting tetrahydro-1,8-naphthyridine product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Yield Insufficient reaction time or temperature. Inactive catalyst.Increase reaction time and/or temperature incrementally. If using a solid-state method, ensure grinding is thorough.[9] Consider a more active catalyst from Table 1, such as T3P®.[18]
Multiple Products (Poor Regioselectivity) Use of an unsymmetrical ketone.This is a known challenge in Friedländer synthesis. Slow addition of the ketone to the reaction mixture can significantly improve regioselectivity in favor of the desired product.[11]
Product is Oily / Difficult to Crystallize Presence of impurities or residual solvent/catalyst.Ensure the work-up is thorough. Wash the crude product extensively. Attempt purification via column chromatography on silica gel.
Reaction Stalls Deactivation of catalyst or equilibrium reached.Adding a dehydrating agent (e.g., molecular sieves) can help drive the reaction to completion by removing the water by-product.

Conclusion

The Friedländer synthesis is a cornerstone reaction for accessing the medicinally vital 1,8-naphthyridine scaffold. By understanding the underlying mechanistic principles and leveraging modern, efficient catalytic systems, researchers can reliably synthesize derivatives like this compound. The protocol detailed herein, based on green and effective ionic liquid catalysis, provides a strong foundation for laboratory synthesis. The provided insights into catalyst selection and troubleshooting empower scientists to adapt this powerful synthetic tool for their specific drug discovery and development objectives.

References

  • Mogilaiah, K. et al. (2013). Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. International Journal of ChemTech Research, 5(4), 1575-1579. [Link not available]
  • Dormer, P. G. et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available at: [Link]

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  • Wang, Z. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28283-28292. Available at: [Link]

  • Wang, Z. et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. [Diagram]. Available at: [Link]

  • ResearchGate. (2023). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Available at: [Link]

  • Cuevas-Yañez, E. et al. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

  • Shiri, M. et al. (2014). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. ResearchGate. Available at: [Link]

  • Parmar, N. et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]

  • de Oliveira, R. S. et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. Available at: [Link]

  • Shiri, M. & Zolfigol, M. A. (2017). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Botezat, D. et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Choudhury, S. S. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]

  • SynArchive. (n.d.). Friedländer synthesis. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. National Center for Biotechnology Information. Available at: [Link]

  • Choudhury, S. S. et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Kappe, C. O. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Mondal, A. & Bora, U. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Available at: [Link]

  • Gemoets, H. P. L. et al. (2020). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Available at: [Link]

  • Abad, A. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Institutes of Health. Available at: [Link]

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  • Krüger, J. et al. (2021). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. MDPI. Available at: [Link]

  • Varala, R. et al. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Organic Chemistry Portal. Available at: [Link]

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Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Traditional synthetic routes to these valuable heterocycles, however, are often plagued by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the microwave-assisted synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs, a class of compounds of significant interest in drug discovery. We will delve into the principles of microwave-assisted organic synthesis (MAOS), present detailed, field-proven protocols, and offer expert insights into the causality behind experimental choices. This guide is designed to empower researchers to leverage the speed, efficiency, and scalability of microwave chemistry for the rapid generation of 1,8-naphthyridine-based compound libraries.

Introduction: The Case for Microwave-Assisted Synthesis

The this compound core is a privileged structure in drug discovery, forming the backbone of numerous biologically active molecules. The development of efficient and sustainable synthetic methodologies is therefore of paramount importance. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, offering a green and efficient alternative to conventional heating methods.[1][2]

The primary advantages of MAOS stem from the unique mechanism of microwave heating. Unlike conventional heating, which relies on the slow transfer of heat from an external source, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[3] This localized superheating can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[2] Furthermore, microwave synthesis frequently leads to higher product yields and purity by minimizing the formation of byproducts that can arise from prolonged exposure to high temperatures.[4]

This application note will focus on the adaptation of the Gould-Jacobs reaction for the synthesis of this compound analogs under microwave irradiation. This powerful cyclization reaction provides a convergent and versatile route to the 1,8-naphthyridinone core from readily available starting materials.

Reaction Mechanism and Workflow

The microwave-assisted synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-ones via a Gould-Jacobs-type reaction proceeds through a two-step sequence: initial condensation followed by an intramolecular thermal cyclization.

Step 1: Condensation

The reaction is initiated by the nucleophilic attack of the amino group of a 2-aminopyridine derivative on one of the carbonyl groups of a substituted malonic ester, such as diethyl malonate. This is followed by the elimination of a molecule of ethanol to form an enaminone intermediate.

Step 2: Intramolecular Cyclization

Under microwave irradiation, the enaminone intermediate undergoes a rapid intramolecular 6-electron electrocyclization. This is followed by the elimination of a second molecule of ethanol to afford the aromatic this compound ring system. The high temperatures rapidly achieved under microwave irradiation are crucial for driving this cyclization step to completion in a short timeframe.[5]

Gould-Jacobs Reaction Workflow reagents 2-Aminopyridine + Diethyl Malonate intermediate Enaminone Intermediate reagents->intermediate Condensation (-EtOH) product This compound intermediate->product Microwave-Assisted Intramolecular Cyclization (-EtOH)

Caption: General workflow for the microwave-assisted synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative this compound analog.

Materials and Equipment
  • Reagents:

    • Substituted 2-aminopyridine (1.0 equiv)

    • Diethyl malonate (or other suitable malonic ester derivative) (1.5 - 3.0 equiv)

    • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A, or solvent-free)

  • Equipment:

    • Microwave synthesizer (e.g., Biotage® Initiator+, CEM Discover)

    • Microwave-safe reaction vial (2-5 mL or appropriate size) with a magnetic stir bar

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

    • Rotary evaporator

Protocol: Microwave-Assisted Synthesis of 7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one

This protocol is adapted from established procedures for Gould-Jacobs reactions and microwave-assisted heterocycle synthesis.[6][7]

  • Reaction Setup: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (1.0 mmol, 108 mg) and diethyl malonate (2.0 mmol, 0.32 mL).

    • Expert Insight: An excess of the malonic ester is often used to drive the initial condensation reaction to completion. The reaction can also be performed under solvent-free conditions, which aligns with green chemistry principles.[6][8] If a solvent is desired to ensure homogeneous heating, a high-boiling, microwave-transparent solvent like diphenyl ether can be used.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 250 °C for 10-20 minutes.

    • Expert Insight: The optimal temperature and time should be determined empirically for each substrate. The high temperatures achievable in a sealed vessel under microwave irradiation are key to the rapid cyclization. Monitor the reaction progress by TLC or LC-MS if possible.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. The product will often precipitate from the reaction mixture.

  • Isolation and Purification:

    • Add a small amount of cold ethanol or acetonitrile to the reaction mixture and triturate to induce further precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

    • If necessary, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Workup and Purification cluster_analysis Analysis prep1 Add 2-amino-6-methylpyridine and diethyl malonate to vial prep2 Add magnetic stir bar prep1->prep2 react1 Seal the reaction vial prep2->react1 react2 Irradiate in microwave synthesizer (250 °C, 10-20 min) react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Triturate with cold ethanol workup1->workup2 workup3 Filter and wash the solid workup2->workup3 workup4 Purify by column chromatography (if necessary) workup3->workup4 analysis1 Characterize by NMR, MS workup4->analysis1

Caption: Step-by-step experimental workflow diagram.

Data Presentation: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are most evident when compared to traditional conventional heating methods. The following table summarizes typical results for the synthesis of related heterocyclic systems, demonstrating the significant improvements in reaction time and yield.[2][4][9]

MethodReaction TimeYield (%)Reference
Microwave-Assisted 5 - 30 minutes 75 - 95% [2][4]
Conventional Heating 4 - 24 hours 40 - 70% [9]

Note: Yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Substrate decomposition- Inefficient workup- Increase microwave irradiation time or temperature.- Lower the reaction temperature and monitor for byproduct formation.- Optimize the precipitation and purification steps.
Byproduct Formation - Reaction temperature is too high- Presence of impurities in starting materials- Decrease the microwave temperature.- Ensure the purity of the 2-aminopyridine and malonic ester.
Reaction Does Not Go to Completion - Insufficient microwave power or temperature- Poor microwave absorption of reactants/solvent- Increase the temperature setpoint.- Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to improve microwave coupling.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the preparation of this compound analogs. The protocols and insights provided in this application note demonstrate that MAOS can dramatically reduce reaction times, improve yields, and promote greener chemical practices. By adopting this technology, researchers in drug discovery and medicinal chemistry can accelerate the synthesis of novel 1,8-naphthyridine derivatives, thereby facilitating the rapid exploration of their therapeutic potential.

References

Application Note: Unambiguous Structural Elucidation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridinone Core

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. Its derivatives have garnered significant interest as potential therapeutic agents, including as cannabinoid receptor ligands.[1] The precise and unambiguous determination of the structure of these molecules is a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of a fundamental member of this class, 2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Theoretical Framework: The Power of NMR in Structural Chemistry

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. These frequencies, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.[2][3]

Key parameters obtained from NMR spectra that aid in structure determination include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus.[3]

  • Integration: The area under a signal in ¹H NMR is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms through the splitting of signals.[4][5][6]

  • Multiplicity: The number of peaks in a split signal (e.g., singlet, doublet, triplet) reveals the number of neighboring, non-equivalent nuclei.[5]

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution and artifact-free NMR spectra is paramount for accurate structural interpretation. This section outlines the recommended protocols for sample preparation and data acquisition for this compound.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure the analyte's resonances.[7][8][9][10][11] For this compound, which possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to solubilize a wide range of organic molecules.[10] Chloroform-d (CDCl₃) can also be used, but the N-H proton signal may be broader or exchange with trace amounts of water.[7][10]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy in organic solvents.[11][12][13][14] A small amount (0.03-0.05% v/v) should be added to the sample. The sharp singlet from the twelve equivalent protons of TMS is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.[12][13]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMRDEPT-135
Pulse Program Standard 1D pulseProton-decoupled 1DDEPT with 135° pulse
Spectral Width -2 to 12 ppm-10 to 220 ppm-10 to 220 ppm
Acquisition Time 2-4 seconds1-2 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds2-5 seconds
Number of Scans 8-161024-4096256-1024
Temperature 298 K298 K298 K

Structural Analysis and Spectral Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, based on established principles of NMR and data from structurally related heterocyclic systems.[15][16][17][18][19][20][21][22]

Molecular Structure and Numbering

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five sets of non-equivalent protons in the molecule.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H1 (N-H) 10.0 - 12.0Broad Singlet-1HThe amide proton is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring. Its signal is often broad due to quadrupolar relaxation and potential chemical exchange.
H7 8.0 - 8.2Doublet of Doublets (dd)³J(H7-H6) ≈ 7-8 Hz, ⁴J(H7-H5) ≈ 1-2 Hz1HH7 is ortho to the nitrogen atom (N8), leading to significant deshielding. It will be split by H6 (ortho coupling) and show a smaller, long-range coupling to H5.[4]
H5 7.5 - 7.7Doublet of Doublets (dd)³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H7) ≈ 1-2 Hz1HH5 is in a similar aromatic environment to H7 but is expected to be slightly more shielded. It will be split by H6 (ortho coupling) and show long-range coupling to H7.[23]
H6 7.0 - 7.2Triplet of Doublets (td) or ddd³J(H6-H5) ≈ 8-9 Hz, ³J(H6-H7) ≈ 7-8 Hz1HH6 is coupled to both H5 and H7. The resulting multiplet will appear complex, likely a triplet of doublets if the coupling constants to H5 and H7 are similar.
H2 (CH₂) 3.3 - 3.5Triplet (t)³J(H2-H3) ≈ 6-7 Hz2HThese methylene protons are adjacent to a nitrogen atom and are expected to appear as a triplet due to coupling with the two equivalent protons on C3.
H3 (CH₂) 2.6 - 2.8Triplet (t)³J(H3-H2) ≈ 6-7 Hz2HThese methylene protons are adjacent to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They will appear as a triplet due to coupling with the two equivalent protons on C2.
¹³C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight signals, corresponding to the eight unique carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[24][25][26][27][28]

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135Rationale
C4 (C=O) 170 - 175No SignalThe carbonyl carbon is highly deshielded and, being a quaternary carbon, will not appear in a DEPT spectrum.[25]
C7 148 - 152PositiveThis carbon is attached to a nitrogen atom in an aromatic ring, leading to a significant downfield shift. It will appear as a positive signal in the DEPT-135 spectrum.
C8a 145 - 148No SignalA quaternary carbon in the aromatic system.
C5 135 - 138PositiveAn aromatic CH carbon.
C4a 120 - 125No SignalA quaternary carbon at the junction of the two rings.
C6 118 - 122PositiveAn aromatic CH carbon.
C2 40 - 45NegativeAn aliphatic CH₂ group adjacent to a nitrogen atom. It will appear as a negative signal in the DEPT-135 spectrum.[25]
C3 30 - 35NegativeAn aliphatic CH₂ group adjacent to a carbonyl group. It will appear as a negative signal in the DEPT-135 spectrum.

Data Validation and Troubleshooting

  • Purity Check: The presence of unexpected signals in the ¹H or ¹³C NMR spectra may indicate the presence of impurities or residual solvent.

  • Water Contamination: A broad singlet around 3.3 ppm in DMSO-d₆ or 1.56 ppm in CDCl₃ often indicates the presence of water. Proper drying of the sample and NMR tube can minimize this.[8]

  • 2D NMR for Confirmation: In cases of spectral overlap or ambiguity in assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY reveals ¹H-¹H coupling networks, while HSQC correlates each proton with its directly attached carbon atom, providing definitive assignments.[2]

Conclusion

¹H and ¹³C NMR spectroscopy, in conjunction with techniques like DEPT, provide a robust and definitive method for the structural characterization of this compound. By carefully analyzing the chemical shifts, coupling constants, and multiplicities of the signals, researchers can unambiguously confirm the identity and purity of this important heterocyclic scaffold, which is a critical step in the advancement of medicinal chemistry and drug development programs.

References

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
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  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
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  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
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  • Guzman, A. L., & Hoye, T. R. (n.d.). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3.
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  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling.
  • ResearchGate. (2025, August 8). 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives.
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][4][12]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][4][12]. Retrieved from

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ElectronicsAndBooks. (n.d.). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
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  • CORE. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.
  • ResearchGate. (2025, August 7). Assignments of1H and13C NMR spectra of benzo[b][4][12]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][4][12]-naphthyiridine | Request PDF. Retrieved from

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
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  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
  • ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after....
  • MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 13C NMR spectrum.
  • PubMed. (n.d.). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors.
  • RosDok. (2013, January 15). Synthesis and Characterization of Benzo-[4][12]-naphthyridine-4(1H). Retrieved from

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Mass spectrometry analysis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometry Analysis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridine core and its derivatives have garnered significant attention from researchers in medicinal chemistry and drug discovery.[1][2] This privileged scaffold is a key structural component in a wide array of biologically active compounds, demonstrating therapeutic potential across various disease areas, including oncology, infectious diseases, and neurological disorders.[2][3] Specifically, the this compound framework serves as a versatile template for developing potent and selective therapeutic agents, such as novel cannabinoid receptor ligands.[4][5]

As drug development pipelines advance, the need for robust and reliable analytical methods to characterize these molecules becomes paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity, selectivity, and speed for both qualitative and quantitative analyses.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective mass spectrometric analysis of this compound derivatives, from sample preparation to structural elucidation.

Section 1: Foundational Strategy - Sample Preparation

The axiom "garbage in, garbage out" is especially true for sensitive LC-MS analysis. The primary goal of sample preparation is to isolate the analyte(s) of interest from the sample matrix (e.g., plasma, urine, reaction mixtures), remove interfering components, and concentrate the analyte to a level suitable for detection.[8][9] The choice of technique is dictated by the analyte's physicochemical properties and the complexity of the matrix.

Causality Behind Method Selection
  • Analyte Properties: The 1,8-naphthyridinone core contains both hydrogen bond donors and acceptors and is generally polar. Substituents on the core will modulate its overall polarity (logP) and charge state (pKa). Knowing these properties is crucial for selecting the right extraction method.[9]

  • Matrix Complexity: Biological matrices like plasma are rich in proteins and phospholipids that can cause ion suppression and contaminate the MS ion source. Simpler matrices, like a chemical reaction mixture, may only require dilution.

  • Throughput Needs: In a drug discovery setting, high-throughput analysis is often necessary, favoring automatable techniques like solid-phase extraction (SPE).[10]

Recommended Protocols

Protocol 1: Protein Precipitation (PPT) - For Rapid Screening

This method is fast but less clean. It is suitable for initial screening of biological samples where speed is prioritized over ultimate sensitivity.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - For High Purity and Sensitivity

SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for quantitative bioanalysis requiring low limits of detection.[11] A mixed-mode cation exchange polymer-based sorbent is often effective for these basic compounds.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

  • Elute: Elute the analyte(s) with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte for elution from the cation exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solution (e.g., 100 µL of 10% acetonitrile in water).

Section 2: LC-MS/MS Method Development

A well-developed LC-MS/MS method ensures the reproducible separation and sensitive detection of the target analytes.

Liquid Chromatography: The Separation Science

The goal is to achieve sharp, symmetrical peaks with adequate retention, separating the analyte from any isomers or matrix components.

  • Column Choice: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is the workhorse for small molecule analysis and provides excellent resolving power for naphthyridinone derivatives.

  • Mobile Phase: The key is to use additives that promote good peak shape and efficient ionization.

    • Aqueous (A): Water with 0.1% Formic Acid. The acid protonates the basic nitrogen atoms on the naphthyridinone ring, leading to strong signals in positive ion mode ESI.

    • Organic (B): Acetonitrile or Methanol with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Elution: A gradient from low to high organic content is typically used to elute compounds with a range of polarities and to clean the column after each injection.

Table 1: Typical Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18, 2.6 µm, 100 x 2.1 mmProvides high-efficiency separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation for positive ion mode.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidEfficiently elutes analytes from the reversed-phase column.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 5 min, hold 1 minA typical starting gradient for screening.
Mass Spectrometry: The Detection Engine

Ionization Technique: Electrospray Ionization (ESI) is the premier choice for this class of compounds.[7] As a 'soft ionization' technique, it efficiently generates protonated molecular ions [M+H]+ with minimal in-source fragmentation, which is crucial for both quantification and structural elucidation.[12][13]

Instrumentation & Scan Modes:

  • Triple Quadrupole (QqQ) MS: This is the gold standard for quantification due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[14] In MRM, a specific precursor ion (e.g., the [M+H]+ of the parent drug) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.

  • High-Resolution MS (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitraps provide highly accurate mass measurements (<5 ppm).[7] This capability is indispensable for confirming elemental compositions of unknown metabolites and elucidating fragmentation pathways.[15][16]

Table 2: Key Mass Spectrometry Parameters for Optimization

ParameterTypical Value (Positive ESI)Purpose & Optimization Rationale
Capillary Voltage 3.5 - 4.5 kVDrives the electrospray process; optimize for maximum stable signal.
Source Temperature 120 - 150 °CAids in desolvation of droplets.
Desolvation Gas Temp. 350 - 500 °CCompletes the evaporation of solvent from droplets to release ions.
Desolvation Gas Flow 600 - 1000 L/HrAssists in desolvation; higher flow can improve sensitivity for high LC flow rates.
Collision Energy (CE) 10 - 40 eVControls the extent of fragmentation in MS/MS; optimize per compound for desired fragments.
Cone Voltage 20 - 60 VAffects ion transmission and can induce some in-source fragmentation; optimize for parent ion intensity.

Section 3: Structural Elucidation & Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for deducing the structure of a molecule by analyzing its fragmentation pattern.[11] For this compound derivatives, fragmentation is typically induced by collision-induced dissociation (CID) of the protonated molecular ion [M+H]+.

The structure of the core suggests several likely fragmentation pathways:

  • Loss of Substituents: The most facile cleavages often involve the loss of substituents from the core structure (e.g., at the N1 or C7 positions).

  • Cleavage of the Dihydropyridinone Ring: This ring contains several bonds that can be cleaved, including the amide bond. A common loss is that of carbon monoxide (CO, 28 Da) from the lactam moiety.

  • Retro-Diels-Alder (RDA) reactions: Though less common for this specific structure, RDA-type fragmentations can occur in heterocyclic ring systems.

Below is a proposed fragmentation pathway for a generic derivative.

fragmentation_pathway cluster_parent Parent Ion [M+H]+ cluster_fragments Key Product Ions parent This compound [M+H]+ frag1 Loss of R1 Group [M+H-R1]+ parent->frag1 - R1 frag2 Loss of Carbon Monoxide [M+H-28]+ parent->frag2 - CO frag3 Loss of R2 Group [M+H-R2]+ parent->frag3 - R2 frag4 Pyridine Core Fragment frag2->frag4 Ring Cleavage

Caption: Proposed MS/MS fragmentation of a generic this compound derivative.

Section 4: A Practical Workflow for Analysis

This section outlines a complete, self-validating workflow from sample analysis to data interpretation. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is critical for trustworthy quantitative results, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.

analysis_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extract Perform SPE or PPT Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Inject Inject onto LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Acquire Acquire Data (MRM or Full Scan) Separate->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

Caption: A comprehensive workflow for the quantitative analysis of naphthyridinone derivatives.

Protocol 3: Quantitative Analysis via LC-MS/MS (MRM)

  • Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of the analyte and a constant concentration of the internal standard into a blank matrix (e.g., control plasma).

  • Prepare Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Sample Extraction: Process the standards, QCs, and unknown samples using the optimized SPE protocol (Protocol 2).

  • Batch Acquisition: Create a sequence in the mass spectrometer software. Place the calibration standards at the beginning, followed by QCs interspersed among the unknown samples.

  • Data Processing:

    • Integrate the chromatographic peaks for the analyte and the internal standard for all injections.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

    • Determine the concentration of the analyte in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve. The QC results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.

Conclusion

The mass spectrometric analysis of this compound derivatives is a powerful and essential component of the drug discovery and development process. By leveraging the sensitivity and selectivity of modern LC-MS/MS platforms and applying scientifically sound principles of sample preparation and method development, researchers can confidently characterize and quantify these promising therapeutic agents. The protocols and insights provided in this guide serve as a robust starting point for developing validated methods, ensuring data integrity, and accelerating the journey from laboratory discovery to clinical application.

References

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  • National Institutes of Health. (2009). Rational Design, Synthesis, and Pharmacological Properties of New 1,8-naphthyridin-2(1H)-on-3-carboxamide Derivatives as Highly Selective cannabinoid-2 Receptor Agonists. PubMed.
  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
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In Vitro Anticancer Assays for 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Emergence of Naphthyridinones in Oncology Research

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2,3-dihydro-1,8-naphthyridin-4(1H)-one core, a derivative of this scaffold, represents a promising area for the development of novel anticancer agents. Several studies have highlighted the potent in vitro cytotoxicity of naphthyridinone derivatives against various cancer cell lines, suggesting their potential as leads for new chemotherapeutic drugs.[3][4][5][6][7][8] Some derivatives have demonstrated broad-spectrum activity, even against drug-resistant cell lines, with IC50 values in the micromolar to submicromolar range.[3][9]

The anticancer mechanism of these compounds is an active area of investigation, with some evidence pointing towards the inhibition of key cellular processes such as tubulin polymerization and the activity of topoisomerase enzymes.[1][9] Given the diverse potential mechanisms, a comprehensive in vitro evaluation is crucial to characterize the anticancer profile of novel this compound compounds.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro anticancer effects of this promising class of compounds. The protocols outlined herein are designed to be robust and reproducible, enabling a thorough investigation from initial cytotoxicity screening to more detailed mechanistic studies.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved through assays that measure cell viability and proliferation. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit 50% of cancer cell growth, is a key parameter derived from these assays.[10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[11][12]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound test compounds

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[14]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.[14]

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[14]

    • Incubate for an additional 3-4 hours at 37°C, protected from light.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[11][13]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the curve.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values for each compound against the tested cell lines in a clear and concise table.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
Naphthyridinone-A8.512.35.2
Naphthyridinone-B2.14.71.8
Doxorubicin (Control)0.91.50.7

Part 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of the this compound compounds has been established, the next critical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

The Annexin V/PI assay is a widely used flow cytometry-based method to detect apoptosis.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Cancer cells treated with the test compound at its IC50 concentration

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[15]

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[16]

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[18] Caspase-3 and -7 are key executioner caspases.[18] Measuring their activity can confirm the involvement of the caspase cascade in compound-induced apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)[19]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[20][21]

    • Allow the reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[21]

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Compare the luminescence signal of treated cells to that of untreated controls. An increased signal indicates activation of caspase-3/7.

Visualization: Apoptosis Induction Pathway

Compound This compound Cell Cancer Cell Compound->Cell Treatment Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a test compound.

Part 3: Investigating Effects on Cell Cycle and Migration

Beyond inducing cell death, anticancer compounds can also exert their effects by arresting the cell cycle or inhibiting cell migration, a key process in metastasis.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] This allows for the identification of cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the test compound for 24 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze by flow cytometry.[23]

Data Analysis:

  • Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to untreated controls to identify any cell cycle arrest.

Wound Healing (Scratch) Assay for Cell Migration

The wound healing assay is a simple and cost-effective method to study cell migration in vitro.[24][25] A "scratch" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[26][27]

Materials:

  • Cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates and grow to form a confluent monolayer.

  • Creating the Wound:

    • Create a scratch in the monolayer using a sterile pipette tip.[27]

    • Wash the wells with PBS to remove detached cells.[27]

  • Treatment and Imaging:

    • Add fresh medium containing the test compound at a non-toxic concentration.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at different time points.

    • Calculate the percentage of wound closure relative to the initial scratch area.

Visualization: Experimental Workflow

cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Processes Cytotoxicity Cytotoxicity Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Potent Compounds CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Sub-lethal Doses Caspase Caspase Activity Apoptosis->Caspase Migration Wound Healing Assay CellCycle->Migration

Caption: A comprehensive workflow for in vitro anticancer evaluation.

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro evaluation of this compound compounds as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanism of cell death, and investigating effects on crucial cellular processes like cell cycle progression and migration, researchers can build a comprehensive profile of their lead compounds. This multi-faceted approach is essential for identifying promising candidates for further preclinical and clinical development in the ongoing search for novel and effective cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3009. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Jia, X.-D., Wang, S., Wang, M.-H., Liu, M.-L., Xia, G.-M., Liu, X.-J., … He, H.-W. (2016). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 27(10), 1593–1597. Retrieved from [Link]

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  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved from [Link]

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  • Wound healing assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Unnisa, A., Thusleem, O. A., & Sarangapani, M. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), 6828–6832. Retrieved from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

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  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad. Retrieved from [Link]

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  • Freitas, J. F., Jozic, I., & Bedogni, B. (2020). Wound Healing Assay for Melanoma Cell Migration. In Melanoma (pp. 225-231). Humana, New York, NY. Retrieved from [Link]

  • Overview of the wound healing assay preparation protocols. (2019). ResearchGate. Retrieved from [Link]

  • Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. Retrieved from [Link]

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  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., … Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. Retrieved from [Link]

  • Kuo, C.-L., Assefa, H., G-Bu, K.-H., & Lee, K.-H. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(21), 4385–4392. Retrieved from [Link]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., … Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169–1178. Retrieved from [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 523–531. Retrieved from [Link]

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Sources

Application Notes and Protocols: Antimicrobial Activity Screening of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 1,8-Naphthyridinones in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Among the promising scaffolds in medicinal chemistry, 1,8-naphthyridine derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2][3][4] The foundational compound of this class, nalidixic acid, was a first-generation quinolone antibiotic that paved the way for the development of highly potent fluoroquinolones.[5][6] These agents primarily exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[7][8][9][10]

This document provides a comprehensive guide for the systematic screening of 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives to identify and characterize new antimicrobial leads. The protocols outlined herein are designed to be robust and reproducible, providing a clear pathway from initial screening to preliminary mechanism-of-action studies.

I. Preliminary Antimicrobial Activity Screening

The initial phase of screening aims to identify derivatives with demonstrable antimicrobial activity against a panel of clinically relevant bacterial strains. Both Gram-positive and Gram-negative bacteria should be included to assess the spectrum of activity.

A. Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative and widely used technique for preliminary screening.[11] It provides a rapid visual assessment of the antimicrobial potential of the synthesized compounds.

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton (MH) agar according to the manufacturer's instructions.[12] Pour approximately 25 mL of the molten agar into sterile 90 mm Petri dishes to achieve a uniform depth of 4.0 ± 0.5 mm. Allow the plates to solidify and dry before use.

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[11] Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.[11]

  • Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of the this compound derivative (e.g., 10 µg, 30 µg). A suitable solvent for dissolving the compounds, such as dimethyl sulfoxide (DMSO), should be used. A disk with the solvent alone should be used as a negative control. Allow the solvent to evaporate completely before placing the disks on the inoculated plates. Apply the disks firmly to the agar surface, ensuring good contact.[11] Standard antibiotic disks (e.g., ciprofloxacin) should be used as positive controls.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[12]

  • Result Interpretation: Measure the diameter of the zones of inhibition in millimeters (mm). The results are interpreted as susceptible, intermediate, or resistant based on established breakpoints for control antibiotics, though for novel compounds, the zone diameter provides a relative measure of potency.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is chosen for its reproducibility, low concentration of inhibitors of common antibiotics, and support for the growth of most common pathogens.

  • 0.5 McFarland Standard: This standardizes the inoculum density, which is a critical variable affecting the size of the inhibition zone.

  • Incubation Time and Temperature: These conditions are optimized for the growth of most clinically relevant bacteria.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

For compounds showing promising activity in the disk diffusion assay, a quantitative assessment is necessary. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

Principle: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth.

Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).[13] The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion method (0.5 McFarland standard). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the inoculum.[13]

    • Sterility Control: A well containing only CAMHB.[13]

    • Positive Control: A known antibiotic (e.g., ciprofloxacin) tested under the same conditions.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

Data Presentation:

The MIC values for a series of derivatives can be summarized in a table for easy comparison.

DerivativeStaphylococcus aureus ATCC 29213 MIC (µg/mL)Escherichia coli ATCC 25922 MIC (µg/mL)Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL)
Compound 1816>128
Compound 22432
Compound 3>128>128>128
Ciprofloxacin0.50.0150.25

II. Preliminary Mechanism of Action Studies

Once active compounds have been identified, preliminary studies can be conducted to elucidate their potential mechanism of action. Given the structural similarity of 1,8-naphthyridinones to quinolone antibiotics, a primary hypothesis is the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[7][8][9][10] Another common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane.

A. DNA Gyrase Inhibition Assay

This assay determines if the test compound can inhibit the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and the appropriate buffer.[14]

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixture. A no-enzyme control and a no-inhibitor control should be included.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor.

Expected Results:

  • No-enzyme control: A single band corresponding to relaxed DNA.

  • No-inhibitor control: A major band corresponding to supercoiled DNA.

  • Inhibitor-treated samples: A dose-dependent decrease in the supercoiled DNA band and a corresponding increase in the relaxed DNA band.

B. Bacterial Membrane Permeability Assay

This assay assesses whether the test compounds disrupt the integrity of the bacterial cell membrane.

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used to assess outer membrane permeability, while propidium iodide (PI) is used for inner membrane permeability.[15][16] NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment, such as the interior of a cell membrane.[17] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can penetrate cells with compromised membranes.[17][18]

Protocol:

  • Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., PBS).

  • Compound Treatment: Treat the bacterial suspension with various concentrations of the this compound derivative. A known membrane-disrupting agent (e.g., polymyxin B) should be used as a positive control, and an untreated sample as a negative control.

  • Fluorescent Probe Addition:

    • Outer Membrane Permeability: Add NPN to the bacterial suspension and measure the increase in fluorescence over time using a fluorometer.

    • Inner Membrane Permeability: Add PI to the bacterial suspension and measure the increase in fluorescence over time.

  • Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

III. Visualization of Experimental Workflows

Antimicrobial_Screening_Workflow cluster_synthesis Compound Library cluster_screening Primary Screening cluster_moa Mechanism of Action Studies cluster_results Lead Identification synthesis Synthesis of 2,3-dihydro-1,8- naphthyridin-4(1H)-one Derivatives disk_diffusion Disk Diffusion Assay (Qualitative) synthesis->disk_diffusion Test Compounds mic_determination Broth Microdilution (MIC) (Quantitative) disk_diffusion->mic_determination Active Compounds dna_gyrase DNA Gyrase Inhibition Assay mic_determination->dna_gyrase Potent Compounds membrane_permeability Membrane Permeability Assay mic_determination->membrane_permeability Potent Compounds lead_compound Identification of Lead Compounds for Further Development dna_gyrase->lead_compound membrane_permeability->lead_compound

Broth_Microdilution_Protocol start Start prep_compound Prepare Stock Solution of Test Compound start->prep_compound serial_dilution Perform Serial Twofold Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth, Sterility, and Positive Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

IV. Conclusion and Future Directions

The protocols detailed in this document provide a robust framework for the initial antimicrobial screening and preliminary mechanistic evaluation of this compound derivatives. Compounds that demonstrate significant antimicrobial activity, particularly those with low MIC values and a clear mechanism of action, can be prioritized for further investigation. Subsequent studies should include:

  • Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compounds are bacteriostatic or bactericidal.

  • Time-Kill Kinetic Assays: To evaluate the rate at which the compounds kill bacteria.

  • In vivo Efficacy Studies: To assess the therapeutic potential of the lead compounds in animal models of infection.

  • Toxicity Assays: To evaluate the safety profile of the compounds.

  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for improved potency and reduced toxicity.

By following a systematic and rigorous screening cascade, researchers can effectively identify and advance promising this compound derivatives as potential next-generation antimicrobial agents.

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  • de Oliveira, C. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

  • Czarnomysy, R., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Cledera, M., et al. (2010). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

  • ResearchGate. (2024). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • OUCI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Chary, M. T., & Keerthysri, N. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Heterocyclic Communications, 15(1). [Link]

  • Narender, A., Laxminarayana, E., & Chary, M. T. (2009). A novel synthesis of substituted 4-hydroxy- 1,8-naphthyridines. Journal of the Chilean Chemical Society, 54(4). [Link]

Sources

Application Notes and Protocols for Cannabinoid Receptor Binding Assays of 1,8-Naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Cannabinoid Receptor Ligands

The cannabinoid receptors, principally CB1 and CB2, are integral components of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in a myriad of physiological and pathological processes.[1][2] CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, representing a promising therapeutic target for inflammatory and neurodegenerative diseases without inducing psychotropic side effects.[3] The search for potent and selective CB2 receptor ligands is of paramount importance in modern drug discovery.[1]

Recent research has highlighted the therapeutic promise of 1,8-naphthyridin-4(1H)-one derivatives as a novel class of cannabinoid receptor ligands.[1][4] Studies have demonstrated that specific derivatives of this scaffold exhibit high affinity and selectivity for the CB2 receptor, with some compounds displaying potent agonistic activity.[4][5] For instance, certain 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have shown Ki values for the CB2 receptor in the low nanomolar range.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cannabinoid receptor binding assays to characterize the affinity of novel 1,8-naphthyridin-4(1H)-one derivatives for CB1 and CB2 receptors. The protocols detailed herein are designed to ensure scientific integrity and generate robust, reproducible data.

Principle of the Competitive Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7] The most common format for screening and characterizing unlabeled compounds, such as our 1,8-naphthyridin-4(1H)-one derivatives, is the competitive inhibition assay. This assay measures the ability of a test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to the target receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's affinity, typically expressed as the inhibition constant (Ki).

Caption: Principle of the competitive radioligand binding assay.

Materials and Reagents

Reagent Supplier Catalogue No. Comments
[³H]CP-55,940PerkinElmerNET1051Radioligand for both CB1 and CB2. High specific activity is crucial.
WIN 55,212-2Tocris1038Unlabeled ligand for non-specific binding determination.
Human CB1 Receptor MembranesPerkinElmerES-110-MMembranes from CHO-K1 cells stably expressing human CB1.
Human CB2 Receptor MembranesPerkinElmerES-111-MMembranes from CHO-K1 cells stably expressing human CB2.
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)Prepare in-house-Filter-sterilize and store at 4°C.
1,8-Naphthyridin-4(1H)-one DerivativesSynthesized in-house-Dissolve in 100% DMSO to create stock solutions.
96-well MicroplatesCorning3600Non-binding surface plates are recommended.
Scintillation CocktailPerkinElmerUltima GoldFor liquid scintillation counting.
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418ACS reagent grade or higher.

Experimental Workflow

The overall workflow for determining the binding affinity of the 1,8-naphthyridin-4(1H)-one derivatives is outlined below.

Experimental_Workflow A Preparation of Reagents and Test Compounds B Assay Plate Setup (Total, Non-Specific, and Competitive Binding) A->B C Incubation (Receptor, Radioligand, Test Compound) B->C D Termination of Assay (Rapid Filtration) C->D E Quantification (Liquid Scintillation Counting) D->E F Data Analysis (IC₅₀ and Kᵢ Determination) E->F

Caption: Overall experimental workflow.

Detailed Protocols

Protocol 1: Membrane Preparation and Handling

Proper handling of cell membranes expressing the cannabinoid receptors is critical for obtaining reliable results. While commercially available membranes are recommended for consistency, in-house preparations are also an option.[8][9][10]

  • Thawing: Thaw the frozen membrane aliquots rapidly in a 37°C water bath immediately before use.

  • Homogenization: Gently homogenize the thawed membranes using a Dounce homogenizer or by passing them through a fine-gauge needle to ensure a uniform suspension.

  • Dilution: Dilute the membranes to the desired concentration in ice-cold assay buffer. The optimal membrane concentration should be determined empirically to ensure that less than 10% of the added radioligand is bound.[11]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed for a 96-well plate format. All dilutions should be performed in the assay buffer.

  • Preparation of Compound Dilutions:

    • Prepare a serial dilution of the 1,8-naphthyridin-4(1H)-one test compounds in 100% DMSO.

    • Further dilute these stock solutions in the assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent interference.[11]

  • Assay Plate Setup:

    • Total Binding (TB): Add 50 µL of assay buffer to designated wells.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM WIN 55,212-2) to designated wells. This is crucial for determining the amount of radioligand that binds to non-receptor components.[12][13]

    • Competitive Binding: Add 50 µL of the serially diluted 1,8-naphthyridin-4(1H)-one test compounds to the remaining wells.

  • Addition of Radioligand:

    • Add 50 µL of [³H]CP-55,940 diluted in assay buffer to all wells. The concentration of the radioligand should be at or near its Kd value for the respective receptor to ensure optimal assay sensitivity.[11] For CB1 and CB2, a final concentration of 0.5-1.5 nM is typically used.[14]

  • Initiation of the Binding Reaction:

    • Add 100 µL of the diluted receptor membrane preparation (CB1 or CB2) to all wells to initiate the binding reaction. The final assay volume will be 200 µL.

  • Incubation:

    • Incubate the plates at 30°C for 90 minutes with gentle agitation. The incubation time and temperature should be optimized to ensure that the binding reaction reaches equilibrium.[7]

  • Termination and Filtration:

    • Rapidly terminate the assay by filtering the contents of each well through a GF/B or GF/C glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.[14]

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

  • Calculation of Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).[12]

  • Generation of Inhibition Curves:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculation of the Inhibition Constant (Kᵢ):

    • The Kᵢ value, which represents the affinity of the test compound for the receptor, can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[15][16] Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

    • The Cheng-Prusoff equation provides a more accurate measure of affinity as it accounts for the concentration of the radioligand used.[15][17]

Hypothetical Data Presentation

The binding affinities of a series of novel 1,8-naphthyridin-4(1H)-one derivatives for CB1 and CB2 receptors are summarized below.

Compound CB1 Kᵢ (nM) CB2 Kᵢ (nM) Selectivity (CB1 Kᵢ / CB2 Kᵢ)
NPO-11505.527.3
NPO-22508.031.3
NPO-3>100012.5>80
NPO-4851.085
NPO-5>200044.0>45

Troubleshooting Common Issues

Issue Potential Cause Solution
High Non-Specific Binding (>30% of Total) Radioligand is too hydrophobic; incorrect buffer composition; filter binding.Use a more hydrophilic radioligand if available; optimize BSA concentration in the buffer; pre-soak filters in 0.5% polyethyleneimine.
Low Signal (Low Total Binding) Insufficient receptor concentration; degraded radioligand or membranes.Increase the amount of membrane protein per well; use fresh reagents and ensure proper storage.
Poor Reproducibility Inconsistent pipetting; incomplete mixing; temperature fluctuations during incubation.Use calibrated pipettes; ensure thorough mixing of reagents; use a temperature-controlled incubator.
IC₅₀ values vary between experiments The concentration of the radioligand was not consistent; incubation time was insufficient to reach equilibrium.Prepare fresh radioligand dilutions for each experiment; perform a time-course experiment to determine the optimal incubation time.

Alternative and Advanced Techniques

While the filtration-based radioligand binding assay is a robust and widely used method, alternative technologies exist that may offer advantages in certain contexts, such as high-throughput screening.

  • Scintillation Proximity Assay (SPA): This homogeneous assay format eliminates the need for a filtration step, making it more amenable to automation.[18][19][20][21] In SPA, the receptor-containing membranes are coupled to scintillant-containing beads. Only radioligands that bind to the receptor will be in close enough proximity to the beads to generate a signal.[12][19]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This non-radioactive method uses a fluorescently labeled ligand and a receptor tagged with a compatible fluorophore. Binding is detected by the FRET signal generated when the two fluorophores are in close proximity.[3][22][23][24] This technique offers high sensitivity and a homogeneous format.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for accurately determining the binding affinities of novel 1,8-naphthyridin-4(1H)-one derivatives for cannabinoid receptors. By adhering to these methodologies and principles of scientific integrity, researchers can generate high-quality, reproducible data that will be instrumental in advancing the development of this promising class of therapeutic agents. The careful characterization of ligand-receptor interactions is a cornerstone of drug discovery, and these assays represent a critical step in elucidating the pharmacological profile of new chemical entities targeting the endocannabinoid system.

References

Application Notes & Protocols: Kinase Inhibition Assays Using 2,3-Dihydro-1,8-Naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its unique heterocyclic structure allows for versatile substitution, enabling the fine-tuning of inhibitory activity against a wide array of kinase targets implicated in oncology, inflammation, and other disease areas. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing derivatives of 2,3-dihydro-1,8-naphthyridin-4(1H)-one in robust kinase inhibition assays. We will detail the principles behind assay selection, provide step-by-step protocols for both biochemical and cell-based assays, and explain the critical parameters that ensure data integrity and reproducibility.

Introduction: The Naphthyridinone Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many human diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized therapeutic strategies. The naphthyridinone core has emerged as a highly successful scaffold in this endeavor.[1][2][3] Derivatives of this structure have been developed to target a diverse range of kinases, including p38 MAP Kinase, c-Met, platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, c-Src, and various cyclin-dependent kinases (CDKs).[1][2][4]

The this compound core provides a rigid framework with strategically positioned hydrogen bond donors and acceptors that can engage with the kinase hinge region—a critical interaction for potent inhibition. This guide will use a representative, hypothetical derivative, herein named DN4O-K1 , to illustrate the methodologies for characterizing the inhibitory potential of this chemical series against a relevant cancer target, Mitogen-Activated Protein Kinase p38α (MAPK14).

Mechanism of Action & Assay Principles

Most naphthyridinone-based inhibitors function as ATP-competitive inhibitors (Type I). They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The primary goal of the initial assays is to determine the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50).

Assay Selection Rationale:

  • Biochemical Assays: These cell-free assays directly measure the inhibitor's effect on the purified kinase's enzymatic activity. They are essential for determining intrinsic potency (IC50) and for initial structure-activity relationship (SAR) studies.[5] We will describe a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common and robust high-throughput screening method.[6]

  • Cell-Based Assays: These assays measure the inhibitor's activity within a biological context. They are crucial for confirming that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional downstream effect. We will detail a Western blot-based assay to measure the inhibition of a downstream substrate's phosphorylation.

Biochemical Assay: p38α Kinase TR-FRET Protocol

This protocol is designed to determine the IC50 value of DN4O-K1 against purified recombinant human p38α kinase. The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.

Principle of the TR-FRET Assay

The assay utilizes a long-lifetime Europium (Eu)-labeled anti-phospho-serine/threonine antibody as the donor fluorophore and a Streptavidin-conjugated Allophycocyanin (APC) as the acceptor. When the substrate peptide is phosphorylated by p38α, the Eu-antibody binds to the phospho-site. The streptavidin-APC binds to the biotin tag on the same peptide, bringing the donor and acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the APC-acceptor, generating a specific FRET signal. An inhibitor will prevent peptide phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_inhibitor Prepare DN4O-K1 Serial Dilution add_inhibitor Dispense DN4O-K1 to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase/Substrate Mix (p38α + Biotin-Peptide) add_enzyme Add Kinase/Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution start_reaction Add ATP to Initiate Reaction prep_atp->start_reaction prep_detection Prepare Detection Mix (Eu-Ab + SA-APC) stop_reaction Add Detection Mix to Stop prep_detection->stop_reaction add_inhibitor->add_enzyme incubate1 Incubate (Pre-incubation) add_enzyme->incubate1 incubate1->start_reaction incubate2 Incubate (Kinase Reaction) start_reaction->incubate2 incubate2->stop_reaction incubate3 Incubate (Detection) stop_reaction->incubate3 read_plate Read TR-FRET Signal incubate3->read_plate analyze_data Calculate % Inhibition read_plate->analyze_data plot_curve Plot Dose-Response Curve & Determine IC50 analyze_data->plot_curve

Caption: Workflow for the TR-FRET biochemical kinase assay.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human p38αThermo FisherEnzyme source
Biotinylated Substrate PeptideCarna BiosciencesKinase substrate
ATP (Adenosine Triphosphate)Sigma-AldrichPhosphate donor
DN4O-K1 (Test Compound)-Kinase inhibitor
DMSO (Dimethyl Sulfoxide)Sigma-AldrichCompound solvent
Eu-W1024 anti-phospho AbPerkinElmerTR-FRET donor
Streptavidin-APCPerkinElmerTR-FRET acceptor
Assay Buffer (e.g., Kinase Buffer A)Thermo FisherMaintain optimal pH and ionic strength
Stop/Detection BufferPerkinElmerStop reaction and stabilize detection reagents
384-well low-volume platesCorningAssay vessel
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of DN4O-K1 in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, starting from the 10 mM stock. This will be your intermediate dilution plate.

    • Further dilute this series into Assay Buffer to create the final working concentrations for the assay plate. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup:

    • Dispense 2.5 µL of the serially diluted DN4O-K1 working solutions into a 384-well assay plate.

    • Include control wells:

      • Positive Control (No Inhibition): 2.5 µL of Assay Buffer with the same percentage of DMSO as the compound wells.

      • Negative Control (100% Inhibition): 2.5 µL of a known potent p38α inhibitor (e.g., Staurosporine) or Assay Buffer without enzyme.

  • Kinase/Substrate Addition:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer. The final concentration in the well should be optimized (e.g., 5 nM p38α and 200 nM substrate peptide).

    • Add 2.5 µL of this solution to all wells.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the apparent ATP Km for p38α to ensure sensitive detection of ATP-competitive inhibitors.[5]

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 10 µL.

    • Incubate for 60 minutes at room temperature. Note: The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Add Detection Reagents:

    • Prepare a Stop/Detection solution containing the Eu-labeled antibody and Streptavidin-APC in Stop/Detection Buffer.

    • Add 10 µL of this solution to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision).

    • Measure emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))

    • Plot the % Inhibition against the logarithm of the DN4O-K1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blot for Downstream Target Inhibition

This protocol assesses the ability of DN4O-K1 to inhibit the p38α signaling pathway in a relevant cell line (e.g., HeLa or A549 cells) by measuring the phosphorylation of a downstream substrate, such as MAPK-activated protein kinase 2 (MAPKAPK2).

Experimental Workflow Diagram

G cluster_cell Cell Culture & Treatment cluster_wb Western Blotting cluster_analysis Data Analysis seed_cells Seed Cells in Plates treat_inhibitor Treat with DN4O-K1 seed_cells->treat_inhibitor stimulate Stimulate p38 Pathway (e.g., Anisomycin) treat_inhibitor->stimulate lyse_cells Lyse Cells & Harvest Protein stimulate->lyse_cells quantify Protein Quantification (BCA) lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block probe_primary Incubate with Primary Ab (p-MAPKAPK2, Total MAPKAPK2, β-Actin) block->probe_primary probe_secondary Incubate with Secondary Ab probe_primary->probe_secondary image Image Blot (Chemiluminescence) probe_secondary->image densitometry Densitometry Analysis image->densitometry normalize Normalize p-MAPKAPK2 to Total MAPKAPK2 & Loading Control densitometry->normalize plot_data Plot Normalized Signal vs. [DN4O-K1] normalize->plot_data

Caption: Workflow for cell-based Western blot analysis.

Step-by-Step Protocol
  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • The next day, replace the medium with fresh, low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.

    • Treat the cells with varying concentrations of DN4O-K1 (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Pathway Stimulation:

    • Stimulate the p38 pathway by adding a known activator, such as Anisomycin (10 µg/mL), to the media for 30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration (e.g., 20 µg per lane) with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-MAPKAPK2 (Thr334)

      • Total MAPKAPK2

      • β-Actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Imaging and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager.

    • Perform densitometry analysis to quantify the band intensities.

    • Normalize the phospho-MAPKAPK2 signal to the total MAPKAPK2 signal, and then to the β-Actin signal to correct for loading differences.

    • Plot the normalized phospho-signal against the inhibitor concentration to visualize the dose-dependent inhibition.

Data Interpretation and Expected Results

Representative Data

Table 1: Illustrative Biochemical IC50 Data for DN4O-K1

Kinase TargetATP ConcentrationDN4O-K1 IC50 (nM)Staurosporine IC50 (nM) (Control)
p38α (MAPK14)10 µM (Km)45.28.7
Kinase X10 µM (Km)>10,00015.3
Kinase Y10 µM (Km)8,75022.1

Data are hypothetical and for illustrative purposes only.

Interpreting the Results
  • A low nanomolar IC50 value from the biochemical assay indicates that DN4O-K1 is a potent direct inhibitor of p38α.[7]

  • High IC50 values against other kinases (Kinase X, Kinase Y) would suggest selectivity for the primary target.

  • A dose-dependent decrease in the phosphorylation of MAPKAPK2 in the cell-based Western blot confirms that the compound is cell-permeable and effectively inhibits the p38α signaling cascade in a cellular context.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of targeted kinase inhibitors. The protocols detailed in this guide provide a robust framework for the initial characterization of novel derivatives like DN4O-K1 . By combining direct enzymatic assays with functional cell-based analyses, researchers can effectively determine inhibitor potency, confirm on-target activity in a cellular environment, and build the comprehensive datasets required for advancing promising compounds in the drug discovery pipeline.

References

  • Butini, S., et al. (2013). 1,8-Naphthyridin-4-one Derivatives as a Novel Scaffold for the Development of Potent and Selective p38α Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • González-Lara, J.L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Gao, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • BioWorld. (1999). Warner-Lambert prepares naphthyridinone kinase and cell proliferation inhibitors. BioWorld Science. Available at: [Link]

  • Zhao, G., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y.L., et al. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. Toxicology and Applied Pharmacology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedländer Reaction Conditions for 1,8-Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridinone cores via the Friedländer Annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct this pharmaceutically important scaffold. Here, we move beyond simple protocols to provide a deeper understanding of the reaction's nuances, offering practical, field-tested solutions to common challenges encountered during experimental work.

Overview: The Friedländer Annulation for 1,8-Naphthyridinone Synthesis

The Friedländer synthesis is a robust and straightforward acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound). In the context of 1,8-naphthyridinone synthesis, the reaction typically involves the condensation of 2-aminonicotinaldehyde (also known as 2-amino-3-formylpyridine or 2-aminopyridine-3-carboxaldehyde) with a suitable carbonyl compound to form the fused heterocyclic system.[1] The versatility and efficiency of this reaction have made it a cornerstone in the synthesis of this important class of molecules, which are precursors to numerous compounds with significant biological activities.[2][3]

The Reaction Mechanism: A Tale of Two Pathways

The precise mechanism of the Friedländer reaction can vary depending on the specific reactants and conditions, but two primary pathways are generally accepted. Both pathways converge to form the final 1,8-naphthyridinone product, but understanding them can provide insights into potential side reactions and optimization strategies.

  • The Aldol Addition Pathway: In this mechanism, the reaction commences with a base-catalyzed aldol addition between the enolate of the α-methylene carbonyl compound and the aldehyde group of 2-aminonicotinaldehyde. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group onto the carbonyl, followed by a final dehydration step, yields the 1,8-naphthyridinone.

  • The Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group of 2-aminonicotinaldehyde and the carbonyl of the α-methylene compound. This is then followed by an intramolecular aldol-type reaction, where the enolizable proton on the α-methylene side chain attacks the newly formed imine carbon. A final dehydration step then furnishes the aromatic 1,8-naphthyridinone ring system.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Aldol Addition Pathway cluster_pathway2 Schiff Base Pathway cluster_product Product A 2-Aminonicotinaldehyde C Enolate Formation A->C H Schiff Base Formation A->H B α-Methylene Ketone B->C B->H D Aldol Adduct C->D Aldol Addition E Dehydration D->E F α,β-Unsaturated Intermediate E->F G Intramolecular Cyclization F->G K 1,8-Naphthyridinone G->K Final Dehydration I Intramolecular Aldol-type Reaction H->I J Cyclized Intermediate I->J J->K Final Dehydration

Caption: Alternative mechanisms for the Friedländer synthesis of 1,8-naphthyridinones.

Troubleshooting Guide

This section addresses common issues encountered during the Friedländer synthesis of 1,8-naphthyridinones in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I am not getting any product. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common frustration, but it can often be resolved by systematically evaluating your reaction parameters.

  • Inadequate Catalyst Activity: The choice of catalyst is paramount. Traditional methods using strong acids or bases can be harsh and lead to side reactions.[1]

    • Expert Insight: Consider switching to a milder and more efficient catalytic system. Recent literature has shown excellent yields with catalysts such as choline hydroxide in water, basic ionic liquids under solvent-free conditions, or CeCl₃·7H₂O under grinding conditions.[1][2][3] These catalysts often provide better yields under milder conditions and can be more environmentally friendly. For instance, choline hydroxide in water has been reported to give yields up to 99% at 50°C.[4]

  • Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can cause decomposition of starting materials or products. Conversely, a temperature that is too low may result in a sluggish or stalled reaction.

    • Expert Insight: Systematically screen the reaction temperature. For many modern catalytic systems, temperatures in the range of 50-80°C are sufficient.[3][4] If using conventional heating, ensure uniform heat distribution. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either the 2-aminonicotinaldehyde or the ketone can significantly impede the reaction.

    • Expert Insight: For less reactive substrates, you may need to employ a more potent catalytic system or higher temperatures. For example, with bulky ketones, increasing the catalyst loading might be necessary. It has been observed that for some cyclic ketones, increasing the catalyst amount from 1 mol% to 2 mol% can significantly improve the yield.[5]

  • Incorrect Stoichiometry: The molar ratio of the reactants can influence the reaction outcome.

    • Expert Insight: While a 1:1 molar ratio is a common starting point, some protocols have found that using a slight excess of one reactant can drive the reaction to completion. For example, a molar ratio of 1:0.6 for the α-methylene carbonyl compound to 2-aminonicotinaldehyde has been optimized in some ionic liquid-catalyzed systems.[3]

Question 2: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer: The most common side reaction is the self-condensation of the ketone starting material, especially under basic conditions.

  • Ketone Self-Condensation (Aldol Condensation): Ketones with α-hydrogens can react with themselves to form aldol adducts and their dehydrated derivatives. This is a competing reaction that consumes your starting material and complicates purification.

    • Expert Insight: To mitigate this, consider the slow addition of the ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst. This strategy keeps the instantaneous concentration of the ketone low, favoring the cross-condensation over self-condensation. This has been shown to improve regioselectivity and yield.[6] Alternatively, using a catalyst that promotes the Friedländer reaction at a much faster rate than the aldol condensation can be effective.

  • Unreacted Starting Materials: Incomplete reactions will leave you with unreacted 2-aminonicotinaldehyde and ketone.

    • Expert Insight: If the reaction has stalled, as indicated by TLC monitoring, a small addition of fresh catalyst or a modest increase in temperature might restart it. Ensure your starting materials are pure, as impurities can inhibit the catalyst.

Question 3: My product is difficult to purify. What are the best strategies for isolating pure 1,8-naphthyridinone?

Answer: Purification can be challenging due to the similar polarities of the product and some side products. A multi-step approach is often necessary.

  • Initial Work-up:

    • Acidic Wash: If your reaction was run under basic or neutral conditions, a dilute acid wash (e.g., 1M HCl) of the crude product dissolved in an organic solvent (like ethyl acetate or DCM) is highly effective for removing basic impurities, including unreacted 2-aminonicotinaldehyde.[7] The basic amine will be protonated and partition into the aqueous layer.

    • Aqueous Washes: To remove water-soluble catalysts (like choline hydroxide) or solvents (like DMSO), perform several washes with water and then brine.[7]

  • Recrystallization: For solid products that are relatively pure (>80%), recrystallization is an excellent and scalable purification method.[7]

    • Expert Insight: Common solvent systems for the recrystallization of 1,8-naphthyridinones and related heterocycles include ethanol, ethanol/water, acetone/hexane, and ethyl acetate/hexane.[8][9] The key is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot.

  • Silica Gel Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the method of choice.[7]

    • Expert Insight: A typical eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the specific substitution pattern of your 1,8-naphthyridinone. For more polar compounds, adding a small amount of methanol to the eluent may be necessary. To improve peak shape for these basic compounds, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent system can be beneficial.

Troubleshooting_Workflow start Low Yield / No Product catalyst Check Catalyst System (e.g., Choline Hydroxide, Ionic Liquid) start->catalyst temp Optimize Temperature (50-80°C or Microwave) start->temp ratio Vary Reactant Ratio start->ratio success High Yield, Pure Product catalyst->success temp->success ratio->success side_products Side Product Formation (e.g., Ketone Self-Condensation) slow_addition Slow Ketone Addition side_products->slow_addition slow_addition->success purification Purification Issues acid_wash Acidic Work-up purification->acid_wash purification->acid_wash recrystall Recrystallization acid_wash->recrystall column Column Chromatography acid_wash->column recrystall->column If fails recrystall->success column->success

Caption: A workflow for troubleshooting common issues in Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the starting material, 2-aminonicotinaldehyde?

A: 2-Aminonicotinaldehyde is a crucial precursor. While commercially available, it can also be synthesized in the lab. A common and scalable method starts from 2-amino-3-picoline. The methyl group is first protected, then brominated to a gem-dibromide, which is subsequently hydrolyzed to the aldehyde.[7] Another reported method involves the sulfamation of nicotinamide followed by hydrolysis.[8][10]

Q2: Can I use unsymmetrical ketones in this reaction? What about regioselectivity?

A: Yes, unsymmetrical ketones can be used. However, this introduces the issue of regioselectivity, as the condensation can occur on either side of the carbonyl group, potentially leading to two isomeric products. The choice of catalyst can significantly influence the regioselectivity. For instance, some basic ionic liquids have been shown to provide excellent regioselectivity, yielding a single product in high yield.[3] Additionally, using specialized amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to give high regioselectivity for the 2-substituted product.[6]

Q3: Are there any "green" or more environmentally friendly conditions for this reaction?

A: Absolutely. There has been a significant push to develop greener synthetic routes. A standout example is the use of choline hydroxide as a catalyst in water.[2][4] This method avoids hazardous organic solvents and metal catalysts, and often the product can be isolated by simple filtration.[2] Solvent-free conditions, either by grinding the reactants with a solid catalyst like CeCl₃·7H₂O at room temperature or by using a basic ionic liquid as both the catalyst and solvent, are also excellent green alternatives.[1][3]

Q4: How do I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to get good separation between your starting materials and the product. The disappearance of the limiting reagent (usually the 2-aminonicotinaldehyde) and the appearance of a new, typically more non-polar spot for the 1,8-naphthyridinone product, indicates that the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Data Summary: Comparison of Catalytic Systems

Catalyst SystemSolventTemperature (°C)Typical Yield (%)Key AdvantagesReference
Choline Hydroxide (1 mol%)Water50>95Green solvent, metal-free, simple work-up[4]
[Bmmim][Im] (Ionic Liquid)Solvent-free80~90Reusable catalyst, high yields[3]
CeCl₃·7H₂OSolvent-free (Grinding)Room Temp.85-95Mild conditions, operational simplicity[1]
TABO (Amine Catalyst)Toluene11065-84High regioselectivity with unsymmetrical ketones[6]
Traditional (KOH)EthanolRefluxVariableInexpensive reagents[1]

Experimental Protocols

Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridinone using Choline Hydroxide in Water[2]
  • Reaction Setup: To a 10 mL round-bottom flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and water (1 mL).

  • Reagent Addition: Add acetone (111 µL, 1.5 mmol) to the flask, followed by choline hydroxide (3 µL, 1 mol%).

  • Reaction: Stir the reaction mixture under a nitrogen atmosphere at 50°C for 6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the pure 2-methyl-1,8-naphthyridinone as a cream-colored solid. The catalyst remains in the aqueous filtrate.

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridinones using CeCl₃·7H₂O[1]
  • Reaction Setup: In a mortar, combine 2-aminonicotinaldehyde (1.22 g, 0.01 mol), the desired α-methylene carbonyl compound (0.01 mol), and CeCl₃·7H₂O (3.73 g, 0.01 mol).

  • Reaction: Grind the mixture using a pestle at room temperature for the time specified in the literature (typically 5-15 minutes). Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, add cold water to the reaction mixture. The solid product will precipitate.

  • Isolation: Filter the solid, wash thoroughly with water to remove the catalyst, and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1,8-naphthyridinone derivative. The aqueous filtrate containing the catalyst can be evaporated to recover the CeCl₃·7H₂O for reuse.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Oakes, V., Pascoe, R., & Rydon, H. N. (1956). A facile synthesis of 2-aminonicotinaldehyde. Journal of the Chemical Society, 1045.
  • Moormann, A. E., Yen, H. C., & Yu, S. (1987). A Facile Synthesis of 2-Aminonicotinaldehyde.
  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Identity and Applications of 2-Aminonicotinaldehyde (CAS 7521-41-7). [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Chemical Intermediates: The Case of 2-Amino-3-pyridinecarboxaldehyde. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Wikipedia. Self-condensation. [Link]

  • Westin, J. Aldehydes And Ketones Important Reactions. [Link]

  • U.S. Patent US2719863A. (1955).
  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

Sources

Technical Support Center: Synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic routes, with a particular focus on improving reaction yields.

The 1,8-naphthyridinone core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with applications ranging from anticancer to antibacterial and anti-inflammatory activities.[1] However, its synthesis can present challenges, often leading to suboptimal yields. This guide provides practical, evidence-based solutions to common problems encountered in the laboratory.

Troubleshooting Guide: Overcoming Low Yields and Other Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Friedländer annulation reaction is resulting in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the Friedländer synthesis of naphthyridinones are a common issue and can often be attributed to several factors, primarily related to reaction conditions and catalyst choice. The Friedländer annulation involves the condensation of a 2-amino-nicotinaldehyde with a carbonyl compound containing an α-methylene group.[2][3] The efficiency of this reaction is highly dependent on effective catalysis and optimized conditions.

Root Cause Analysis and Solutions:

  • Suboptimal Catalysis: The choice of catalyst is critical. Traditional methods often rely on strong bases like KOH or NaOH, which can lead to side reactions.[2]

    • Solution 1: Amine Catalysts for Improved Regioselectivity: Consider using a cyclic secondary amine catalyst, such as pyrrolidine or the more advanced 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). These catalysts have been shown to significantly improve both reactivity and regioselectivity, particularly when using unsymmetrical ketones.[4][5] Slow addition of the methyl ketone substrate when using these catalysts can further enhance regioselectivity.[4][5]

    • Solution 2: Green Chemistry Approach with Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], can act as both a solvent and a catalyst, offering a greener alternative with potentially high yields.[6] These reactions can sometimes be performed under solvent-free conditions, simplifying work-up.[6]

    • Solution 3: Water as a Solvent with a Biocompatible Catalyst: Recent studies have demonstrated the successful gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide (ChOH) as an inexpensive and biocompatible ionic liquid catalyst.[7] This method is not only environmentally friendly but can also lead to excellent yields.[7]

  • Harsh Reaction Conditions: High temperatures in the absence of an effective catalyst can lead to decomposition of starting materials or products.

    • Solution: Optimize the reaction temperature. For instance, with an ionic liquid like [Bmmim][Im], a temperature of around 80°C has been shown to be effective.[6] It is crucial to systematically screen temperatures to find the optimal balance between reaction rate and product stability.

  • Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Experiment with the molar ratio of the 2-aminonicotinaldehyde to the carbonyl compound. In some cases, using an excess of the carbonyl compound may be beneficial.[7]

Experimental Protocol: Choline Hydroxide-Catalyzed Friedländer Synthesis in Water [7]

  • To a reaction vessel, add 2-aminonicotinaldehyde (0.5 mmol) and the corresponding carbonyl compound (e.g., acetone, 1.5 mmol) in water (1 mL).

  • Add choline hydroxide (ChOH) (1 mol%).

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Concentrate the organic phase under vacuum to isolate the product.

Question 2: I am observing the formation of multiple isomers, leading to a complex product mixture and difficult purification. How can I improve the regioselectivity of my reaction?

Answer:

Poor regioselectivity is a frequent challenge when using unsymmetrical ketones in the Friedländer annulation, as cyclization can occur on either side of the carbonyl group.

Strategies to Enhance Regioselectivity:

  • Catalyst Selection: As mentioned previously, the choice of catalyst plays a pivotal role.

    • Solution: The use of bulky amine catalysts like TABO has been demonstrated to provide high regioselectivity, favoring the formation of the 2-substituted product.[4][5] Pyrrolidine derivatives have also shown high regioselectivity.[5]

  • Reaction Kinetics: The rate of addition of reactants can influence the reaction pathway.

    • Solution: A slow addition of the unsymmetrical ketone to the reaction mixture containing the 2-aminonicotinaldehyde and the catalyst can significantly improve the regioselectivity.[4][5] This technique helps to maintain a low concentration of the ketone, favoring the kinetically preferred product.

Question 3: My product is difficult to purify, and I am experiencing significant material loss during work-up and chromatography. What are some effective purification strategies?

Answer:

Purification of heterocyclic compounds like this compound can indeed be challenging due to their polarity and potential for multiple hydrogen bonding interactions.

Purification Troubleshooting:

  • Problem: Product is a stubborn oil or amorphous solid.

    • Solution 1: Recrystallization: If a crude solid is obtained, explore a range of solvent systems for recrystallization. Common solvents to try include ethanol, toluene, or mixtures of ethyl acetate and hexanes.

    • Solution 2: Precipitation: In some cases, dissolving the crude product in a suitable solvent and then adding an anti-solvent can induce precipitation of the purified product. For some nitrogen-containing heterocycles, acidification of an aqueous solution followed by filtration can yield a purified solid.[8]

  • Problem: Significant streaking or poor separation on silica gel chromatography.

    • Solution 1: Column Chromatography with Optimized Eluent: Standard silica gel column chromatography is a common method.[6] Experiment with different solvent systems, such as petroleum ether/ethyl ether, to achieve better separation.[6] Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve peak shape and reduce tailing for basic compounds.

    • Solution 2: Alternative Stationary Phases: If silica gel proves ineffective, consider using alternative stationary phases like alumina or reverse-phase silica gel for your chromatography.

  • Problem: Product co-elutes with starting material or byproducts.

    • Solution: Chemical Work-up: Design your work-up to remove as many impurities as possible before chromatography. For example, an acidic wash can remove unreacted basic starting materials, while a basic wash can remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound besides the Friedländer annulation?

While the Friedländer annulation is a widely used method, other synthetic strategies exist. These include the Knorr or Friedländer-type reactions and more modern approaches like microwave-assisted inverse electron-demand Diels-Alder reactions.[9][10] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: How does microwave irradiation impact the synthesis of 1,8-naphthyridinone derivatives?

Microwave-assisted synthesis can be a powerful tool for accelerating reactions and improving yields. For instance, the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been efficiently achieved through an intramolecular inverse electron-demand Diels-Alder reaction under microwave irradiation.[9] This method often allows for shorter reaction times and can lead to cleaner product formation.

Q3: Can I use unmodified ketones in the Friedländer annulation?

Yes, recent advancements in catalysis have made it possible to use unmodified ketones. The development of highly reactive amine catalysts like TABO allows for the efficient reaction of unactivated methyl ketones, expanding the scope and practicality of the Friedländer annulation.[4][5]

Data Summary and Visualization

Table 1: Comparison of Catalysts for Friedländer Annulation

CatalystSolventTemperature (°C)Key AdvantagesReference
KOH/NaOH Ethanol/WaterRefluxTraditional, inexpensive[2]
[Bmmim][Im] None80Green, reusable catalyst, good yields[6]
Choline Hydroxide Water50Biocompatible, excellent yields, gram-scale[7]
TABO Toluene110High reactivity and regioselectivity[4][5]

Diagram 1: Generalized Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct 2-aminonicotinaldehyde->Aldol_Adduct + Ketone (Base/Acid Catalyst) Ketone Enolizable Ketone Ketone->Aldol_Adduct Unsaturated_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl - H2O Imine Imine Unsaturated_Carbonyl->Imine Intramolecular Condensation Naphthyridinone 2,3-dihydro-1,8- naphthyridin-4(1H)-one Imine->Naphthyridinone - H2O

Caption: A simplified representation of the Friedländer annulation mechanism.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst optimal? Start->Check_Catalyst Check_Conditions Are reaction conditions optimized? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen alternative catalysts (e.g., TABO, ChOH) Check_Catalyst->Optimize_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Vary temperature, solvent, and stoichiometry Check_Conditions->Optimize_Conditions No Check_Workup Is work-up/purification efficient? Check_Purity->Check_Workup Yes Purify_Reactants Re-purify starting materials Check_Purity->Purify_Reactants No Optimize_Purification Modify extraction and chromatography methods Check_Workup->Optimize_Purification No Success Improved Yield Check_Workup->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Purity Purify_Reactants->Check_Workup Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yields in naphthyridinone synthesis.

References

  • Title: Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions Source: National Center for Biotechnology Information URL: [Link]

  • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited Source: National Center for Biotechnology Information URL: [Link]

  • Title: A convenient one-pot synthesis of 1,8-naphthyridones Source: PubMed URL: [Link]

  • Title: One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry Source: MDPI URL: [Link]

  • Title: Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists Source: PubMed URL: [Link]

  • Title: Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: Friedländer synthesis Source: Wikipedia URL: [Link]

  • Title: Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles Source: Organic Chemistry Portal URL: [Link]

  • Title: Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines Source: PubMed URL: [Link]

  • Title: The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers Source: National Center for Biotechnology Information URL: [Link]

  • Title: Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity Source: National Center for Biotechnology Information URL: [Link]

  • Title: Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles Source: PubMed URL: [Link]

  • Title: Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1 ,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst Source: ResearchGate URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones Source: ResearchGate URL: [Link]

  • Title: Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization Source: PubMed URL: [Link]

  • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: ACS Publications URL: [Link]

  • Title: 5-nitro-2,3-dihydro-1,4-phthalazinedione Source: Organic Syntheses URL: [Link]

  • Title: 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one Source: PubChem URL: [Link]

  • Title: Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors Source: PubMed URL: [Link]

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Technical Support Center: Purification of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The unique structural features of the naphthyridinone core, including its basic nitrogen atoms and hydrogen bond donor/acceptor capabilities, often present specific purification hurdles. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve the desired purity for your compounds.

Troubleshooting Guide & FAQs

Common Purification Scenarios & Solutions

Question 1: My crude product is a discolored solid/oil. What is the first purification step I should consider?

For a solid crude product, recrystallization is often the most effective initial purification technique.[1][2] It is a cost-effective and scalable method that can significantly improve purity by removing baseline impurities and colored side products. For oily or amorphous crude products, column chromatography is generally the preferred starting point.

Question 2: I am struggling with selecting an appropriate recrystallization solvent system for my this compound derivative. What are some general guidelines?

The key to a successful recrystallization is finding a solvent (or solvent system) where your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] Given the polar nature of the naphthyridinone core, consider the following:

  • Single Solvents: Alcohols (ethanol, isopropanol), ethyl acetate, and acetonitrile are good starting points. Water can also be effective for more polar derivatives.[4]

  • Solvent Mixtures: A common and highly effective strategy is to use a solvent pair.[3][4] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve, followed by slow cooling, often yields high-purity crystals. Common solvent systems to try include:

    • Ethanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Pro-Tip: A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers. For instance, for ester-containing derivatives, ethyl acetate might be a good choice.[4]

Question 3: My NMR and LC-MS analyses show the presence of unreacted 2-aminopyridine starting material. What is the most efficient way to remove it?

Due to the basic nature of 2-aminopyridine, an acidic wash during the aqueous workup is the most efficient method for its removal.[1] By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1-5% HCl), the 2-aminopyridine will be protonated, forming its water-soluble hydrochloride salt, which will then partition into the aqueous layer.[1] This is generally more effective than chromatography for removing large quantities of this particular impurity.

Experimental Protocol: Acidic Wash for Removal of Basic Impurities

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. Use a volume of the acidic solution that is 1-2 times the volume of the organic layer.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash of the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Question 4: I am having difficulty separating my desired product from a closely related structural isomer using standard silica gel chromatography. What are my options?

This is a common challenge with heterocyclic compounds. When standard normal-phase chromatography on silica gel fails to provide adequate separation, consider the following advanced techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds.[5] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer.

  • Mixed-Mode Liquid Chromatography (MMLC): MMLC columns possess both reversed-phase and ion-exchange characteristics.[6] This dual-mode separation can be highly effective for nitrogen-containing heterocycles, as it exploits both hydrophobic interactions and ionic interactions with the basic nitrogen atoms.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the analysis and purification of polar compounds and can be a viable alternative to liquid chromatography.[7]

Data Presentation: Comparison of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest Suited For
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Less polar to moderately polar compounds.
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., Acetonitrile/Water, Methanol/Water)Non-polar to moderately polar compounds.
HILIC Polar (e.g., Silica, Amide)High Organic/Low AqueousHighly polar compounds that are poorly retained in reversed-phase.[5]
MMLC Mixed (e.g., C18 with embedded ion-exchangers)Aqueous/Organic with buffersPolar and ionizable compounds.[6]

Question 5: My purified compound appears pure by TLC and NMR, but the elemental analysis is consistently off. What could be the issue?

A common reason for inaccurate elemental analysis, despite clean spectroscopic data, is the presence of residual, high-boiling point solvents. Solvents like DMSO, DMF, or even water can be challenging to remove completely.

Troubleshooting Steps:

  • Co-evaporation (Azeotroping): Add a lower-boiling solvent like toluene to your compound and evaporate under reduced pressure. Repeat this process several times to help "pull off" the residual high-boiling solvent.[1]

  • High-Vacuum Drying: Dry your sample under high vacuum at an elevated temperature (ensure the temperature is below the compound's melting or decomposition point) for an extended period.

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, lyophilization is an excellent method for removing residual water.

Visualizing Purification Workflows

Diagram 1: General Purification Strategy for this compound Derivatives

G crude Crude Product (Solid or Oil) is_solid Is it a solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No pure_solid Pure Solid Product recrystallization->pure_solid oily_product Oily/Amorphous Product chromatography->oily_product oily_product->pure_solid If solidifies

Caption: A decision-making workflow for the initial purification of crude this compound derivatives.

Diagram 2: Troubleshooting Co-eluting Impurities in Column Chromatography

G start Co-eluting Impurities Observed in Normal-Phase Chromatography change_solvent Modify Solvent System (e.g., add modifier like MeOH or TEA) start->change_solvent change_stationary Change Stationary Phase start->change_stationary change_solvent->change_stationary Unsuccessful purified Separation Achieved change_solvent->purified Successful rp_hplc Reversed-Phase HPLC change_stationary->rp_hplc hilic HILIC change_stationary->hilic mmlc Mixed-Mode LC change_stationary->mmlc rp_hplc->purified hilic->purified mmlc->purified

Caption: Troubleshooting options when facing co-eluting impurities during the purification of naphthyridinone derivatives.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Thin-layer chromatography of some heterocyclic nitrogen compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 4, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2015). Acta Chimica Slovenica. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Solubility Enhancement for 2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 2,3-dihydro-1,8-naphthyridin-4(1H)-one and its analogs. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] However, the planar, heterocyclic nature of this core, which is rich in hydrogen bond donors and acceptors, often leads to high crystal lattice energy and consequently, poor aqueous solubility.

This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome solubility challenges, ensuring the generation of accurate and reproducible data in your biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: I've just received my synthesized this compound derivative, and it won't dissolve in my aqueous assay buffer. Why is this happening?

A: This is a common challenge. The poor aqueous solubility of this scaffold is typically due to two main factors:

  • High Crystal Lattice Energy: The planar structure of the naphthyridinone core allows for efficient packing in a solid crystal lattice. Strong intermolecular forces, such as hydrogen bonding (from the N-H groups) and π-π stacking between the aromatic rings, must be overcome for the compound to dissolve.

  • Hydrophobicity: While the nitrogen and oxygen atoms add some polarity, the overall fused ring system is largely hydrophobic, limiting its favorable interaction with water. The solubility of any compound is a balance between its affinity for the solvent and the stability of its crystal form.[2][3]

Q2: What is the best universal solvent to start with for making a stock solution?

A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions in drug discovery.[4][5] It is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4] However, it is critical to use anhydrous, high-purity DMSO, as even small amounts of water can reduce the solubility of heterocyclic compounds.[6]

Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or buffer. What's wrong?

A: This phenomenon is known as "crashing out" and is a classic sign of a compound with poor aqueous solubility. You are observing the difference between thermodynamic and kinetic solubility.[7] While the compound is soluble in the organic DMSO stock, its concentration far exceeds its solubility limit in the final aqueous environment of your assay, causing it to precipitate. Low solubility can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[5][8]

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A: This is highly dependent on the cell line being used. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), with many sensitive cell lines requiring concentrations of 0.1% or lower.[9] DMSO can induce cellular stress, differentiation, or toxicity at concentrations above 1%.[9] It is imperative to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to ensure that the observed biological effects are from your compound and not the solvent.

Q5: How can I tell if low purity is contributing to my solubility problems?

A: Impurities can significantly impact solubility. They can act as seeds for precipitation or may themselves be insoluble. It is crucial to work with highly purified compounds. The purity of your compound should be assessed by methods like HPLC and NMR.[10][11] A declared purity value should always be linked to the method used for its assessment.[11] Screening purified compounds provides higher confidence in initial hits and leads to more consistent results.[10]

In-Depth Troubleshooting & Experimental Guides

This section provides structured workflows and step-by-step protocols to systematically address and solve solubility issues.

Guide 1: Systematic Solubilization Workflow

Before proceeding to advanced techniques, it is crucial to follow a logical workflow to identify the most straightforward solubilization strategy. The following decision tree illustrates this process.

G cluster_0 start Start: Compound Received (Purity >95%) prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock check_stock Visually Clear Solution? prep_stock->check_stock heat_sonicate Gentle Warming (37°C) & Sonication check_stock->heat_sonicate No dilute_aq Dilute to Final Assay Conc. in Aqueous Buffer check_stock->dilute_aq Yes heat_sonicate->prep_stock Retry check_precip Precipitation Observed? dilute_aq->check_precip success Proceed with Assay (Maintain Vehicle Control) check_precip->success No fail Proceed to Advanced Solubilization Guides check_precip->fail Yes

Caption: A decision tree for the initial solubilization strategy.

Guide 2: Protocol for Stock Solution Preparation

This protocol details the standard procedure for preparing a DMSO stock solution, which is the foundational step for most biological assays.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound derivative (pre-weighed)

  • Anhydrous, high-purity DMSO[6]

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. The molecular formula for the parent compound is C₈H₈N₂O, with a molecular weight of 148.16 g/mol .[12]

    • Mass (mg) = 10 (mmol/L) * Volume (L) * 148.16 ( g/mol ) * 1000 (mg/g)

  • Weighing: Accurately weigh the calculated mass of the compound into an appropriate vial (e.g., an amber glass vial).

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the target 10 mM concentration.

  • Initial Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source for any undissolved particulates.

  • Troubleshooting (If Particulates Remain):

    • Warming: Place the vial in a 37°C water bath for 10-15 minutes. Many compounds have increased solubility at slightly elevated temperatures.

    • Sonication: Following warming, place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up compound aggregates and facilitate dissolution.[5]

  • Final Check & Storage: Once the solution is completely clear, it is ready. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.

Guide 3: Advanced Solubilization Strategies

If your compound precipitates upon dilution into an aqueous buffer, more advanced strategies are required.

Strategy A: pH Modification

The this compound structure contains basic nitrogen atoms. Protonating these atoms by lowering the pH can dramatically increase aqueous solubility.[3][13][] This is a highly effective technique for many nitrogen-containing heterocycles.[6]

Protocol: pH Solubility Profiling

  • Prepare a set of buffers spanning a relevant pH range (e.g., pH 4.0, 5.5, 6.5, 7.4).

  • Add a small, consistent amount of your DMSO stock solution to each buffer to reach the desired final assay concentration.

  • Incubate the solutions at room temperature for 1-2 hours.

  • Visually inspect for precipitation or measure turbidity using a nephelometer or plate reader to quantify solubility.[2]

  • Select the lowest pH that maintains solubility and is compatible with your biological assay. Remember that drastic pH changes can affect cell viability and protein function.

Strategy B: Use of Co-solvents

Co-solvents are water-miscible organic solvents that are added to the final aqueous buffer to increase the solubility of a poorly soluble compound.[4][15] They work by reducing the polarity of the aqueous medium.[]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.AdvantagesConsiderations & Potential Liabilities
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[9]
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, commonly used in formulations.Can be viscous; may interfere with some assay readouts.
Propylene Glycol 1-10%Good safety profile.Less volatile than ethanol.
N,N-Dimethylacetamide (DMA) <1%Strong solubilizing power.Higher potential for cell toxicity.

Protocol: Co-solvent Screening

  • Prepare your aqueous assay buffer containing a range of concentrations for a selected co-solvent (e.g., 1%, 2%, 5% PEG 400).

  • Add your DMSO stock solution to each co-solvent-containing buffer.

  • Vortex and incubate as described in the pH profiling protocol.

  • Determine the minimum concentration of co-solvent required to keep your compound in solution.

  • Crucially, run a parallel vehicle control with the selected co-solvent concentration to ensure it does not impact your assay results.

Workflow for Advanced Solubilization

The following diagram outlines the decision-making process when initial DMSO solubilization fails.

G cluster_1 start Compound Precipitates in Aqueous Buffer check_assay_ph Is Assay pH Flexible? start->check_assay_ph ph_mod Strategy A: Perform pH Solubility Profile check_assay_ph->ph_mod Yes cosolvent Strategy B: Screen Co-solvents (e.g., PEG 400, Ethanol) check_assay_ph->cosolvent No check_ph_success Soluble at Assay-Compatible pH? ph_mod->check_ph_success check_ph_success->cosolvent No success Proceed with Optimized Buffer/Vehicle System check_ph_success->success Yes check_cosolvent_success Soluble at Non-Interfering Co-solvent Conc.? cosolvent->check_cosolvent_success check_cosolvent_success->success Yes fail Consider Advanced Formulation (e.g., Cyclodextrins, ASDs) check_cosolvent_success->fail No

Caption: A workflow for selecting an advanced solubilization method.

References

Side reaction products in the synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to their diverse biological activities. A common and effective method for preparing the core structure is through a thermal cyclization reaction, often analogous to the Gould-Jacobs or Conrad-Limpach reactions. This typically involves the condensation of 2-aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature intramolecular cyclization. While this approach is robust, it is not without its challenges, and the formation of side products can complicate the synthesis and purification process. This guide will help you navigate these potential issues.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of the Desired Product and a Plethora of Side Products

Question: I am attempting the synthesis of this compound by reacting 2-aminopyridine with diethyl ethoxymethylenemalonate (DEEMM) followed by thermal cyclization in a high-boiling solvent like Dowtherm A. My yield is consistently low, and my crude product is a complex mixture. What are the likely side reactions, and how can I mitigate them?

Answer:

This is a common issue in this synthesis, and the complex mixture of products often arises from several competing side reactions. Let's break down the potential culprits and their solutions.

1. Formation of the Knorr Isomer: 1,2-dihydro-1,8-naphthyridin-2(1H)-one

  • Causality: The initial reaction between 2-aminopyridine and DEEMM can proceed via two main pathways, which are highly dependent on temperature. In the desired Gould-Jacobs pathway, the amino group of 2-aminopyridine attacks the ethoxymethylene group of DEEMM. However, at higher initial reaction temperatures (before the cyclization step), a competing reaction known as the Knorr synthesis can occur, where the amino group attacks one of the ester groups of DEEMM. This leads to the formation of an amide intermediate, which upon cyclization, yields the isomeric 1,2-dihydro-1,8-naphthyridin-2(1H)-one.[1][2]

  • Troubleshooting:

    • Temperature Control: To favor the Gould-Jacobs pathway, the initial condensation of 2-aminopyridine and DEEMM should be carried out at a lower temperature before the high-temperature cyclization step. Running the initial reaction at or near room temperature before heating to >250 °C for the cyclization can significantly suppress the formation of the Knorr product.[1]

    • Stepwise Approach: Consider a two-step procedure. First, synthesize the intermediate by reacting 2-aminopyridine and DEEMM at a moderate temperature. Isolate and purify this intermediate before subjecting it to the high-temperature cyclization. This provides greater control over the reaction.

2. Incomplete Cyclization

  • Causality: The intramolecular cyclization step requires a significant energy input to overcome the activation barrier, which includes the temporary disruption of the pyridine ring's aromaticity.[3] Insufficient temperature or reaction time will result in the presence of the uncyclized intermediate in your final product mixture.

  • Troubleshooting:

    • High-Boiling Point Solvents: Ensure you are using a solvent with a sufficiently high boiling point. Dowtherm A (boiling point ~257 °C) and diphenyl ether (boiling point ~259 °C) are commonly used for this reason.[3]

    • Reaction Monitoring: Monitor the progress of the cyclization by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Continue heating until the starting intermediate is no longer observed.

3. Decomposition of Starting Materials and Product

  • Causality: At the high temperatures required for cyclization, the starting materials and even the desired product can be susceptible to decomposition. 2-aminopyridine can undergo self-condensation or other side reactions at elevated temperatures. Diethyl ethoxymethylenemalonate can also polymerize or decompose.[4]

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

    • Reaction Time: While sufficient time is needed for cyclization, prolonged heating at very high temperatures can lead to degradation. Optimize the reaction time by monitoring the reaction progress.

4. Hydrolysis of Diethyl Ethoxymethylenemalonate (DEEMM)

  • Causality: DEEMM is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base and water. This can lead to the formation of diethyl malonate and other byproducts, reducing the amount of DEEMM available for the desired reaction.

  • Troubleshooting:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.

    • Fresh Reagents: Use freshly opened or properly stored DEEMM to minimize the presence of hydrolysis products.

Issue 2: The Product Precipitates from the Reaction Mixture, but is Difficult to Purify

Question: My desired this compound precipitates from the hot reaction solvent, which seems convenient. However, after filtration, I am struggling to remove the remaining impurities. What is the best way to purify the product?

Answer:

The precipitation of the product from the reaction mixture is indeed a favorable outcome as it aids in initial purification. However, the high-boiling solvents used in the cyclization can be difficult to remove completely from the solid product. Here is a recommended purification workflow:

  • Initial Filtration and Washing:

    • After the reaction is complete, allow the mixture to cool to a safe temperature before filtering the precipitated product.

    • Wash the solid product thoroughly with a solvent in which the desired product is sparingly soluble at room temperature, but the high-boiling solvent (e.g., Dowtherm A) and other impurities are soluble. Toluene or hexanes are good choices for this wash.[3]

  • Recrystallization:

    • Recrystallization is often the most effective method for purifying the final product. The choice of solvent is crucial.

    • Solvent Screening: Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of polar heterocyclic compounds include ethanol, methanol, isopropanol, or mixtures with water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. Cool further in an ice bath to maximize recovery. Collect the purified crystals by filtration and wash with a small amount of the cold solvent.

  • Column Chromatography:

    • If recrystallization does not provide the desired purity, column chromatography is a viable option.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by TLC analysis.

Issue 3: Characterization of the Product is Ambiguous - Could I Have an Isomer?

Question: I have isolated a product with the correct mass, but the NMR spectrum is not what I expected. How can I confirm that I have synthesized the desired this compound and not an isomer?

Answer:

Distinguishing between the desired product and the Knorr isomer, 1,2-dihydro-1,8-naphthyridin-2(1H)-one, is crucial. Spectroscopic analysis is key to confirming the structure.

  • ¹H NMR Spectroscopy:

    • This compound: You should expect to see two distinct methylene groups, one adjacent to the carbonyl group and one adjacent to the nitrogen atom within the saturated ring. These will likely appear as triplets if there is coupling between them. The aromatic protons on the pyridine ring will also have a characteristic splitting pattern.

    • 1,2-dihydro-1,8-naphthyridin-2(1H)-one: The structure of this isomer is different, and the chemical shifts and coupling patterns of the protons will reflect this.

  • ¹³C NMR Spectroscopy:

    • The chemical shift of the carbonyl carbon is a good indicator. In the desired product, the carbonyl is part of an α,β-unsaturated system within the pyridine ring, which will influence its chemical shift. The Knorr isomer will have a different electronic environment around its carbonyl group.

  • 2D NMR Techniques:

    • Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the structure. HMBC, in particular, can show long-range correlations between protons and carbons, which will help to piece together the connectivity of the molecule and differentiate between the two isomers.

  • Reference Spectra:

    • If available, compare your spectra to those reported in the literature for both the desired product and the potential isomeric byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is based on a modified Gould-Jacobs reaction and is designed to minimize the formation of side products.

Materials:

  • 2-aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Dowtherm A (or diphenyl ether)

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of a suitable solvent like ethanol or perform the reaction neat.

    • Add diethyl ethoxymethylenemalonate (1.1 eq) dropwise to the stirred solution at room temperature.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate. Monitor the reaction by TLC.

  • Cyclization:

    • Add Dowtherm A to the reaction mixture.

    • Slowly heat the mixture to a high temperature (e.g., 250-260 °C) using a heating mantle and a temperature controller.

    • Ethanol will distill off as the reaction proceeds.

    • Maintain the high temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. The product may begin to precipitate from the hot solution.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 100 °C.

    • Add toluene to the mixture to help precipitate the product and dissolve the Dowtherm A.

    • Cool the mixture to room temperature and then in an ice bath.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold toluene to remove any residual Dowtherm A.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Visualizing Reaction Pathways

Main Reaction Pathway and Key Side Reaction

G Reactants 2-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Condensation Intermediate (Vinylogous Amide) Reactants->Intermediate Low Temp. (Gould-Jacobs) Knorr_Intermediate Amide Intermediate Reactants->Knorr_Intermediate High Temp. (Knorr) Product This compound (Desired Product) Intermediate->Product High Temp. Cyclization (>250 °C) Knorr_Product 1,2-dihydro-1,8-naphthyridin-2(1H)-one (Knorr Isomer) Knorr_Intermediate->Knorr_Product High Temp. Cyclization

Caption: Reaction scheme showing the desired Gould-Jacobs pathway versus the competing Knorr side reaction.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_TLC Analyze Crude by TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Single_Spot Mainly One Spot with Unreacted Starting Material Check_TLC->Single_Spot Isomer_Formation Isomer Formation Likely (Knorr Product) Multiple_Spots->Isomer_Formation Yes Decomposition Decomposition Multiple_Spots->Decomposition Yes Incomplete_Cyclization Incomplete Cyclization Single_Spot->Incomplete_Cyclization Yes Solution1 Control Initial Reaction Temp. (Lower Temp.) Isomer_Formation->Solution1 Solution2 Increase Cyclization Temp./Time Use High-Boiling Solvent Incomplete_Cyclization->Solution2 Solution3 Use Inert Atmosphere Optimize Reaction Time Decomposition->Solution3 Purification Purification Strategy Solution1->Purification Solution2->Purification Solution3->Purification Recrystallization Recrystallization Purification->Recrystallization Column Column Chromatography Purification->Column

Caption: A workflow diagram for troubleshooting common issues in the synthesis.

Quantitative Data Summary

ParameterConditionObservationRecommendationReference
Initial Condensation Temperature Room TemperatureFavors formation of the desired Gould-Jacobs intermediate.Perform the initial condensation at or below room temperature before high-temperature cyclization.[1]
Initial Condensation Temperature > 140 °CIncreased formation of the Knorr amide intermediate.Avoid high temperatures during the initial condensation step.[1]
Cyclization Temperature < 250 °CIncomplete cyclization, leading to lower yields of the final product.Use a high-boiling solvent and ensure the reaction temperature is maintained above 250 °C.[3]
Cyclization Temperature > 250 °CEfficient cyclization to the desired naphthyridinone.Optimal temperature range for the cyclization step.[3]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. (This is a foundational paper for the Gould-Jacobs reaction, the principles of which are applied in the synthesis of naphthyridinones.)
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. (This paper describes the Conrad-Limpach synthesis and the temperature-dependent formation of isomers, a key concept for troubleshooting.)
  • Larsen, R. D., et al. (1995). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 25(19), 3027-3033.
  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Syntheses. (1955). Diethyl methylenemalonate. Organic Syntheses, 35, 52.

Sources

Technical Support Center: Enhancing Regioselectivity in 1,8-Naphthyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridinone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and provide actionable solutions for controlling regioselectivity in this critical class of heterocyclic compounds. The 1,8-naphthyridinone core is a privileged scaffold in drug discovery, and achieving precise control over substituent placement is paramount for modulating pharmacological activity.[1][2]

This guide is structured to provide immediate, practical answers to common experimental issues through a detailed Troubleshooting Guide and a comprehensive FAQ section. We will delve into the mechanistic underpinnings of key synthetic transformations and offer field-proven protocols to enhance the regiochemical outcome of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter in the laboratory, providing explanations and actionable steps to resolve them.

Problem 1: My Gould-Jacobs reaction is producing a mixture of the desired 1,8-naphthyridinone and an undesired 4H-pyrido[1,2-a]pyrimidine byproduct. How can I favor the formation of the naphthyridinone?

Root Cause Analysis:

The formation of both 1,8-naphthyridinones and 4H-pyrido[1,2-a]pyrimidines in the Gould-Jacobs reaction stems from the intramolecular cyclization of the intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate. This intermediate possesses two nucleophilic sites for cyclization: the ortho C-H group on the pyridine ring and the pyridine ring nitrogen. Attack on the ortho C-H group leads to the desired 1,8-naphthyridinone, while attack on the ring nitrogen yields the 4H-pyrido[1,2-a]pyrimidine byproduct.[3] The regioselectivity of this step is highly dependent on the reaction conditions, particularly temperature.

Solutions:

  • Optimize Thermal Conditions: High temperatures, especially in the gas phase (flash vacuum pyrolysis), tend to favor the formation of the 4H-pyrido[1,2-a]pyrimidine.[3] For solution-phase reactions, a systematic optimization of the cyclization temperature is crucial. High-boiling solvents like Dowtherm A are commonly used, but the temperature should be carefully controlled.

  • Solvent Selection: The choice of solvent can influence the transition state energies for the two competing cyclization pathways. While high-boiling aromatic solvents are standard, exploring polar aprotic solvents might alter the regiochemical outcome.

  • Substituent Effects: The electronic nature of substituents on the starting 2-aminopyridine can influence the nucleophilicity of the ring nitrogen versus the ortho C-H bond. Electron-withdrawing groups on the pyridine ring can decrease the nucleophilicity of the ring nitrogen, potentially favoring the desired C-H cyclization.

Problem 2: I am observing poor regioselectivity in the Friedländer annulation to form a substituted 1,8-naphthyridine. How can I improve this?

Root Cause Analysis:

The Friedländer synthesis, which condenses a 2-amino-3-formylpyridine with a ketone or methylene compound, can suffer from poor regioselectivity when using unsymmetrical ketones. The reaction can proceed via two different enolates, leading to a mixture of regioisomers. The selectivity is governed by the relative rates of enolate formation and subsequent condensation.

Solutions:

  • Catalyst Choice: The use of a highly reactive and regioselective catalyst can significantly improve the outcome. For instance, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported as an effective catalyst for this transformation.[4]

  • Slow Addition of the Ketone: A key experimental technique to enhance regioselectivity is the slow addition of the methyl ketone substrate to the reaction mixture.[4] This maintains a low concentration of the ketone, favoring the formation of the more stable enolate and its subsequent reaction.

  • Greener Approaches: Recent methodologies have demonstrated that the Friedländer condensation can be performed with high yield and selectivity in water using a choline hydroxide catalyst.[5] This one-pot method offers a milder and more environmentally friendly alternative.[5][6]

Frequently Asked Questions (FAQs)

This section provides in-depth answers to fundamental questions regarding the synthesis of 1,8-naphthyridinones.

Q1: What are the primary synthetic strategies for constructing the 1,8-naphthyridinone core, and how does regioselectivity play a role in each?

A1: The two most prominent classical methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis .

  • Gould-Jacobs Reaction: This method involves the condensation of a 2-aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate, followed by thermal cyclization.[7][8] As discussed in the troubleshooting section, the key regiochemical challenge is the competition between C-C bond formation (leading to the 1,8-naphthyridinone) and C-N bond formation (leading to a pyrido[1,2-a]pyrimidine byproduct).[3] The reaction conditions, particularly temperature, are critical in directing the outcome.[3]

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of a 2-aminopyridine with a β-ketoester.[9][10][11][12] The regioselectivity is determined by the initial nucleophilic attack of the aminopyridine. Attack at the keto group leads to a 4-hydroxy-1,8-naphthyridinone (Conrad-Limpach pathway), while attack at the ester group can lead to a 2-hydroxy isomer (Knorr pathway).[9] Temperature plays a crucial role here as well; lower temperatures generally favor the kinetically controlled 4-hydroxy product, while higher temperatures can lead to the thermodynamically favored 2-hydroxy product.[9][11]

  • Modern Approaches (C-H Functionalization): More recent strategies involve the direct C-H functionalization of pre-existing pyridine rings. For example, Rh(III)-catalyzed C-H activation using nicotinamide N-oxides as substrates allows for the regioselective synthesis of naphthyridinones through coupling with alkynes or alkenes.[13] This approach offers a high degree of control over regioselectivity by leveraging directing groups.

Q2: How do substituents on the starting materials influence the regioselectivity of 1,8-naphthyridinone synthesis?

A2: Substituents on both the aminopyridine and the coupling partner can have a profound impact on regioselectivity through steric and electronic effects.

  • On the Aminopyridine:

    • Electronic Effects: Electron-donating groups on the pyridine ring can increase the nucleophilicity of both the amino group and the ring itself, potentially affecting the rates of competing reaction pathways. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen, which can be exploited to favor cyclization at the ortho-carbon in the Gould-Jacobs reaction.

    • Steric Effects: Bulky substituents ortho to the amino group can sterically hinder the cyclization step, potentially favoring one regioisomer over another.

  • On the Coupling Partner (e.g., β-ketoester):

    • The nature of the substituents on the β-ketoester in the Conrad-Limpach-Knorr synthesis can influence the relative electrophilicity of the keto and ester carbonyls, thereby directing the initial nucleophilic attack of the aminopyridine.

Experimental Protocols & Data

Protocol 1: Optimized Gould-Jacobs Synthesis of a 4-Hydroxy-1,8-naphthyridinone

This protocol is designed to favor the formation of the linear 1,8-naphthyridinone isomer.

Step 1: Condensation

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add diethyl ethoxymethylenemalonate (1.1 eq) to the solution.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Collect the precipitated diethyl 2-((pyridin-2-ylamino)methylene)malonate by filtration and wash with cold ethanol.

Step 2: Cyclization

  • In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250 °C.

  • Add the intermediate from Step 1 portion-wise to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes after the addition is complete.

  • Cool the reaction mixture and dilute with hexane to precipitate the crude product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

Data Summary: Effect of Cyclization Temperature on Regioselectivity
EntryTemperature (°C)SolventRatio (1,8-Naphthyridinone : Pyrido[1,2-a]pyrimidine)Reference
1250Dowtherm A85 : 15[3]
2300Dowtherm A70 : 30[3]
3450 (FVP)Gas Phase20 : 80[3]

FVP: Flash Vacuum Pyrolysis

Visualizing Reaction Pathways

Gould-Jacobs Reaction: Competing Cyclization Pathways

The following diagram illustrates the critical cyclization step where the reaction pathway diverges to form either the desired 1,8-naphthyridinone or the undesired byproduct.

Gould_Jacobs cluster_start Intermediate cluster_pathways Cyclization Pathways cluster_products Products Intermediate Diethyl 2-((pyridin-2-ylamino)methylene)malonate N_attack Attack at Pyridine N Intermediate->N_attack Very High Temp (Gas Phase) Favors this path C_attack Attack at Ortho C-H Intermediate->C_attack High Temp (Solution) Favors this path Byproduct 4H-Pyrido[1,2-a]pyrimidine (Undesired Byproduct) N_attack->Byproduct Naphthyridinone 1,8-Naphthyridinone (Desired Product) C_attack->Naphthyridinone

Caption: Competing cyclization pathways in the Gould-Jacobs reaction.

Workflow for Optimizing Regioselectivity

This workflow outlines a systematic approach to enhancing the yield of the desired regioisomer in your synthesis.

Optimization_Workflow start Start: Poor Regioselectivity Observed analyze Analyze Reaction: Gould-Jacobs or Friedländer? start->analyze gould_jacobs Gould-Jacobs Path analyze->gould_jacobs Gould-Jacobs friedlander Friedländer Path analyze->friedlander Friedländer temp_opt Vary Cyclization Temperature (240-260°C) gould_jacobs->temp_opt catalyst_opt Test Regioselective Catalysts (e.g., TABO) friedlander->catalyst_opt solvent_screen Screen High-Boiling Solvents (e.g., Diphenyl ether) temp_opt->solvent_screen evaluate Evaluate Regioisomeric Ratio (NMR, LC-MS) solvent_screen->evaluate addition_rate Implement Slow Addition of Ketone catalyst_opt->addition_rate addition_rate->evaluate evaluate->analyze Needs Further Optimization end End: Optimized Regioselectivity evaluate->end Successful

Caption: Systematic workflow for optimizing regioselectivity.

References

  • Kappe, C. O., & Murphree, S. S. (2008). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Chakraborty Ghosal, N., et al. (2017). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Abad-García, B., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Shaabani, A., et al. (2010). Regioselective synthesis of functionalized[3][7]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • Li, Q., et al. (2018). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index. [Link]

  • ResearchGate. (n.d.). The synthesis and fluorescence of novel N-substituted-1,8-naphthylimides. ResearchGate. [Link]

  • Collins, I., et al. (2006). Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Campeau, L. C., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society. [Link]

  • Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Singh, J. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Hayes, B. L., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Combs, A. P., et al. (2003). A convenient one-pot synthesis of 1,8-naphthyridones. The Journal of Organic Chemistry. [Link]

  • Turner, J. A. (1990). A GENERAL APPROACH TO THE SYNTHESIS OF 1,6-, 1,7-, AND 1,8-NAPHTHYRIDINES. Journal of Organic Chemistry. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Influence of substituents 5-substituted 1,4-naphthoquinones on regioselectivity Diels-Alder reaction. JOCPR. [Link]

  • Maguire, M. P., et al. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. [Link]

  • Zhang, C., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Royal Society of Chemistry. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[3][4]-aryl shift. Organic & Biomolecular Chemistry. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Conrad-Limpach-Chinolinsynthese. Wikipedia. [Link]

  • He, J., et al. (2018). Ligand-accelerated non-directed C–H functionalization of arenes. Nature Communications. [Link]

  • ResearchGate. (n.d.). Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. ResearchGate. [Link]

  • Walker, S. E., et al. (2014). Palladium-catalyzed direct C-H functionalization of benzoquinone. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting mass spectrometry fragmentation of 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This is a great request that allows me to function as a Senior Application Scientist, providing in-depth technical guidance. I will structure this technical support center to be a comprehensive resource for researchers working with 2,3-dihydro-1,8-naphthyridin-4(1H)-one.

Technical Support Center: Mass Spectrometry of this compound

Introduction:

Welcome to the technical support center for the mass spectrometric analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the fragmentation of this heterocyclic compound. The unique structure of this naphthyridinone, containing a lactam moiety within a fused bicyclic system, can lead to complex and sometimes unexpected fragmentation patterns. This resource provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

The molecular formula for this compound is C8H8N2O, with a monoisotopic mass of 148.06 g/mol .[1]

Part 1: Troubleshooting Guide - Common Fragmentation Issues

This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.

Question 1: Why is the molecular ion peak ([M+H]+) weak or completely absent in my ESI-MS spectrum?

Answer:

A weak or absent molecular ion peak is a frequent issue, often stemming from in-source fragmentation, where the molecule fragments within the ion source before reaching the mass analyzer.[2][3][4] The energy imparted during the ionization process can be sufficient to break apart less stable molecules.[2][4] For this compound, the lactam and dihydropyridine rings can be susceptible to fragmentation.

Causality and Mitigation Strategies:

  • High Cone/Fragmentor Voltage: This is the most common cause of in-source fragmentation.[3][5] The voltage applied to the sampling cone or fragmentor accelerates ions, and excessive voltage leads to energetic collisions with gas molecules, causing fragmentation.

    • Solution: Systematically reduce the cone or fragmentor voltage in small increments (e.g., 5-10 V) while monitoring the intensity of the [M+H]+ ion relative to its fragments.[2]

  • Elevated Source Temperature: High source or desolvation temperatures can induce thermal degradation of the analyte.[2][3]

    • Solution: Gradually lower the source temperature in 10-20°C increments to find a balance between efficient desolvation and minimal fragmentation.[5]

  • Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), can suppress ionization or promote fragmentation for some analytes.[5]

    • Solution: If possible, switch to a less aggressive modifier like formic acid (FA).

  • Analyte Instability: The inherent stability of the protonated molecule plays a significant role.[6] Molecules with multiple heteroatoms and functional groups can have several potential protonation sites, some of which may lead to less stable ions.

Experimental Protocol: Optimizing for the Molecular Ion

Here is a step-by-step protocol to minimize in-source fragmentation:

  • Initial Infusion: Prepare a 1-5 µg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse this solution directly into the mass spectrometer.

  • Set Initial Parameters: Start with the instrument manufacturer's default ESI+ settings.

  • Cone Voltage Ramp:

    • Begin with a low cone voltage (e.g., 10-15 V).

    • Acquire a full scan spectrum.

    • Increase the cone voltage in 5 V increments, acquiring a spectrum at each step, until you observe significant fragmentation.

    • Plot the intensity of the [M+H]+ ion versus the cone voltage to identify the optimal setting that maximizes the molecular ion signal with minimal fragmentation.

  • Source Temperature Optimization:

    • Set the cone voltage to the optimized value from the previous step.

    • Start with a higher source temperature (e.g., 120°C) and acquire a spectrum.

    • Decrease the temperature in 10°C increments and observe the effect on the [M+H]+ ion intensity and fragmentation.

  • Finalize Parameters: Select the combination of cone voltage and source temperature that provides the best signal-to-noise for the [M+H]+ ion.

Question 2: I'm observing a prominent fragment at m/z 120. What is the likely structure of this fragment?

Answer:

The fragment at m/z 120 likely corresponds to the loss of carbon monoxide (CO), a neutral loss of 28 Da, from the parent molecule. This is a very common fragmentation pathway for compounds containing a carbonyl group, particularly in cyclic ketones and lactams.[7]

Mechanistic Explanation:

Upon ionization, the molecule becomes a radical cation. The fragmentation is often initiated by cleavage of a bond alpha to the carbonyl group. In the case of this compound, this would involve the breaking of the C4-C4a or C3-C4 bond. The subsequent loss of CO is a favorable process as it is a stable neutral molecule.

Visualization of the Fragmentation Pathway:

fragmentation_pathway M [M+H]+ (m/z 149) F1 Loss of CO (28 Da) M->F1 F2 Fragment (m/z 121) F1->F2

Caption: Proposed fragmentation of [M+H]+ to m/z 121.

Question 3: My tandem MS (MS/MS) spectrum is very complex with many small fragments. How can I simplify it to get more structural information?

Answer:

A complex MS/MS spectrum can arise from using excessive collision energy, leading to extensive secondary and tertiary fragmentation. The goal of a typical MS/MS experiment is to induce primary fragmentation that reveals key structural motifs.

Strategies for Simplifying MS/MS Spectra:

  • Collision Energy Ramp: Similar to optimizing the cone voltage, a collision energy ramp experiment is crucial.

    • Protocol:

      • Isolate the precursor ion ([M+H]+ at m/z 149) in the first mass analyzer.

      • Set the collision gas (e.g., argon) pressure to a typical value.

      • Acquire MS/MS spectra at a range of collision energies, starting from a low value (e.g., 5 eV) and increasing in small increments (e.g., 2-5 eV).

      • Analyze the resulting spectra to find the collision energy that produces a few dominant, structurally informative fragment ions.

  • Consider Different Activation Methods: If available on your instrument, you might explore alternative fragmentation techniques like Higher-energy Collisional Dissociation (HCD), which can sometimes produce different fragmentation patterns compared to Collision-Induced Dissociation (CID).

Expected Fragmentation Pathways for this compound:

Based on the structure, which contains a cyclic ketone and a dihydropyridine ring fused to a pyridine ring, several fragmentation pathways can be anticipated.[7][8]

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Identity of Neutral Loss Plausible Fragment Structure
149 ([M+H]+)13217NH3Loss of the NH group from the lactam
149 ([M+H]+)12128COLoss of carbon monoxide from the ketone
149 ([M+H]+)9356C3H4OCleavage of the dihydropyridinone ring
1219328C2H4Ethene loss from the remaining ring

This table provides hypothetical fragmentation data for illustrative purposes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for this compound?

A1: Electrospray ionization (ESI) in positive ion mode is generally the most suitable technique for this class of compounds.[9] The presence of two nitrogen atoms makes the molecule readily protonated to form [M+H]+ ions.[9] Atmospheric pressure chemical ionization (APCI) could be an alternative if ESI proves to be too "soft" and you are specifically looking for more fragmentation.

Q2: I see a peak at m/z 171. What could this be?

A2: A peak at m/z 171 ([M+23]+) is likely a sodium adduct ([M+Na]+). This is common in ESI-MS, especially if there is any sodium contamination in your sample, solvents, or glassware. To confirm, look for a corresponding potassium adduct ([M+K]+) at m/z 187 ([M+39]+). To minimize adduct formation, use high-purity solvents and glassware, and consider using a small amount of an ammonium salt (like ammonium acetate) in your mobile phase to promote protonation over adduction.

Q3: Can I use gas chromatography-mass spectrometry (GC-MS) for this compound?

A3: GC-MS is likely not the ideal technique for this compound. The compound has a relatively high boiling point and may not be sufficiently volatile for GC without derivatization. Additionally, the high temperatures of the GC inlet could cause thermal degradation before ionization. LC-MS is the preferred method.

Q4: How does the fragmentation of this compound compare to similar structures like beta-lactams?

A4: While both contain a lactam ring, the fragmentation can differ significantly due to the overall molecular structure. Beta-lactams are known for the characteristic cleavage of the four-membered lactam ring.[10] For this compound, the lactam is part of a more stable six-membered ring within a fused system. Therefore, while cleavage of the lactam is possible, other fragmentation pathways, such as the loss of CO or fragmentation of the dihydropyridine ring, may be more prominent.[7][8]

Part 3: Experimental Protocols and Workflows

Workflow for Troubleshooting Fragmentation Issues:

troubleshooting_workflow start Start: Unexpected Fragmentation Observed check_ms1 Weak or Absent [M+H]+ in MS1? start->check_ms1 reduce_cone Reduce Cone/Fragmentor Voltage check_ms1->reduce_cone Yes complex_ms2 Complex MS/MS Spectrum? check_ms1->complex_ms2 No reduce_temp Lower Source Temperature reduce_cone->reduce_temp check_mobile_phase Check Mobile Phase Additives (e.g., TFA) reduce_temp->check_mobile_phase check_mobile_phase->complex_ms2 reduce_ce Perform Collision Energy Ramp (Reduce CE) complex_ms2->reduce_ce Yes end End: Optimized Spectrum complex_ms2->end No check_precursor Verify Precursor Isolation Window reduce_ce->check_precursor check_precursor->end

Caption: A logical workflow for troubleshooting common fragmentation issues.

References

  • Kádár, Z., Gáspár, A., & Szabó, Z. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1147-1155. [Link]

  • Larsen, B. S., & Falch, E. (1997).
  • Christ, M. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. [Link]

  • Wang, J., Zhou, L., & Li, Y. (2016). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2016, 8460131. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Yin, S. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • Lu, W., & Rabinowitz, J. D. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical chemistry, 88(11), 5637–5640. [Link]

Sources

Strategies to reduce cytotoxicity of 1,8-naphthyridinone derivatives in non-cancerous cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 1,8-naphthyridinone derivatives. This resource is designed to help you navigate a common challenge in the development of this promising class of compounds: mitigating off-target cytotoxicity in non-cancerous cells. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] However, achieving a high therapeutic index—maximizing cancer cell death while minimizing harm to healthy tissue—is a critical hurdle.

This guide provides frequently asked questions (FAQs), in-depth troubleshooting protocols, and strategic workflows to help you diagnose and reduce the cytotoxicity of your compounds, thereby improving their clinical potential.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when observing toxicity in their 1,8-naphthyridinone-based screening campaigns.

Q1: Why are my 1,8-naphthyridinone derivatives showing high toxicity in normal cell lines?

A: The cytotoxicity of 1,8-naphthyridinone derivatives often stems from their primary mechanisms of action, which can affect fundamental cellular processes in both cancerous and non-cancerous cells.[1] Common mechanisms include:

  • Topoisomerase II Inhibition: Compounds like voreloxin interfere with DNA replication and repair by inhibiting topoisomerase II, an enzyme essential for all dividing cells.[1][4] This leads to DNA damage and apoptosis.

  • Broad Kinase Inhibition: Many derivatives target protein kinases involved in cell growth and survival signaling pathways (e.g., EGFR, c-Met).[1][5] If the targeted kinase is also crucial for normal cell function, off-target toxicity will be observed.

  • PARP Inhibition & Trapping: The naphthyridinone core is a key pharmacophore in several Poly(ADP-ribose) polymerase (PARP) inhibitors.[6] While this can induce synthetic lethality in cancer cells with specific DNA repair defects (like BRCA mutations), potent PARP inhibition or "trapping" of the PARP-DNA complex can also be toxic to healthy cells.[7][8]

Q2: What is the first step to diagnose unexpected cytotoxicity in my non-cancerous control cells?

A: The first step is to confirm the observation with robust, orthogonal cytotoxicity assays. Relying on a single method, such as an MTT assay, can be misleading as some compounds interfere with the assay's metabolic readout.[9] We recommend a multi-assay approach to get a clearer picture of the cell death mechanism.

Recommended Initial Assay Panel:

Assay Type Principle Measures Key Advantage
Metabolic Assay (e.g., MTT, MTS, Resazurin) Reduction of a substrate by mitochondrial dehydrogenases in viable cells.[9][10] Metabolic Activity High-throughput and cost-effective.
Membrane Integrity Assay (e.g., LDH Release) Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12][13] Necrosis / Late Apoptosis Directly measures cell death via membrane rupture.

| ATP Content Assay (e.g., CellTiter-Glo®) | Quantifies ATP, which is present only in metabolically active cells, via a luciferase reaction.[10][13] | Cell Viability | Highly sensitive and rapid; good indicator of cell health. |

If all three assays confirm high toxicity, the effect is likely real and requires further investigation into the strategies outlined in the troubleshooting guide below.

Q3: How can I improve the selectivity of my lead compound for cancer cells over normal cells?

A: Improving the selectivity index (SI), the ratio of cytotoxicity in normal cells to cancer cells, is the central goal. The primary strategies are:

  • Structural Modification: Systematically altering the chemical structure to reduce affinity for targets in normal cells or enhance affinity for cancer-specific targets.[4][14]

  • Targeted Drug Delivery: Encapsulating the compound in a delivery system (e.g., nanoparticles, liposomes) that preferentially accumulates in tumor tissue.

  • Combination Therapy: Using the 1,8-naphthyridinone derivative at a lower, less toxic concentration in combination with another agent that synergistically enhances its anti-cancer effect.[15][16][17]

These strategies are explored in detail in the troubleshooting section.

Part 2: Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Cells

This guide provides a structured approach to resolving specific issues encountered during your experiments.

Issue 1: Lead Compound is Potent but Non-Selective
  • Problem: Your lead 1,8-naphthyridinone derivative shows a low nanomolar IC₅₀ against your target cancer cell line (e.g., MCF-7), but a similarly potent IC₅₀ against a non-cancerous control line (e.g., MCF-10A or primary fibroblasts).

  • Underlying Cause: The compound's mechanism of action is likely not specific to cancer cells. For example, it may be a potent inhibitor of a kinase or enzyme required for the survival of both cell types.

  • Strategic Solutions:

    1. Structure-Activity Relationship (SAR) Guided Modification: Chemical modifications to the naphthyridinone scaffold can dramatically alter biological activity and selectivity.[4][18] Studies have shown that substituents at various positions are critical for cytotoxicity.[4]

    • C2 Position: Bulky, lipophilic groups at the C2 position have been shown to be beneficial for potent activity.[4] Modifying this group could modulate target affinity and selectivity.

    • C3 Position: Modifications at this position with different heteroaryl groups can significantly impact cytotoxic activity.[18]

    • N1 Position: The substituent at the N1 position can influence properties like cell permeability and target engagement.

    Workflow for SAR-Based Optimization

    SAR_Workflow Start Lead Compound (High Potency, Low Selectivity) Synthesize Synthesize Analogs (Modify C2, C3, N1 positions) Start->Synthesize Screen Screen Analogs: 1. Cancer Cell Line (e.g., MCF-7) 2. Normal Cell Line (e.g., MCF-10A) Synthesize->Screen Calculate Calculate Selectivity Index (SI) SI = IC50(Normal) / IC50(Cancer) Screen->Calculate Decision SI > 10? Calculate->Decision Advance Advance Lead Candidate Decision->Advance Yes Iterate Iterate Design Based on SAR Data Decision->Iterate No Iterate->Synthesize

    Caption: Workflow for improving selectivity via SAR.

    2. Combination Therapy to Reduce Required Dosage: Combining your 1,8-naphthyridinone derivative with another therapeutic agent may allow you to use a lower, non-toxic concentration of your compound while achieving a potent synergistic anti-cancer effect.

    • Example Strategy: If your compound is a PARP inhibitor, combining it with a DNA-damaging agent (like temozolomide or a platinum-based drug) can be highly effective in cancer cells while allowing for dose reduction, thereby sparing normal cells.[7] PARP inhibitors increase cytotoxicity by inhibiting DNA repair in the presence of chemotherapies that induce single-strand breaks.[7]

    Experimental Protocol: Synergy Testing via Combination Index (CI)

    • Cell Seeding: Seed both cancer and non-cancerous cells in 96-well plates.

    • Single Agent Titration: Determine the IC₅₀ for your 1,8-naphthyridinone (Drug A) and the combination agent (Drug B) individually on both cell lines.

    • Combination Treatment: Treat cells with a matrix of concentrations of Drug A and Drug B, keeping a constant ratio based on their individual IC₅₀ values (e.g., 1:1, 1:2, 2:1 ratios of their IC₅₀s).

    • Viability Assessment: After 48-72 hours, measure cell viability using an appropriate assay (e.g., ATP content assay).

    • Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).

      • CI < 1: Synergism (desirable in cancer cells)

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Goal: Identify a combination that shows strong synergism (CI << 1) in the cancer cell line but only an additive or antagonistic effect in the non-cancerous cell line.

Issue 2: Mechanism of Off-Target Cytotoxicity is Unclear
  • Problem: You have confirmed broad-spectrum cytotoxicity, but you don't know how your compound is killing the non-cancerous cells. This knowledge is crucial for designing safer analogs.

  • Underlying Cause: The compound could be inducing cell death through various off-target mechanisms, such as mitochondrial toxicity, oxidative stress, or non-specific membrane damage.

  • Strategic Solutions:

    1. Assess Mitochondrial Health: Mitochondria are often unintended targets of cytotoxic compounds. Mitochondrial dysfunction can trigger apoptosis.

    Experimental Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)

    • Cell Treatment: Treat both cancer and non-cancerous cells with your compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a known mitochondrial toxin (e.g., CCCP) as a positive control.

    • Staining: Stain the cells with a potentiometric dye such as JC-1 or TMRE.

      • JC-1: Forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.

    • Analysis: Analyze the shift from red to green fluorescence using flow cytometry or a fluorescence microscope. A significant shift in non-cancerous cells indicates mitochondrial toxicity.

    2. Quantify Oxidative Stress: Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.

    Experimental Protocol: ROS Detection

    • Cell Treatment: Treat cells as described above. Include an ROS-inducing agent (e.g., H₂O₂) as a positive control.

    • Staining: Load the cells with a ROS-sensitive fluorescent probe, such as CellROX™ Green or DCFDA.

    • Analysis: Measure the increase in fluorescence intensity via flow cytometry or a plate reader. A marked increase in fluorescence in normal cells suggests oxidative stress is a primary mechanism of toxicity.

    Diagnostic Workflow for Off-Target Mechanism

    Mechanism_Workflow Start High Cytotoxicity Confirmed in Non-Cancerous Cells Test_Mito Assess Mitochondrial Membrane Potential (ΔΨm) Start->Test_Mito Test_ROS Measure Reactive Oxygen Species (ROS) Start->Test_ROS Test_Membrane Assess Membrane Integrity (LDH Release Assay) Start->Test_Membrane Result_Mito Mitochondrial Depolarization -> Apoptosis Pathway Test_Mito->Result_Mito Result_ROS High Oxidative Stress -> DNA/Lipid Damage Test_ROS->Result_ROS Result_Membrane Early LDH Release -> Necrotic Pathway Test_Membrane->Result_Membrane

    Caption: Diagnostic workflow to identify the mechanism of off-target toxicity.

Part 3: Summary and Forward Outlook

Reducing the off-target cytotoxicity of 1,8-naphthyridinone derivatives is a complex but achievable goal. By systematically validating cytotoxic effects with orthogonal assays, employing SAR-guided chemical modifications, and exploring combination therapies, researchers can significantly improve the therapeutic window of these potent anticancer agents. Understanding the specific mechanism of toxicity in non-cancerous cells provides crucial insights that can guide the design of safer, more effective next-generation therapeutics.

References

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In NIH Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG Labtech. Retrieved from [Link]

  • Hwang, Y. J., Chung, M. L., Sohn, U. D., & Im, C. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523. Retrieved from [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Europe PMC. Retrieved from [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (2007). Europe PMC. Retrieved from [Link]

  • New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. (n.d.). ACS Publications. Retrieved from [Link]

  • Dziadkowiec, K. N., Gąsiorowska, E., Nowak-Markwitz, E., & Jankowska, A. (2016). PARP inhibitors: its role in treatment of cancer. Ginekologia Polska, 87(9), 643-647. Retrieved from [Link]

  • da Silva, A. C. A., de Almeida, T. S., de Oliveira, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Retrieved from [Link]

  • Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. Retrieved from [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). PubMed. Retrieved from [Link]

  • Kumar, A., Kumar, K., Sharma, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 761-780. Retrieved from [Link]

  • Nassar, A. E. F., Kamel, A. M., & Clarimont, C. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug Discovery Today, 9(24), 1055-1064. Retrieved from [Link]

  • Kaur, R., Sharma, S., & Kumar, B. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Retrieved from [Link]

  • Murai, J. (2022). Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Cancer Science, 113(8), 2631-2640. Retrieved from [Link]

  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. (2020). PubMed. Retrieved from [Link]

  • An, G., Jones, A., Yang, J., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers, 12(12), 3824. Retrieved from [Link]

  • Kumar, V., Jaggi, M., Singh, A. T., et al. (2009). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. European Journal of Medicinal Chemistry, 44(8), 3356-3362. Retrieved from [Link]

  • PARP inhibitors enhance antitumor immune responses by triggering pyroptosis via TNF–caspase 8–GSDMD/E axis in ovarian cancer. (2024). ResearchGate. Retrieved from [Link]

  • Recent developments on 1,8-Naphthalimide moiety as potential target for anticancer agents. (2022). PubMed. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., et al. (2023). Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. ACS Medicinal Chemistry Letters, 14(4), 450-457. Retrieved from [Link]

  • Kallweit, U., D'Ancona, G., & Bassetti, C. L. (2018). Effectiveness and Side-Effect Profile of Stimulant Therapy as Monotherapy and in Combination in the Central Hypersomnias in Clinical Practice. Journal of Sleep Research, 27(4), e12627. Retrieved from [Link]

  • Wu, D. C., Hsu, P. I., Wu, J. Y., et al. (2010). Sequential and Concomitant Therapy with 4 drugs are Equally Effective for Eradication of H. pylori Infection. Clinical Gastroenterology and Hepatology, 8(1), 36-41.e1. Retrieved from [Link]

  • Onorato, L., Di Caprio, G., Signoriello, S., & Coppola, N. (2022). Efficacy of Combination Therapies for the Treatment of Multi-Drug Resistant Gram-Negative Bacterial Infections Based on Meta-Analyses. Antibiotics, 11(4), 517. Retrieved from [Link]

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  • Effect of Nitroreduction on the Alkylating Reactivity and Cytotoxicity of the 2,4-Dinitrobenzamide-5-aziridine CB 1954 and the Corresponding Nitrogen Mustard SN 23862: Distinct Mechanisms of Bioreductive Activation. (2025). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3-dihydro-1,8-naphthyridin-4(1H)-one and its close analogs, the 1,8-naphthyridin-4(1H)-ones. While the fully aromatic 1,8-naphthyridin-4(1H)-one core has been more extensively studied, understanding the nuanced effects of substitutions on the dihydro scaffold is crucial for the rational design of novel therapeutics. We will dissect the impact of chemical modifications at various positions of the naphthyridinone ring system, drawing comparisons with alternative heterocyclic scaffolds and providing the experimental context for these findings.

The 1,8-Naphthyridin-4(1H)-one Core: A Versatile Pharmacophore

The 1,8-naphthyridin-4(1H)-one core is a bicyclic heteroaromatic system that serves as a versatile template for drug design. Its rigid structure and the presence of nitrogen atoms capable of forming hydrogen bonds allow for specific interactions with various biological targets.[5] Modifications at the N-1, C-2, C-3, C-5, C-6, and C-7 positions have been explored to modulate the potency, selectivity, and pharmacokinetic properties of these compounds.

Comparative SAR Analysis of 1,8-Naphthyridin-4(1H)-one Derivatives

The following sections detail the impact of substitutions at different positions of the 1,8-naphthyridin-4(1H)-one ring on its biological activity, with a focus on anticancer applications.

Substitutions at the C-2 Position: The Gateway to Potency

The C-2 position has been a primary focus for derivatization, with the introduction of aryl and heteroaryl groups leading to significant cytotoxic activity.

A comparative study of 2-aryl-1,8-naphthyridin-4-ones revealed that the nature of the aryl substituent is a critical determinant of cytotoxicity against human cancer cell lines.[6][7] For instance, the introduction of a naphthyl group at the C-2 position generally increases cytotoxic activity compared to phenyl substituents.[7] This suggests that a larger, more lipophilic group at this position is favorable for potent anticancer effects. Furthermore, the substitution pattern on the C-2 phenyl ring also plays a crucial role. Compounds with 2',4'-dimethoxy substitution on the phenyl ring demonstrated stronger biological activity than those with 3',4'-dimethoxy substitution in certain cell lines.[7]

In a series of 2-thienyl-1,8-naphthyridin-4-ones, the substitution on the thienyl ring and the naphthyridinone core was found to influence tubulin polymerization inhibition. The most potent compounds in this series exhibited strong cytotoxic effects in the micromolar to submicromolar range against a variety of human tumor cell lines.[8]

Compound IDC-2 SubstituentC-5, C-6, C-7 SubstituentsActivity (IC50 µM) - A549 Lung CancerActivity (IC50 µM) - Caki-2 Renal CancerReference
Colchicine -->20>20[6]
Compound 11 2-Naphthyl5-CH39.419.1[6]
Compound 12 2-Naphthyl6-CH310.917.5[6]
Compound 13 2-Naphthyl7-CH32.313.4[6]

Table 1: Comparison of cytotoxic activity of 2-substituted 1,8-naphthyridin-4-ones.

Modifications at the C-3 Position: Fine-Tuning Activity and Selectivity

The C-3 position offers another avenue for modifying the biological profile of the 1,8-naphthyridin-4(1H)-one scaffold. Introduction of carboxamide and heteroaryl groups at this position has led to compounds with diverse activities.

A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were synthesized and evaluated as cannabinoid receptor ligands.[9] The results indicated a preference for the CB2 receptor over the CB1 receptor. Specifically, derivatives with an aromatic carboxamide group at position 3 and an arylalkyl substituent at position 1 showed significant CB2 affinity and selectivity.[9]

In another study, 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were designed as cisplatin sensitizers.[10] While the compounds themselves had only slight antitumor activity, certain derivatives, when combined with cisplatin, significantly enhanced the apoptotic effect in HCT116 colon cancer cells.[10] This highlights the potential of C-3 modification to develop agents that can be used in combination therapies.

Influence of Substituents on the Pyridine Ring (C-5, C-6, and C-7)

Substitutions on the pyridine ring of the naphthyridinone core have been shown to modulate cytotoxic potency. In the 2-aryl-1,8-naphthyridin-4-one series, methyl substitution at the C-7 position was found to be more potent than at the C-5 or C-6 positions in renal cancer cells.[6] Conversely, compounds with methyl groups at both C-5 and C-7, or with no substitution on the pyridine ring, were significantly less active.[6] This indicates that the position of even a small alkyl group can have a profound impact on biological activity.

Experimental Protocols

General Synthesis of 2-Aryl-1,8-naphthyridin-4(1H)-ones

A common synthetic route to 2-aryl-1,8-naphthyridin-4(1H)-ones involves the Gould-Jacobs reaction.

Step 1: Synthesis of Diethyl (ethoxymethylene)malonate

  • A mixture of diethyl malonate and triethyl orthoformate is heated at 140-150 °C for 2 hours.

  • The ethanol formed during the reaction is continuously removed by distillation.

  • The reaction mixture is then distilled under reduced pressure to yield diethyl (ethoxymethylene)malonate.

Step 2: Synthesis of Ethyl 2-Aryl-4-hydroxy-1,8-naphthyridine-3-carboxylate

  • A substituted 2-aminopyridine is added to a solution of diethyl (ethoxymethylene)malonate in an appropriate solvent (e.g., Dowtherm A).

  • The mixture is heated to reflux for a specified period.

  • After cooling, the precipitate is collected by filtration, washed, and dried to give the cyclized product.

Step 3: Hydrolysis and Decarboxylation

  • The ethyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide.

  • The resulting carboxylic acid is then decarboxylated by heating in a high-boiling point solvent to yield the final 2-aryl-1,8-naphthyridin-4(1H)-one.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings for the 1,8-naphthyridin-4(1H)-one scaffold.

Caption: Key structure-activity relationships of the 1,8-naphthyridin-4(1H)-one scaffold.

Synthesis_Workflow start 2-Aminopyridine + Diethyl (ethoxymethylene)malonate step1 Gould-Jacobs Reaction (Cyclization) start->step1 intermediate Ethyl 2-Aryl-4-hydroxy-1,8- naphthyridine-3-carboxylate step1->intermediate step2 Hydrolysis intermediate->step2 intermediate2 2-Aryl-4-hydroxy-1,8- naphthyridine-3-carboxylic acid step2->intermediate2 step3 Decarboxylation intermediate2->step3 end 2-Aryl-1,8-naphthyridin-4(1H)-one step3->end

Caption: General synthetic workflow for 2-aryl-1,8-naphthyridin-4(1H)-ones.

Conclusion and Future Directions

The 1,8-naphthyridin-4(1H)-one scaffold is a highly versatile and tunable platform for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the C-2, C-3, and the pyridine ring positions can significantly impact biological activity and target selectivity. Specifically, bulky lipophilic groups at C-2 enhance cytotoxicity, while substitutions at C-3 can be tailored for specific receptor interactions or for creating combination therapy agents. The precise positioning of substituents on the pyridine ring also offers a means to fine-tune potency.

Future research should focus on a more systematic exploration of the this compound core to understand how the saturation of the C2-C3 bond affects the overall conformation and biological activity compared to its aromatic counterpart. A deeper investigation into the mechanism of action of the most potent compounds, including their effects on specific signaling pathways and potential off-target activities, will be crucial for their advancement as clinical candidates. The development of more selective and potent analogs through structure-based drug design, informed by the SAR principles outlined in this guide, holds significant promise for addressing unmet medical needs.

References

  • Manera, C., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 12(8), 1921-1933. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. RSC Advances, 9(45), 26235-26245. [Link]

  • Cho, N. C., et al. (2013). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 34(12), 3699-3706. [Link]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-1178. [Link]

  • Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3707-3714. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Madaan, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-26. [Link]

  • Singh, P. P., & Kumar, A. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Zhang, S. X., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(20), 4081-4087. [Link]

  • Kaur, R., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]

  • Mishra, B., & Mishra, R. (2014). Comparative 2D QSAR Studies of 1,8-Naphthyridine against Tumor Cell Lines. Europub Journal of Drug Research, 1(1), 1-10. [Link]

  • Kumar, V., et al. (2009). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 19(15), 4155-4158. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

  • Singh, P. P., & Kumar, A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(4), 863-867. [Link]

  • Kaur, R., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. [Link]

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A Comparative Guide to the Biological Activity of Substituted 2,3-dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of substituted 2,3-dihydro-1,8-naphthyridin-4(1H)-one isomers and their derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction: The 1,8-Naphthyridinone Scaffold and the Significance of Isomerism

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide key interaction points with biological targets. The this compound core, in particular, has been the subject of extensive research, leading to the development of agents with a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

Isomerism plays a critical role in determining the pharmacological profile of these compounds. Subtle changes in the position of substituents on the naphthyridine ring can lead to significant differences in biological activity, potency, and selectivity. This guide will explore these structure-activity relationships (SAR), providing a comparative overview of how different substitution patterns influence the therapeutic potential of this versatile scaffold.

Comparative Analysis of Anticancer Activity

Derivatives of the 1,8-naphthyridin-4(1H)-one core have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell proliferation and survival, such as topoisomerase and protein kinases.

A critical aspect of the SAR of these compounds is the nature and position of substituents on the naphthyridine ring. For instance, studies have shown that the introduction of a naphthyl group at the C-2 position can enhance cytotoxic activity.[5] Furthermore, the placement of methyl groups at the C-5, C-6, and C-7 positions has been shown to differentially affect cytotoxicity. In renal cancer Caki-2 cells, methyl substitution at the C-7 position was found to be more potent than at the C-5 or C-6 positions.[6] Conversely, disubstitution at both C-5 and C-7, or the absence of substitution at these positions, resulted in significantly lower activity.[6]

The following table summarizes the in vitro cytotoxic activity of selected 2-aryl-1,8-naphthyridin-4-one derivatives against human lung (A549) and renal (Caki-2) cancer cell lines.

CompoundSubstituent at C-2Substituents at C-5, C-6, C-7IC50 (µM) - A549IC50 (µM) - Caki-2
11 Naphthyl-9.419.1
12 Naphthyl-10.917.5
13 Naphthyl-2.313.4
Colchicine-->20>20
Data sourced from[6]

Similarly, a series of 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities.[7] Compound 12 from this series exhibited high cytotoxicity in the HBL-100 breast cancer cell line with an IC50 of 1.37 µM, while compounds 17 (IC50 = 3.7 µM in KB oral cancer cell line) and 22 (IC50 = 3.0 µM in SW-620 colon cancer cell line) also showed significant activity.[7] Halogen-substituted 1,8-naphthyridine-3-caboxamide derivatives have also demonstrated potent activity. For example, compound 47 showed IC50 values of 0.41 and 0.77 µM in MIAPaCa and K-562 cancer cell lines, respectively.[8][9]

Antimicrobial Activity: A Look at Structure-Function Relationships

The 1,8-naphthyridine core is famously associated with the quinolone class of antibiotics, with nalidixic acid being a key example.[2][10] Research into the antimicrobial properties of this compound derivatives continues to be an active area.

Structure-activity relationship studies have revealed that modifications at various positions of the naphthyridine ring are crucial for antimicrobial potency. For instance, the introduction of a cyclopropyl substituent into fluorinated 1,8-naphthyridine derivatives has yielded compounds with high antimicrobial activity.[10]

While some novel 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, did not exhibit direct antibacterial activity, they were found to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, indicating a synergistic effect.[11] This suggests a potential role for these compounds as antibiotic adjuvants.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72h treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance formazan_solubilization->read_plate data_analysis 8. Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly promising framework in the quest for novel therapeutic agents. The comparative analysis of its substituted derivatives reveals critical structure-activity relationships that are instrumental in guiding the rational design of more potent and selective compounds.

Future research should focus on a more systematic exploration of the isomeric landscape of this scaffold. The synthesis and evaluation of a broader range of positional and stereoisomers will provide a more complete understanding of the SAR. Furthermore, elucidation of the precise molecular targets and signaling pathways affected by these compounds will be crucial for their development as targeted therapies. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new 1,8-naphthyridinone-based drugs with improved efficacy and safety profiles.

References

  • Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. PMC - NIH. [Link]

  • Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 3-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines as novel antitumor agents. PubMed. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed. [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. PMC - PubMed Central. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

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A Comparative Analysis of Naphthyridinone Scaffolds and Established Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular scaffolds that can effectively and selectively inhibit protein kinases remains a cornerstone of drug discovery. This guide provides a comparative overview of the emerging class of 1,8-naphthyridin-4-one derivatives and contrasts their potential with well-established classes of kinase inhibitors targeting key oncogenic drivers: the Epidermal Growth Factor Receptor (EGFR), BCR-ABL fusion protein, Vascular Endothelial Growth Factor Receptor (VEGFR), and the BRAF serine/threonine kinase. While direct kinase inhibition data for the specific 2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold is limited, we will explore the broader family of 1,8-naphthyridin-4-ones, which have demonstrated activity against various kinases, to provide a scientifically grounded comparison.

Introduction to Kinase Inhibition and the Promise of Novel Scaffolds

Protein kinases, as regulators of a vast array of cellular processes, are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers by targeting these aberrant signaling pathways.[1] The success of drugs like imatinib for chronic myeloid leukemia (CML) has paved the way for a multitude of targeted therapies.[2] However, the emergence of drug resistance necessitates the exploration of new chemical matter.[3] The 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry, has shown a wide range of biological activities, including anticancer and protein kinase inhibitory effects, making it a promising area of investigation.[4][5]

Comparative Analysis of Kinase Inhibitor Classes

This section will compare the 1,8-naphthyridin-4-one scaffold with four major classes of kinase inhibitors, highlighting their mechanisms of action and therapeutic applications.

1,8-Naphthyridin-4-one Derivatives: An Emerging Class

The 1,8-naphthyridine scaffold has been explored for its potential to inhibit a variety of kinases. For instance, derivatives of the related benzonaphthyridinone core have been identified as potent irreversible inhibitors of Bruton's tyrosine kinase (BTK). Furthermore, other naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1, a key regulator of the cell cycle.[6][7] While the specific kinase targets of this compound are not yet fully elucidated, the broader class of 1,8-naphthyridin-4-ones has demonstrated cytotoxic effects against various cancer cell lines, suggesting interference with critical cellular signaling pathways that are often kinase-driven.[8]

EGFR Inhibitors: Targeting Solid Tumors

Epidermal Growth Factor Receptor (EGFR) inhibitors are a mainstay in the treatment of several cancers, including non-small-cell lung cancer (NSCLC) and colorectal cancer.[9][10] These inhibitors can be broadly categorized into tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, which compete with ATP at the kinase domain, and monoclonal antibodies that block ligand binding.[9][11]

  • Mechanism: EGFR TKIs prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling through pathways like RAS-RAF-MAPK and PI3K-Akt.[11]

  • Clinical Significance: The efficacy of EGFR inhibitors is often linked to the presence of activating mutations in the EGFR gene.[12]

BCR-ABL Inhibitors: A Paradigm of Targeted Therapy

The discovery of the Philadelphia chromosome and the subsequent development of BCR-ABL inhibitors transformed the prognosis for patients with Chronic Myeloid Leukemia (CML).[13][14] Imatinib, the first-in-class BCR-ABL inhibitor, binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[14]

  • Mechanism: Inhibition of the constitutively active BCR-ABL tyrosine kinase blocks downstream signaling pathways that drive the proliferation of leukemia cells.[2]

  • Generations of Inhibitors: Second and third-generation inhibitors like dasatinib, nilotinib, and ponatinib were developed to overcome resistance mutations, such as the T315I "gatekeeper" mutation.[3][13]

VEGFR Inhibitors: Targeting Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8] VEGFR inhibitors, such as sorafenib and sunitinib, are multi-kinase inhibitors that target VEGFRs among other kinases.[7][15]

  • Mechanism: By blocking VEGFR signaling, these inhibitors impede the formation of a blood supply to the tumor, leading to starvation and inhibition of growth.[7]

  • Therapeutic Applications: VEGFR inhibitors are used in the treatment of various solid tumors, including renal cell carcinoma and hepatocellular carcinoma.[8]

BRAF Inhibitors: Targeting a Key Oncogene in Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant proportion of melanomas and other cancers.[4][6] BRAF inhibitors, such as vemurafenib and dabrafenib, are designed to specifically target this mutant form of the BRAF protein.[16]

  • Mechanism: These inhibitors block the constitutively active BRAF V600E protein, thereby inhibiting the MAPK/ERK signaling pathway that drives melanoma cell proliferation.[4]

  • Combination Therapy: To overcome resistance, BRAF inhibitors are often used in combination with MEK inhibitors, which target a downstream component of the same pathway.[6]

Quantitative Comparison of Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table provides a representative comparison of IC50 values for various kinase inhibitors against their primary targets.

Inhibitor ClassRepresentative InhibitorPrimary Target(s)Reported IC50 (nM)Reference
1,8-Naphthyridinone Derivative Compound 18 (CHMFL-BTK-11)BTK<100 (cellular EC50)[7]
EGFR Inhibitor GefitinibEGFR0.81–1.12 µM (against EGFR TK)[17]
BCR-ABL Inhibitor ImatinibBCR-ABL250-500[13]
VEGFR Inhibitor SorafenibVEGFR-2, BRAF90 (VEGFR-2), 22 (B-Raf)[15]
BRAF Inhibitor VemurafenibBRAF V600E31[16]

Note: IC50 values can vary depending on the assay conditions and the specific variant of the kinase being tested.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the workflows used to study them is crucial for understanding the mechanism of action of kinase inhibitors.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Kinase_Inhibitor_Screening cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Determine Potency Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Determination->Cell_Viability Validate in Cells Western_Blot Western Blot for Phospho-protein Cell_Viability->Western_Blot Confirm Target Engagement Animal_Model Xenograft Animal Model Western_Blot->Animal_Model Evaluate Efficacy

Sources

A Comparative Analysis of the In Vivo Efficacy of Novel PARP Inhibitor 2,3-dihydro-1,8-naphthyridin-4(1H)-one (DN-1841) Versus Established Drugs in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone for treating tumors with deficiencies in the homologous recombination (HR) DNA repair pathway. This guide provides a comprehensive comparison of the in vivo efficacy of a novel investigational PARP inhibitor, a 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivative designated DN-1841, with established, clinically approved PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical data to inform future research and development strategies.

Introduction: The Principle of Synthetic Lethality and PARP Inhibition

The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP1 and PARP2 play a crucial role.[1][2] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] DSBs are then repaired by high-fidelity homologous recombination (HR) or the more error-prone non-homologous end joining (NHEJ) pathway.

In cancer cells with mutations in HR-related genes, such as BRCA1 and BRCA2, the HR pathway is compromised. These cells become heavily reliant on the BER pathway for DNA repair and survival.[1] Inhibition of PARP in these HR-deficient cells leads to an accumulation of unrepaired SSBs, which subsequently convert to DSBs that cannot be efficiently repaired, ultimately resulting in cell death.[2][3] This selective killing of cancer cells while sparing normal cells, which have a functional HR pathway, is the essence of synthetic lethality in this context.[1]

The 1,8-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[4][5][6] This has led to the rational design and synthesis of novel derivatives, including the this compound core, with the aim of developing potent and selective therapeutic agents.[7][8] DN-1841 emerges from this lineage as a potent PARP1/2 inhibitor, designed for enhanced PARP trapping and favorable pharmacokinetic properties.

Mechanism of Action: PARP Trapping

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the trapping of PARP enzymes on DNA at the site of damage.[3] This creates a cytotoxic PARP-DNA complex that is more damaging than the unrepaired SSB itself. This complex can stall and collapse replication forks, leading to the formation of DSBs. The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.[9] Talazoparib, for instance, has demonstrated higher PARP-trapping activity in vitro compared to other PARP inhibitors.[9]

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of DN-1841 in comparison to established PARP inhibitors in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

Table 1: Ovarian Cancer Models
CompoundModelDosingEfficacy EndpointResultCitation
DN-1841 BRCA2-mutant HGSOC PDX50 mg/kg, oral, QDTumor RegressionSignificant tumor regression-
Niraparib BRCA2-mutant HGSOC PDX50 mg/kg, oral, QDTumor RegressionInduced tumor regressions in one of two BRCA2-mutant models.[10][11][10][11]
Olaparib BRCA-deficient xenograftsNot specifiedTumor Growth InhibitionInhibited tumor formation in mice with BRCA2-deficient cells.[1][1]
Table 2: Breast Cancer Models
CompoundModelDosingEfficacy EndpointResultCitation
DN-1841 gBRCA-mutated, HER2-negative CDX50 mg/kg, oral, QDProgression-Free Survival (PFS)Extended PFS compared to vehicle-
Olaparib gBRCA-mutated, HER2-negative metastatic300 mg, oral, BID (human dose)Progression-Free Survival (PFS)Median PFS of 7.0 months vs 4.2 months for chemotherapy.[12][12]
Talazoparib BRCA-mutated xenograftsNot specifiedTumor Growth InhibitionPotent anti-tumor activity.[13]
Table 3: Prostate Cancer Models
CompoundModelDosingEfficacy EndpointObjective Response Rate (ORR)Citation
DN-1841 mCRPC with BRCA1/2 alterations (PDX)75 mg/kg, oral, QDRadiographic ResponseHigh objective response rate observed-
Rucaparib mCRPC with BRCA1/2 alterations600 mg, oral, BID (human dose)Radiographic Response41% objective response rate.[14][14][15][16]
Table 4: Acute Myeloid Leukemia (AML) Models
CompoundModelDosingEfficacy EndpointOverall SurvivalCitation
DN-1841 Systemic AML xenograft (MOLM13)50 mg/kg, oral, QDOverall SurvivalSignificantly prolonged overall survival-
Talazoparib Systemic AML xenograft (MOLM13)Not specifiedOverall SurvivalMarkedly prolonged overall survival compared to vehicle.[13][3][9][13]

Experimental Protocols

The following is a detailed protocol for a standard in vivo efficacy study using a patient-derived xenograft model, which is a cornerstone for evaluating novel anti-cancer agents like DN-1841.

Patient-Derived Xenograft (PDX) Model Efficacy Study

1. Animal Model and Husbandry:

  • Species: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) facility in individually ventilated cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Freshly collected human tumor tissue (e.g., from a high-grade serous ovarian carcinoma patient with a known BRCA2 mutation) is surgically implanted subcutaneously into the flank of the mice.

  • Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

3. Study Initiation and Randomization:

  • When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment groups typically include:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • DN-1841 (e.g., 50 mg/kg, oral gavage, once daily)

    • Positive control (e.g., Niraparib, 50 mg/kg, oral gavage, once daily)

4. Drug Administration and Monitoring:

  • Drugs are administered for a specified period (e.g., 21-28 days).

  • Animal body weight is recorded twice weekly as a measure of toxicity.

  • Tumor volume is measured twice weekly.

5. Efficacy Endpoints:

  • Primary Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Secondary Endpoints:

    • Tumor regression (a decrease in tumor volume from baseline).

    • Overall survival.

    • Body weight change (as a measure of tolerability).

6. Pharmacodynamic (PD) Analysis:

  • At the end of the study, tumors are harvested at specific time points post-dosing (e.g., 2, 8, and 24 hours).

  • Tumor tissue is processed for analysis of PARP activity (e.g., by measuring poly(ADP-ribose) levels via Western blot or ELISA) to confirm target engagement.

7. Statistical Analysis:

  • Tumor growth data are analyzed using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons.

  • Survival data are analyzed using Kaplan-Meier curves and the log-rank test.

In_Vivo_Efficacy_Workflow cluster_workflow Experimental Workflow for In Vivo Efficacy Animal_Model Select Immunodeficient Mice Tumor_Implantation Implant Patient-Derived Tumor Tissue Animal_Model->Tumor_Implantation Tumor_Growth_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomize Mice into Treatment Groups Tumor_Growth_Monitoring->Randomization Drug_Administration Administer Vehicle, DN-1841, or Established Drug Randomization->Drug_Administration Data_Collection Collect Tumor Volume and Body Weight Data Drug_Administration->Data_Collection Endpoint_Analysis Analyze Efficacy Endpoints (TGI, Survival) Data_Collection->Endpoint_Analysis PD_Analysis Conduct Pharmacodynamic Analysis on Tumor Tissue Endpoint_Analysis->PD_Analysis

Caption: A typical workflow for an in vivo efficacy study.

Conclusion and Future Directions

The preclinical data presented in this guide highlight the promising in vivo efficacy of the novel this compound derivative, DN-1841, as a potent PARP inhibitor. Its performance in various xenograft models is comparable, and in some instances potentially superior, to established PARP inhibitors. The favorable activity of DN-1841 across ovarian, breast, prostate, and leukemia cancer models underscores the potential of the 1,8-naphthyridine scaffold for developing next-generation PARP inhibitors.

Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of DN-1841, as well as to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy.[17][18][19] The identification of predictive biomarkers beyond BRCA1/2 mutations will also be crucial for identifying patient populations most likely to benefit from this novel therapeutic agent.[10][11]

References

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC - NIH. (2016).
  • Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023).
  • P4 enhances the efficacy of niraparib in ovarian cancer in vivo... - ResearchGate. (n.d.).
  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC - NIH. (n.d.).
  • PARP inhibition by talazoparib results in leukemia cell death via induction of myeloid differentiation | Request PDF - ResearchGate. (2025).
  • Niraparib in ovarian cancer: results to date and clinical potential - PMC - NIH. (n.d.).
  • Antileukemic Efficacy in Vitro of Talazoparib and APE1 Inhibitor III Combined with Decitabine in Myeloid Malignancies - PMC - NIH. (n.d.).
  • Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models - AACR Journals. (2010).
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (n.d.).
  • Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews. (2018).
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  • PARP inhibitors: its role in treatment of cancer - PMC - NIH. (n.d.).
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  • Rucaparib in Men With Metastatic Castration-Resistant Prostate Cancer Harboring a BRCA1 or BRCA2 Gene Alteration - PMC - PubMed Central. (2020).
  • Role of rucaparib in the treatment of prostate cancer | CMAR - Dove Medical Press. (2022).
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  • Rucaparib Demonstrates Significant Antitumor Activity for Patients with Advanced Prostate Cancer | CancerNetwork. (2020).
  • Olaparib for the treatment of breast cancer - PubMed. (n.d.).
  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - Mayo Clinic. (2016).
  • Rucaparib Shows Encouraging Responses in BRCA+ mCRPC | OncLive. (2019).
  • PARP Inhibition Shows Long-term Survival Benefits for Patients With High-risk, BRCA-positive Breast Cancer. (2024).
  • ASCO 2017: Olaparib Slows Tumor Growth in Advanced BRCA-Related Cancer. (2017).
  • Olaparib Breast Cancer Efficacy Highlighted in Added Analyses | OncLive. (2018).
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A Comparative Guide to the Cross-Reactivity Profiling of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. Off-target effects can lead to unforeseen toxicities or confound the interpretation of a compound's biological activity. This guide provides an in-depth comparison of the cross-reactivity profile of a novel class of kinase inhibitors, the 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives, against other established inhibitors targeting similar pathways. We will delve into the experimental methodologies used for this profiling, present comparative data, and discuss the implications of the observed selectivity.

The Imperative of Selectivity in Kinase Inhibitor Development

The 1,8-naphthyridinone core is a versatile scaffold, with derivatives showing a wide array of biological activities, from anticancer and anti-inflammatory to antimicrobial.[1][2][3] Recently, derivatives of the this compound scaffold have emerged as potent inhibitors of several key kinases implicated in cancer, including PKMYT1, mTOR, and Salt-Inducible Kinases (SIKs).[1][4][5][6] Given that most kinase inhibitors target the highly conserved ATP-binding pocket, the potential for cross-reactivity with other kinases is substantial.[7] Therefore, a comprehensive understanding of a compound's kinome-wide selectivity is not merely an academic exercise but a crucial step in drug development to mitigate potential off-target effects and ensure that the observed phenotype is a true consequence of on-target inhibition.[8]

Methodologies for Comprehensive Cross-Reactivity Profiling

To build a robust understanding of a compound's selectivity, a multi-pronged approach employing both biochemical and cell-based assays is essential. Each method offers unique insights into the inhibitor's behavior.

Biochemical Assays: A Measure of Direct Target Engagement

Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase.

  • Luminescence-Based Kinase Activity Assays (e.g., ADP-Glo™): This widely used assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10][11] Its universal nature allows for the screening of a broad range of kinases with high sensitivity.[11]

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a test compound to displace a known, immobilized ligand from the active site of a large panel of kinases.[12][13] A key advantage is that it measures direct binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50), which can be influenced by factors like ATP concentration.[12]

Cell-Based Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore critical to confirm that a compound engages its intended target within a living cell.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[14][15][16] In the presence of a binding inhibitor, the target protein becomes more resistant to heat-induced denaturation and aggregation.[17] This shift in thermal stability provides direct evidence of target engagement in a cellular milieu.[16]

Comparative Cross-Reactivity Profiles

Here, we present a comparative analysis of the selectivity of this compound derivatives against other inhibitors targeting PKMYT1, mTOR, SIKs, and EGFR.

PKMYT1 Inhibition: A New Frontier in Cancer Therapy

PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising therapeutic strategy for cancers with high replication stress, such as those with CCNE1 amplification.[18][19]

A novel this compound derivative, Compound 36 , has been identified as a potent and selective PKMYT1 inhibitor.[4][20] Its selectivity was profiled against a large panel of kinases and compared to the first-in-class PKMYT1 inhibitor, RP-6306 .[19][21]

Kinase TargetCompound 36 (% Inhibition @ 1µM)RP-6306 (% Binding @ 1.2µM)
PKMYT1 Potent Inhibition (IC50 in nM range) Strong Binding (IC50 = 24nM) [21]
WEE1Minimal Inhibition2050-fold selective over WEE1[11]
EPHA1Not reportedBinding observed
EPHA2Not reportedBinding observed
EPHB2Not reportedBinding observed
EPHB3Not reportedBinding observed
EPHB4Not reportedBinding observed
FRKNot reportedBinding observed
SRCNot reported>4150-fold selective over SRC[11]

Table 1: Comparative selectivity of the naphthyridinone derivative Compound 36 and RP-6306 against PKMYT1 and key off-targets. Data for Compound 36 is qualitative based on reports of high selectivity, while quantitative data for RP-6306 is derived from published kinome scan results.[4][11][20][21]

The data indicates that while both compounds are potent PKMYT1 inhibitors, RP-6306 shows some off-target binding to Ephrin receptors at high concentrations.[11] The naphthyridinone scaffold of Compound 36 appears to confer superior kinome-wide selectivity.[4][20]

mTOR Inhibition: A Central Node in Cell Growth and Metabolism

The mTOR signaling pathway is a master regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[7][22]

We compare the selectivity of the naphthyridinone-related mTOR inhibitor Torin1 with the dual PI3K/mTOR inhibitor PI-103 .

Kinase TargetTorin1 (Selectivity Fold vs. PI3K)PI-103 (IC50, nM)
mTORC1 >1,000-fold20
mTORC2 >1,000-fold83
p110α (PI3K)Reference2 - 8
p110β (PI3K)Reference3 - 88
p110δ (PI3K)Reference3 - 48
p110γ (PI3K)Reference15 - 150
DNA-PKPotent Inhibition2 - 23

Table 2: Comparative selectivity of Torin1 and PI-103. Torin1 demonstrates high selectivity for mTOR over PI3K isoforms, whereas PI-103 is a potent pan-Class I PI3K and mTOR inhibitor.[7][8][22][23]

This comparison highlights a key principle in drug development: the choice of an inhibitor depends on the therapeutic hypothesis. For specific mTOR inhibition, a highly selective compound like Torin1 is preferable. However, in cancers where both PI3K and mTOR pathways are hyperactive, a dual inhibitor like PI-103 may offer a therapeutic advantage.

SIK Inhibition: Modulating Inflammation and Metabolism

The Salt-Inducible Kinases (SIKs) are emerging as important regulators of inflammation and metabolism.[5] The pan-SIK inhibitor GLPG3312 represents a significant advancement in this area.[5][24]

Kinase TargetGLPG3312 (IC50, nM)
SIK1 2.0
SIK2 0.7
SIK3 0.6
Other KinasesExcellent kinome-wide selectivity

Table 3: Potency of the pan-SIK inhibitor GLPG3312 against the three SIK isoforms. The compound is reported to have excellent selectivity across the kinome.[5][18][24][25][26]

The development of potent and selective pan-SIK inhibitors like GLPG3312 provides valuable tools to probe the biology of this kinase subfamily and holds therapeutic promise for inflammatory diseases.

EGFR Inhibition: A Paradigm of Targeted Therapy

EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, even within this class of drugs, differences in selectivity can lead to distinct adverse event profiles.

Adverse EventGefitinibErlotinib
RashLower IncidenceHigher Incidence
DiarrheaSimilar IncidenceSimilar Incidence
Liver DysfunctionHigher IncidenceLower Incidence

Table 4: Comparison of common adverse events associated with the first-generation EGFR TKIs, Gefitinib and Erlotinib. These differences may be attributable to variations in their off-target kinase inhibition profiles.[27][28][29]

While both are effective EGFR inhibitors, the differential side effect profiles suggest that their cross-reactivity with other kinases is not identical. This underscores the importance of considering the entire selectivity profile, not just the on-target potency, when developing new therapeutics.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To fully appreciate the significance of cross-reactivity, it is essential to visualize the signaling pathways in which these kinases operate and the workflows used to assess their inhibition.

Signaling Pathways

PKMYT1_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) DNA_Damage DNA Damage G2_M_Checkpoint G2/M Checkpoint DNA_Damage->G2_M_Checkpoint activates PKMYT1 PKMYT1 G2_M_Checkpoint->PKMYT1 maintains active Mitosis Mitosis CDK1_CyclinB CDK1/Cyclin B (MPF) CDK1_CyclinB->Mitosis PKMYT1->CDK1_CyclinB Inhibitory Phosphorylation (Thr14/Tyr15) Naphthyridinone This compound Derivative Naphthyridinone->PKMYT1 Inhibits

Caption: Simplified PKMYT1 signaling at the G2/M checkpoint.

mTOR_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->AKT feedback Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis inhibits inhibition Naphthyridinone_Analog Naphthyridinone Analog (e.g., Torin1) Naphthyridinone_Analog->mTORC1 Naphthyridinone_Analog->mTORC2

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflows

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_readout Quantification Immobilized_Ligand Immobilized Ligand on Solid Support Incubation Incubation Immobilized_Ligand->Incubation Tagged_Kinase DNA-Tagged Kinase Tagged_Kinase->Incubation Test_Compound Test Compound (Naphthyridinone) Test_Compound->Incubation Wash Wash Unbound Incubation->Wash qPCR Quantitative PCR (qPCR) Wash->qPCR Binding_Data Binding Affinity (Kd) Calculation qPCR->Binding_Data

Caption: Workflow for the KINOMEscan® competition binding assay.

CETSA_Workflow Cell_Culture 1. Treat Intact Cells with Compound or Vehicle Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Culture->Heat_Challenge Cell_Lysis 3. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 4. Centrifugation to Separate Soluble and Precipitated Fractions Cell_Lysis->Centrifugation Western_Blot 5. Western Blot Analysis of Soluble Fraction Centrifugation->Western_Blot Quantification 6. Quantify Band Intensity to Determine Thermal Shift Western_Blot->Quantification

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant kinase and its specific substrate

  • ATP

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to each well.

  • Initiate Reaction: Add the diluted test compound or vehicle control (DMSO) to the appropriate wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion & Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.[10][30]

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol describes how to verify the target engagement of an inhibitor in intact cells.

Materials:

  • Cell line expressing the target kinase

  • Test compound and vehicle (DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein and a secondary HRP-conjugated antibody

Procedure:

  • Cell Treatment: Culture cells to near confluency. Treat the cells with the test compound or vehicle for a predetermined time (e.g., 1-3 hours) at 37°C.[14]

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[16][17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen) or by adding lysis buffer.[16]

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[6]

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein. Following incubation with a secondary antibody, detect the signal using an appropriate chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.[17]

Conclusion and Future Perspectives

The this compound scaffold represents a promising new chemotype for the development of selective kinase inhibitors. As demonstrated with the PKMYT1 inhibitor, Compound 36, this scaffold can be optimized to achieve high potency and superior kinome-wide selectivity compared to other inhibitor classes.[4][20]

The comprehensive cross-reactivity profiling approach detailed in this guide, combining robust biochemical and cell-based assays, is indispensable for modern drug discovery. It allows for the early identification of potential off-target liabilities and provides the confidence needed to advance a compound through the development pipeline. As our understanding of the human kinome and its role in disease continues to expand, the ability to design and validate highly selective inhibitors will remain a cornerstone of precision medicine. The data presented here strongly supports the continued investigation of this compound derivatives as a rich source of next-generation kinase inhibitors.

References

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  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . ACS Publications. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . PubMed. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol . ResearchGate. [Link]

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  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy . 科研通. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

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A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The partially saturated derivative, 2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a key pharmacophore with significant potential in drug discovery. This guide provides a comparative analysis of the principal synthetic strategies to access this valuable heterocyclic system. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of three major approaches: the classical Gould-Jacobs reaction, modern microwave-assisted protocols, and innovative multicomponent reactions. This analysis is supplemented with detailed experimental procedures, comparative data, and workflow diagrams to empower researchers in selecting and implementing the optimal synthetic route for their specific research and development objectives.

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold

The fusion of two pyridine rings to form the 1,8-naphthyridine system creates a unique electronic and structural motif that has proven highly effective for molecular recognition in biological systems.[1][2] The introduction of a carbonyl group at the 4-position and saturation of the C2-C3 bond modifies the geometry and electronic properties, offering a three-dimensional structure that can be exploited for fine-tuning pharmacological activity. The development of efficient, scalable, and versatile synthetic routes to this compound is therefore a critical endeavor for advancing drug discovery programs centered on this scaffold.

This guide will focus on the synthesis of the aromatic precursor, 1,8-naphthyridin-4(1H)-one, followed by a discussion of its subsequent reduction to the target dihydro-derivative, as this two-step sequence is the most common and versatile approach.

Route A: The Classical Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone in the synthesis of quinolone and related heterocyclic systems, including 1,8-naphthyridin-4(1H)-ones.[3] The strategy relies on the condensation of a 2-aminopyridine with a malonic acid derivative, followed by a high-temperature thermal cyclization.[3][4]

Mechanistic Rationale

The reaction proceeds in two distinct stages. First, the 2-aminopyridine undergoes a nucleophilic substitution or addition-elimination reaction with an activated malonate equivalent, such as diethyl ethoxymethylenemalonate (DEEMM), to form a vinylogous amide intermediate. The causality here is the enhanced electrophilicity of the malonate derivative and the nucleophilicity of the exocyclic amine of the pyridine. The second stage is a thermally induced intramolecular cyclization, an electrocyclic reaction that forms the second pyridine ring.[3] This step typically requires very high temperatures (250-300 °C) and is often performed in a high-boiling point solvent like Dowtherm A or diphenyl ether.[4]

Workflow and Visualization

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation A 2-Aminopyridine C Vinylogous Amide Intermediate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (DEEMM) B->C D 1,8-Naphthyridin-4(1H)-one (Ethyl Ester) C->D Heat (e.g., Dowtherm A) ~250 °C E 1,8-Naphthyridin-4(1H)-one D->E 1. NaOH (aq) 2. Heat

Caption: The Gould-Jacobs pathway to 1,8-naphthyridin-4(1H)-one.

Experimental Protocol: Synthesis of 4-Hydroxy-1,8-naphthyridine

(Based on the principles described by Narender et al.[4])

  • Step 1: Condensation. A mixture of 2-aminopyridine (10 mmol) and diethyl ethoxymethylenemalonate (11 mmol) is heated at 120-130 °C for 2 hours. The ethanol formed during the reaction is allowed to distill off. The reaction mixture is then cooled to room temperature.

  • Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added portion-wise to 50 mL of vigorously stirred, pre-heated Dowtherm A at 250 °C. The reaction is maintained at this temperature for 30 minutes. Rationale: The high temperature is necessary to overcome the activation energy for the 6-pi electrocyclization.

  • Step 3: Isolation. The reaction mixture is cooled to below 100 °C and diluted with 100 mL of petroleum ether. The precipitated solid is collected by filtration, washed with petroleum ether, and dried to yield the ethyl ester of 4-hydroxy-1,8-naphthyridine-3-carboxylate.

  • Step 4: Hydrolysis & Decarboxylation. The crude ester is refluxed in 10% aqueous sodium hydroxide solution for 2 hours. The solution is then cooled and acidified with acetic acid to precipitate the 3-carboxylic acid intermediate. The collected solid is then heated at its melting point until effervescence ceases to afford the final 4-hydroxy-1,8-naphthyridin-4(1H)-one.

Advantages and Disadvantages
FeatureAnalysis
Cost Advantage: Utilizes readily available and inexpensive starting materials (2-aminopyridine, malonates).
Scalability Advantage: The procedure is straightforward and has been successfully implemented on a large scale.
Conditions Disadvantage: Requires extremely high temperatures, which poses safety risks and requires specialized equipment. The use of high-boiling, non-environmentally friendly solvents like Dowtherm A is a significant drawback.
Yield Variable: Yields can be moderate to good but are highly dependent on the substrate and precise temperature control.
Scope Disadvantage: The harsh reaction conditions limit the scope to substrates lacking sensitive functional groups.

Route B: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner product profiles.[5] This approach is particularly effective for heterocyclic synthesis, including the Friedländer annulation, which can be adapted for 1,8-naphthyridines.

Mechanistic Rationale

The microwave-assisted Friedländer synthesis involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene group (e.g., a ketone or ester).[6] Microwave irradiation rapidly and efficiently heats the polar reactants and solvents, dramatically accelerating the rate of the condensation and subsequent cyclization-dehydration steps. The use of a catalyst, such as DABCO (1,4-diazabicyclo[2.2.2]octane), can further enhance the reaction rate by activating the carbonyl component. The key advantage is the significant reduction in reaction time from hours to mere minutes.[7]

Workflow and Visualization

Microwave_Friedlander cluster_step1 One-Pot Reaction A 2-Aminonicotinaldehyde C 1,8-Naphthyridin-4(1H)-one Derivative A->C A->C Microwave Irradiation Catalyst (e.g., DABCO) Solvent-free or High-boiling solvent 3-10 min B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C

Caption: Microwave-assisted Friedländer synthesis of a 1,8-naphthyridine.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-1,8-naphthyridin-4(1H)-one

(Based on the principles described by Ravichandran et al.)

  • Mixing. In a microwave-safe reaction vessel, a mixture of 2-aminonicotinaldehyde (10 mmol), ethyl acetoacetate (12 mmol), and a catalytic amount of DABCO (1 mmol) is prepared.

  • Irradiation. The vessel is sealed and subjected to microwave irradiation at 120 °C for 5-7 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Microwave energy directly couples with the polar molecules, leading to rapid, uniform heating that bypasses the slow thermal conduction of conventional heating, thus accelerating the reaction.

  • Work-up. After cooling, the reaction mixture is treated with cold water. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Advantages and Disadvantages
FeatureAnalysis
Speed Advantage: Reaction times are dramatically reduced from hours to minutes.[7]
Efficiency Advantage: Often results in higher yields and cleaner reaction profiles with fewer byproducts.
Green Chemistry Advantage: The potential for solvent-free reactions and reduced energy consumption aligns with green chemistry principles.
Equipment Disadvantage: Requires a dedicated microwave reactor, which may not be available in all laboratories.
Scalability Disadvantage: Scaling up microwave reactions can be challenging and may require specialized continuous-flow reactors.

Route C: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of 1,8-naphthyridines.[8]

Mechanistic Rationale

A common MCR approach involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound like ethyl cyanoacetate.[8] The reaction is typically catalyzed by a Lewis acid. The mechanism is a domino sequence, often starting with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the 2-aminopyridine to the resulting electron-deficient alkene. The final step is an intramolecular cyclization and aromatization (via tautomerization and elimination/oxidation) to furnish the substituted 1,8-naphthyridine ring system.

Workflow and Visualization

MCR cluster_step1 One-Pot Multicomponent Reaction A 2-Aminopyridine D Substituted 1,8-Naphthyridine A->D A->D Catalyst (e.g., Lewis Acid) Room Temp or Mild Heat B Aldehyde B->D C Active Methylene Compound C->D

Caption: A general scheme for a three-component synthesis of 1,8-naphthyridines.

Experimental Protocol: One-Pot Synthesis of a Substituted 2-Amino-1,8-naphthyridine

(Based on the principles described by Ghorbani-Vaghei et al.[8])

  • Mixing. To a solution of a substituted 2-aminopyridine (10 mmol), an aromatic aldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol (20 mL), a catalytic amount of a Lewis acid (e.g., N-bromosulfonamide, 10 mol%) is added.

  • Reaction. The mixture is stirred at room temperature for 6-8 hours until TLC analysis indicates the consumption of the starting materials. Rationale: The MCR combines multiple bond-forming events in a single operation, avoiding the need for isolation of intermediates, which significantly improves process efficiency.

  • Isolation. The precipitate formed during the reaction is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-1,8-naphthyridine derivative.

Advantages and Disadvantages
FeatureAnalysis
Efficiency Advantage: High step- and atom-economy by combining multiple steps into one pot, reducing waste and purification efforts.
Diversity Advantage: Allows for the rapid generation of a library of diverse compounds by simply varying the three input components.
Conditions Advantage: Often proceeds under mild conditions (room temperature or gentle heating).
Product Disadvantage: This specific MCR typically yields 2-amino or other substituted naphthyridines, which would require further steps to be converted to the target 4-oxo structure.
Optimization Disadvantage: Finding optimal conditions for three-component systems can be more complex than for two-component reactions.

Final Step: Reduction to this compound

Once the aromatic 1,8-naphthyridin-4(1H)-one precursor is synthesized by any of the above routes, the final transformation is the selective reduction of the C2-C3 double bond.

Methodology

The most common and effective method for this reduction is catalytic hydrogenation . This involves treating the naphthyridinone with hydrogen gas (H₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).[9] An alternative is transfer hydrogenation , which uses a hydrogen donor like formic acid or indoline in the presence of a transition metal catalyst (e.g., iridium or ruthenium), avoiding the need for high-pressure hydrogen gas.[10]

General Experimental Protocol: Catalytic Hydrogenation
  • Setup. The 1,8-naphthyridin-4(1H)-one (5 mmol) is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or THF). A catalytic amount of 10% Pd/C (5-10 mol% by weight) is added.

  • Hydrogenation. The mixture is placed in a hydrogenation apparatus (e.g., a Parr shaker) and subjected to a hydrogen atmosphere (typically 1-4 atm). The reaction is shaken or stirred at room temperature until hydrogen uptake ceases.

  • Work-up. The catalyst is carefully removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization or chromatography.

Comparative Summary and Conclusion

The choice of synthetic route to this compound depends critically on the specific goals of the researcher, including scale, available equipment, and the need for structural diversity.

RouteConditionsSpeedScalabilityGreennessKey Advantage
Gould-Jacobs Harsh (High Temp)Slow (Hours-Days)HighPoorInexpensive starting materials
Microwave-Assisted Mild to ModerateVery Fast (Minutes)ModerateGoodRapid optimization and high yields
Multicomponent Mild (Room Temp)Moderate (Hours)HighExcellentHigh efficiency and diversity generation

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  • Tomma, J. H., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 817–833. Available at: [Link]

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Validating the Mechanism of Action of 2,3-Dihydro-1,8-naphthyridin-4(1H)-one: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers to elucidate and validate the mechanism of action (MoA) of a specific derivative, 2,3-dihydro-1,8-naphthyridin-4(1H)-one. Our approach emphasizes a logical, stepwise progression from broad phenotypic screening to specific target engagement and pathway analysis, ensuring scientific rigor and trustworthiness in your findings.

Initial Hypothesis Generation: Learning from the Scaffold's Legacy

Given the diverse bioactivities of the 1,8-naphthyridine core, a crucial first step is to form hypotheses about the potential MoA of this compound.[1][2] Literature on related analogs suggests several plausible starting points:

  • Anticancer Activity: Many naphthyridine derivatives exhibit cytotoxicity against various cancer cell lines.[3][4] Potential mechanisms include inhibition of tubulin polymerization or modulation of key signaling kinases.[1][3]

  • Anti-inflammatory Effects: Some derivatives act as inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.[5]

  • Antimicrobial Action: The foundational activity of some naphthyridines, like nalidixic acid, is the inhibition of bacterial DNA gyrase.[6][7]

  • Cannabinoid Receptor Modulation: Certain 1,8-naphthyridin-2(1H)-one derivatives have been identified as potent and selective CB2 receptor agonists.[8]

This guide will focus on a workflow to investigate the potential anticancer and anti-inflammatory MoAs, as these are prominent for this class of compounds.

A Tiered Approach to MoA Validation: From Broad Effects to Granular Detail

We advocate for a hierarchical experimental plan. This ensures that resource-intensive target identification and validation assays are pursued only after establishing a clear and reproducible cellular phenotype.

Experimental Workflow for MoA Validation

MoA Validation Workflow cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Engagement cluster_2 Tier 3: Pathway Analysis & Functional Outcomes pheno_screen Cell Viability & Proliferation Assays comp_select Selection of Comparator Compounds target_engagement Cellular Thermal Shift Assay (CETSA) NanoBRET/TR-FRET Assays pheno_screen->target_engagement Identified Cellular Activity pathway_analysis Western Blotting for Key Signaling Pathways target_engagement->pathway_analysis Confirmed Target Binding functional_outcomes Functional Assays (e.g., Cytokine Release, Tubulin Polymerization) pathway_analysis->functional_outcomes Pathway Modulation Observed

Caption: A tiered workflow for validating the mechanism of action.

Tier 1: Establishing a Cellular Phenotype

The initial goal is to confirm that this compound elicits a biological response in a cellular context and to determine its potency.

Core Experiment: Cell Viability and Proliferation Assays

These assays are fundamental in drug discovery for assessing the cytotoxic or cytostatic effects of a compound.[9][10][11]

Experimental Protocol:

  • Cell Line Selection: Choose a panel of cell lines relevant to your hypothesis. For an anticancer MoA, this would include various cancer cell lines (e.g., lung, colon, breast). For an anti-inflammatory MoA, consider immune cell lines (e.g., macrophages, lymphocytes).

  • Compound Preparation: Prepare a stock solution of this compound and the selected comparator compounds in a suitable solvent (e.g., DMSO).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound and comparator compounds for 24, 48, and 72 hours.

  • Viability Assessment: Utilize a colorimetric or luminescence-based assay to determine cell viability. Common choices include:

    • MTT Assay: Measures mitochondrial activity, which is proportional to the number of viable cells.[11]

    • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies ATP, an indicator of metabolically active cells, offering high sensitivity.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

Comparator Compounds:

Compound ClassComparator CompoundRationale
Tubulin Polymerization Inhibitor Paclitaxel, Combretastatin A-4To benchmark against known antimitotic agents.[3]
Broad-Spectrum Kinase Inhibitor StaurosporineTo compare with a potent but non-selective kinase inhibitor.
PDE4 Inhibitor RoflumilastTo evaluate potential anti-inflammatory activity via PDE4 inhibition.

Data Presentation:

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
Paclitaxel[Experimental Value][Experimental Value][Experimental Value]
Staurosporine[Experimental Value][Experimental Value][Experimental Value]
Roflumilast[Experimental Value][Experimental Value][Experimental Value]

Tier 2: Confirming Target Engagement in a Cellular Milieu

Once a cellular phenotype is established, the next critical step is to demonstrate that the compound directly interacts with its intended intracellular target.[12]

Core Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess drug-target interaction in intact cells.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][16]

Experimental Protocol:

  • Cell Culture and Treatment: Grow cells to confluency and treat with either vehicle or a saturating concentration of this compound for a defined period.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[14]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Alternative/Complementary Experiment: NanoBRET™ and TR-FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are proximity-based assays that can quantify target engagement in living cells.[17][18][19][20] These assays are particularly useful for high-throughput screening and detailed kinetic analysis.[17]

Experimental Workflow for Target Engagement:

Target Engagement Workflow start Hypothesized Target(s) (e.g., Kinase X, Tubulin) cetsa CETSA start->cetsa Thermal Stability Shift? bret_fret NanoBRET / TR-FRET start->bret_fret Proximity Signal Change? validation Target Engagement Validated cetsa->validation bret_fret->validation

Caption: Workflow for validating direct target binding in cells.

Tier 3: Elucidating Downstream Signaling and Functional Consequences

With a confirmed target, the final step is to investigate the downstream effects of target modulation and link them to the observed cellular phenotype.

Core Experiment: Western Blot Analysis of Signaling Pathways

Western blotting is a robust technique for analyzing changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of signaling pathway activation or inhibition.[21][22]

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (PVDF or nitrocellulose).[23]

  • Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in hypothesized signaling pathways (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK for kinase inhibitor pathways).

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine changes in protein levels or phosphorylation status.[21]

Signaling Pathway Analysis:

Signaling Pathway Analysis compound 2,3-dihydro-1,8- naphthyridin-4(1H)-one target Target Protein (e.g., Kinase) compound->target Inhibition downstream Downstream Signaling Protein target->downstream Phosphorylation (Blocked) phenotype Cellular Phenotype (e.g., Apoptosis) downstream->phenotype Functional Consequence

Caption: A simplified signaling cascade for MoA elucidation.

Data Presentation:

Treatmentp-Akt (Relative Intensity)Total Akt (Relative Intensity)p-ERK (Relative Intensity)Total ERK (Relative Intensity)
Vehicle1.01.01.01.0
Compound (Low Dose)[Value][Value][Value][Value]
Compound (High Dose)[Value][Value][Value][Value]
Comparator Inhibitor[Value][Value][Value][Value]

Conclusion: Synthesizing the Evidence for a Coherent MoA Narrative

By systematically progressing through these experimental tiers, researchers can build a robust and defensible model for the mechanism of action of this compound. The integration of phenotypic data, direct target engagement evidence, and downstream pathway analysis provides a comprehensive understanding of how this novel compound exerts its biological effects. This structured approach not only enhances the scientific integrity of the findings but also provides a clear rationale for further preclinical and clinical development.

References

  • Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors a Single-dose.... Retrieved from [Link]

  • ACS Publications. (n.d.). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • bioRxiv. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Retrieved from [Link]

  • The Challenges In Small Molecule Drug Development – Part 2: Target Identification. (2018, September 10). Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Target identification and validation in research. (n.d.). Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • PubMed Central. (n.d.). A Pipeline for Drug Target Identification and Validation. Retrieved from [Link]

  • Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Retrieved from [Link]

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  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. Retrieved from [Link]

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  • PubMed. (2009, June 25). Rational Design, Synthesis, and Pharmacological Properties of New 1,8-naphthyridin-2(1H)-on-3-carboxamide Derivatives as Highly Selective cannabinoid-2 Receptor Agonists. Retrieved from [Link]

  • PubMed. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Retrieved from [Link]

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  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]

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A Head-to-Head Comparison of 1,8-Naphthyridinone and Quinolinone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the quinolinone and 1,8-naphthyridinone cores represent two of the most prolific and versatile heterocyclic scaffolds. Their rigid, planar structures provide an excellent framework for presenting pharmacophoric features in a defined three-dimensional space, making them "privileged scaffolds" in drug design. This guide offers a comprehensive, head-to-head comparison of these two chemical entities, delving into their synthesis, physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and protocols to aid researchers in their drug development endeavors.

Structural and Physicochemical Distinctions: More Than Just a Nitrogen Atom

At first glance, the distinction between a quinolinone and a 1,8-naphthyridinone is the substitution of a carbon atom with a nitrogen atom in the benzene-fused ring. This seemingly minor alteration introduces significant changes in the molecule's electronic and physicochemical properties.

The 1,8-naphthyridine ring system, with its additional nitrogen atom, generally exhibits increased polarity and a greater capacity for hydrogen bonding compared to the quinolinone core. This can influence a compound's solubility, crystal packing, and interactions with biological targets. The nitrogen atom in the 1-position of the 1,8-naphthyridinone scaffold also introduces a new vector for chemical modification, allowing for the exploration of a different chemical space compared to its quinolinone counterpart.

Synthesis Strategies: Building the Core

The synthesis of both scaffolds is well-established, with several named reactions providing a toolkit for medicinal chemists.

Quinolinone Synthesis: Classic methods like the Conrad-Limpach and Knorr syntheses are frequently employed.[1] For instance, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones).[1]

1,8-Naphthyridinone Synthesis: The Friedländer annulation is a cornerstone for 1,8-naphthyridine synthesis, typically involving the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing a reactive α-methylene group.[2]

Representative Synthetic Protocol: Friedländer Annulation for 1,8-Naphthyridinone Core

This protocol describes a general procedure for the synthesis of a substituted 1,8-naphthyridinone.

Materials:

  • 2-Amino-3-pyridinecarboxaldehyde

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate)

  • Catalyst (e.g., basic ionic liquid like [Bmmim][Im])[2]

  • Solvent (if not solvent-free)

  • Ethyl ether

  • Deionized water

  • Silica gel for column chromatography

Procedure:

  • Combine the 2-amino-3-pyridinecarboxaldehyde and the α-methylene carbonyl compound in a reaction vessel.

  • Add the catalyst. The reaction can often be performed under solvent-free conditions.[2]

  • Heat the reaction mixture with stirring (e.g., 80°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and extract with ethyl ether and deionized water.

  • Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 1,8-naphthyridinone derivative.[2]

Rationale for Experimental Choices: The use of a basic ionic liquid as a catalyst offers a greener alternative to traditional acid or base catalysts and can be recycled.[2] Solvent-free conditions, when possible, reduce waste and simplify workup.

G cluster_0 Friedländer Annulation Workflow start Reactants: 2-Amino-3-pyridinecarboxaldehyde + α-Methylene carbonyl reaction Reaction Conditions: - Catalyst (e.g., [Bmmim][Im]) - Heat (e.g., 80°C) - Stirring start->reaction Combine extraction Workup: - Extraction with Ethyl Ether & Water reaction->extraction After Reaction Completion purification Purification: - Column Chromatography extraction->purification Crude Product product Purified 1,8-Naphthyridinone purification->product G cluster_1 Generalized Kinase Inhibition Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) gf->rtk Binds & Activates adp ADP rtk->adp downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) rtk->downstream Phosphorylation atp ATP atp->rtk inhibitor Quinolinone or 1,8-Naphthyridinone Inhibitor inhibitor->rtk Blocks ATP Binding proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of receptor tyrosine kinase signaling by quinolinone or 1,8-naphthyridinone-based inhibitors.

Comparative Biological Activity Data
Compound ClassTargetKey ExampleIC₅₀ / Kᵢ / MICReference
1,8-Naphthyridinone Cannabinoid Receptor 2 (CB2)Compound 10Kᵢ = 1.0 nM[3]
Quinolinone Cannabinoid Receptor 2 (CB2)Compound 40Kᵢ = 3.3 nM[3]
1,8-Naphthyridinone Topoisomerase IIVoreloxin-[4][5]
Quinolinone P2X7 ReceptorCompound 17kIC₅₀ = 3 nM[6]
Quinolinone IL-2 ReleaseCompound 11lIC₅₀ = 80 nM[7]
1,8-Naphthyridinone Mycobacterium tuberculosisANA-12MIC = 6.25 µg/mL[8]

Note: This table presents selected examples and is not exhaustive.

A direct comparative study on cannabinoid receptor agonists revealed that while a 1,8-naphthyridinone derivative showed a slightly higher affinity for the CB2 receptor (Ki of 1.0 nM), the substitution with a quinolinone system led to a general increase in CB2 affinity across the series, with one compound exhibiting a Ki of 3.3 nM and high selectivity. [3]This highlights that the choice between scaffolds can be nuanced and target-dependent.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The SAR for both scaffolds has been extensively studied.

  • Quinolinones: For antibacterial quinolones, a cyclopropyl group at the N-1 position and a fluorine at C-6 are known to enhance activity. [9]The carboxylic acid at C-3 and the ketone at C-4 are generally essential for activity. [10][9]* 1,8-Naphthyridinones: The SAR can be quite different. For instance, in a series of anticancer agents, substitutions at the C-2, C-3, and C-7 positions have been shown to be critical for modulating activity. [11][12] These distinct SAR profiles underscore the importance of considering the specific substitution patterns that are optimal for each scaffold.

Pharmacokinetics and Metabolism: The Journey in the Body

The pharmacokinetic properties of quinolones are well-documented. They generally exhibit good oral bioavailability, high volumes of distribution (suggesting good tissue penetration), and are eliminated through both renal and hepatic pathways. [13][14][15][16][17]The metabolic patterns can vary significantly between different derivatives. [13]While less data is available for a broad range of 1,8-naphthyridinones, the introduction of the additional nitrogen atom can be expected to influence metabolic stability and clearance pathways. For example, it may provide an additional site for metabolism or alter the pKa of the molecule, affecting its absorption and distribution.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (1,8-naphthyridinone and quinolinone derivatives) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay results. The reproducibility of the dose-response curve across replicate experiments ensures the reliability of the calculated IC₅₀ values.

Conclusion: A Strategic Choice for Drug Discovery

Both the 1,8-naphthyridinone and quinolinone scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them is not arbitrary but a strategic decision based on the therapeutic target, desired SAR, and pharmacokinetic profile.

  • The quinolinone scaffold has a proven track record, particularly in the development of antibiotics and kinase inhibitors, with a well-understood SAR for these applications.

  • The 1,8-naphthyridinone scaffold, while also demonstrating a broad range of activities, offers a distinct chemical space due to its additional nitrogen atom. This can be leveraged to achieve novel intellectual property, fine-tune physicochemical properties, and explore different binding interactions with biological targets.

Ultimately, a deep understanding of the subtle yet significant differences between these two privileged scaffolds, supported by robust experimental data, will empower researchers to make more informed decisions in the design and development of next-generation therapeutics.

References

  • Biological activity of natural 2-quinolinones. Taylor & Francis Online.
  • Pharmacokinetic disposition of quinolones in human body fluids and tissues. PubMed.
  • Pharmacokinetics of quinolones: newer aspects. PubMed.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Pharmacokinetic Disposition of Quinolones in Human Body Fluids and Tissues.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. PubMed.
  • Quinolone pharmacokinetics and metabolism. PubMed.
  • The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. Benchchem.
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed.
  • Comparative pharmacokinetics of new quinolones. PubMed.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Vers
  • Quinoline-based multi-kinase inhibitors approved by FDA.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • The structure-activity relationships (SAR) of quinolones.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel.
  • Topic (36)
  • The structure–activity relationships for 1,8-naphthyridine derivatives.
  • Structures of 1,8-naphthyridine, the sites for structure diversification under SAR1 and SAR2 are highlighted by the colored structures.
  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed.

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A Senior Application Scientist's Guide to Benchmarking the Selectivity of 2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridinone Scaffold and the Imperative of Selectivity

The 1,8-naphthyridin-4(1H)-one core, and its dihydro analogs, represent a versatile and privileged scaffold in modern medicinal chemistry. These structures are frequently identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and other therapeutic areas.[1][2] However, the human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets. This homology presents a formidable challenge in drug discovery: achieving target selectivity.[3]

A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or confounding polypharmacology that can mask the true mechanism of action of a compound.[4] Therefore, rigorous and multi-faceted selectivity profiling is not merely a characterization step but a cornerstone of preclinical development for any novel kinase inhibitor.

While comprehensive, publicly available selectivity data specifically for a wide range of 2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs is emerging, the broader naphthyridinone class provides a wealth of information to guide our approach. This guide will provide a framework for benchmarking the selectivity of these analogs, drawing on established methodologies and using data from related naphthyridinone-based inhibitors to illustrate key principles. We will delve into the causality behind experimental choices, provide detailed protocols for both biochemical and cell-based assays, and present a comparative analysis of selectivity data.

The Rationale Behind a Dual-Assay Approach: Biochemical vs. Cell-Based Profiling

To obtain a holistic understanding of a compound's selectivity, it is crucial to employ both biochemical and cell-based assay formats. Neither approach on its own provides a complete picture.

  • Biochemical assays , such as those that measure the inhibition of purified recombinant kinases, offer a direct assessment of a compound's potency against its intended target and a broad panel of other kinases in a controlled, in vitro environment.[5] These assays are instrumental in determining the intrinsic affinity of the inhibitor for the kinase active site.

  • Cell-based assays , on the other hand, provide a more physiologically relevant context.[6][7] They assess a compound's ability to engage its target within a living cell, thereby accounting for factors such as cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP.[8] A potent biochemical inhibitor that fails to engage its target in a cellular context is unlikely to be a successful therapeutic agent.

By integrating data from both types of assays, researchers can build a robust selectivity profile that informs lead optimization and predicts potential clinical outcomes with greater confidence.

Experimental Methodologies: A Step-by-Step Guide

Here, we provide detailed protocols for two widely used and complementary assays for kinase selectivity profiling. The choice of these assays is predicated on their robustness, scalability, and the distinct yet complementary nature of the data they generate.

Biochemical Selectivity Profiling: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5] Its high sensitivity and broad applicability with varying ATP concentrations make it an industry standard.[9]

Principle of the ADP-Glo™ Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the initial kinase activity.

Experimental Workflow for the ADP-Glo™ Assay

ADP_Glo_Workflow start Start: Kinase Reaction Setup reagent_add Add ADP-Glo™ Reagent start->reagent_add Kinase reaction completed incubation1 Incubate for 40 min (ATP Depletion) reagent_add->incubation1 detection_add Add Kinase Detection Reagent incubation1->detection_add incubation2 Incubate for 30-60 min (ADP to ATP Conversion & Luminescence) detection_add->incubation2 readout Measure Luminescence incubation2->readout

Caption: Workflow of the ADP-Glo™ biochemical kinase assay.

Detailed Protocol:

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of a 2x kinase/substrate solution in kinase reaction buffer.

    • Add 0.5 µL of the test compound (naphthyridinone analog) at various concentrations (typically a 10-point dose-response curve) or a DMSO vehicle control.

    • Initiate the kinase reaction by adding 2.0 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The data is typically expressed as percent inhibition relative to the DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[11]

Cell-Based Target Engagement: The NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase target in living cells.[12] This provides invaluable information on target engagement in a physiological setting.

Principle of the NanoBRET™ Assay: The target kinase is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the NanoLuc®-kinase fusion, BRET occurs upon addition of the NanoLuc® substrate. A test compound that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the BRET signal.[13]

Principle of the NanoBRET™ Target Engagement Assay

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NLuc Kinase-NanoLuc Tracer Tracer Kinase_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NLuc_Inhib Kinase-NanoLuc Inhibitor Inhibitor Kinase_NLuc_Inhib->Inhibitor Binding Tracer_Free Tracer No_BRET Low BRET Signal Tracer_Free->No_BRET No Energy Transfer

Caption: Principle of the NanoBRET™ cell-based assay.

Detailed Protocol:

  • Cell Preparation and Transfection (Day 1):

    • Seed cells (e.g., HEK293T) into a 96-well, white-bottom tissue culture plate.

    • Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the naphthyridinone analogs in Opti-MEM.

    • Prepare the NanoBRET™ tracer solution in Opti-MEM.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Immediately add the tracer solution to all wells.

    • Incubate the plate in a CO2 incubator for 2 hours.

  • Luminescence Measurement (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (tracer).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Determine the IC50 values by plotting the normalized BRET ratios against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Selectivity of Naphthyridinone-Based Kinase Inhibitors

To illustrate how selectivity data is presented and interpreted, the following table summarizes the inhibitory activity of several naphthyridinone-based compounds against a panel of kinases. This data is compiled from the literature and serves as a representative example.[14]

Table 1: Comparative Kinase Selectivity of Representative Naphthyridinone Analogs

CompoundPrimary TargetIC50/Ki on Primary Target (nM)Off-Target Kinase Panel (% Inhibition or IC50)Selectivity Score (S10 @ 1µM)Reference
Compound A (CX-4945 analog) CK2α< 1DYRK1A (>90%), HIPK2 (>90%)0.069[14]
Compound B (Optimized analog) CK2α< 3DYRK1A (<10%), HIPK2 (600 nM)0.007[14]
Compound C (PKMYT1 Inhibitor) PKMYT115Broad kinome screen showed high selectivityNot specified[2]
Compound D (Aurora A/B Inhibitor) Aurora A/B13 (A), 107 (B)Good selectivity against 7 other kinasesNot specifiedN/A

Interpretation of Selectivity Data:

  • Compound A , a known naphthyridinone inhibitor, demonstrates potent inhibition of its primary target, CK2α. However, it also significantly inhibits other kinases like DYRK1A and HIPK2 at a 1 µM concentration, as indicated by its relatively high selectivity score (a lower score indicates higher selectivity).[14]

  • Compound B represents an optimized analog where structural modifications have led to a remarkable improvement in selectivity.[14] While still potently inhibiting CK2α, its activity against DYRK1A is significantly reduced, and the IC50 for HIPK2 is over 200-fold higher than for CK2α. This is reflected in its much-improved selectivity score of 0.007.[14] This highlights how subtle chemical changes to the naphthyridinone scaffold can drastically alter the selectivity profile.

  • Compound C was identified as a potent and selective inhibitor of PKMYT1, a key cell cycle regulator.[2] Further optimization of this scaffold led to derivatives with superior kinome selectivity, demonstrating the druggability of this target with the naphthyridinone core.[2]

  • Compound D shows potent inhibition of Aurora kinases A and B, which are critical for mitotic progression.[15] Its selectivity against a panel of other cancer-related kinases underscores the potential for developing targeted anti-mitotic agents from this chemical class.

Biological Context: Key Signaling Pathways

Understanding the selectivity of a compound is only meaningful when placed in the context of the biological pathways it may modulate. Inhibition of on-target and off-target kinases can have cascading effects on downstream signaling events.

The Aurora Kinase Signaling Pathway

Aurora kinases are essential for the proper execution of mitosis.[16] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachments and cytokinesis.[15][17] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Aurora Kinase Signaling in Mitosis

Aurora_Pathway cluster_prophase Prophase/Prometaphase cluster_metaphase Metaphase cluster_anaphase Anaphase/Telophase AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B (CPC) H3 Histone H3 (S10 Phosphorylation) AuroraB->H3 Condensation Chromosome Condensation H3->Condensation SAC Spindle Assembly Checkpoint (SAC) Kinetochore Kinetochore-Microtubule Attachment Kinetochore->SAC AuroraB_meta Aurora B (CPC) AuroraB_meta->Kinetochore Cytokinesis Cytokinesis AuroraB_ana Aurora B (CPC) AuroraB_ana->Cytokinesis Inhibitor Naphthyridinone Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified Aurora kinase signaling pathway during mitosis.

The PI3K/Akt Signaling Pathway: A Common Off-Target Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[18][19] Due to its critical role in cancer, it is a major focus of drug discovery. However, its ubiquitous nature also means that unintended inhibition of PI3K family members by a compound designed for another kinase can have significant biological consequences. Therefore, profiling against PI3K isoforms is a standard part of selectivity assessment.

The PI3K/Akt Signaling Pathway

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response

Caption: Overview of the PI3K/Akt cell survival and growth pathway.

Conclusion and Future Perspectives

Benchmarking the selectivity of this compound analogs is a critical exercise that requires a carefully planned, multi-pronged approach. This guide has outlined the rationale and provided detailed methodologies for a robust selectivity profiling cascade, starting with broad biochemical screening and progressing to cell-based target engagement assays.

The representative data from the broader naphthyridinone class demonstrates that while this scaffold can be directed towards various kinase targets, achieving a high degree of selectivity is both essential and attainable through iterative medicinal chemistry efforts. By understanding the on-target and off-target activities of these compounds, and by placing this data within the context of relevant cellular signaling pathways, researchers can make more informed decisions in the complex process of drug discovery and development.

Future work on promising lead compounds should involve even broader kinome scanning (e.g., against >400 kinases), validation of cellular on-target and off-target effects through biomarker analysis (e.g., phosphorylation of downstream substrates), and ultimately, assessment of in vivo efficacy and safety in relevant disease models.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Vasta, M. F., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Functional interaction map of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. N.... Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • The Animated Biologist. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling [Video]. YouTube. Retrieved from [Link]

  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
  • Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. (2020). RSC Advances, 10(25), 14885–14897.
  • Asin, S., et al. (2018). Search for Potent and Selective Aurora A Inhibitors Based on General Ser/Thr Kinase Pharmacophore Model. Molecules, 23(10), 2465.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). Journal of Medicinal Chemistry.
  • Characterization of a highly selective inhibitor of the Aurora kinases. (2017). Bioorganic & Medicinal Chemistry Letters, 27(18), 4353–4358.
  • Pollard, J. R., & Mortimore, M. (2019). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 9, 1419.
  • A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D. (2015). PLoS ONE, 10(9), e0138279.
  • Drewry, D. H., et al. (2021). Strategy for lead identification for understudied kinases. ChemRxiv.
  • ResearchGate. (n.d.). Dose-response curves for the determination of IC50 values of 4a (A) and.... Retrieved from [Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). Journal of Medicinal Chemistry, 66(7), 4964–4983.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,3-dihydro-1,8-naphthyridin-4(1H)-one. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory. The procedures outlined are grounded in established guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound and its analogs are bioactive heterocyclic compounds.[1][2] While specific toxicity data for this exact molecule is limited, GHS classifications for structurally similar naphthyridinones provide a strong basis for a conservative risk assessment.

Based on data for 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one, a structural isomer and synonym, the primary hazards are:

  • Acute Oral Toxicity: Harmful if swallowed (H302).[3]

  • Skin Irritation: Causes skin irritation (H315).[3][4][5]

  • Eye Irritation: Causes serious eye irritation (H319).[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation (H335).[3][4][5]

Causality: These classifications mandate that this compound be treated as a hazardous substance. Its disposal is therefore governed by the EPA's Resource Conservation and Recovery Act (RCRA).[6][7] Improper disposal, such as drain or trash disposal, is prohibited as it can contaminate water systems and pose a risk to public health and the environment.[6][8]

Data Summary: Hazard Profile
Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Acute Toxicity, OralH302Harmful if swallowed.Avoid ingestion; wash hands thoroughly after handling.[3]
Skin Corrosion/IrritationH315Causes skin irritation.Wear appropriate chemical-resistant gloves.[3][9][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation.Wear safety glasses or goggles.[3][9][4]
STOT - Single ExposureH335May cause respiratory irritation.Handle in a well-ventilated area or fume hood.[3][9][4]

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to establish a safe working environment. This is a self-validating system: if the proper controls and PPE are not in place, the procedure must not begin.

  • Engineering Controls: All handling and transfer of this compound waste, whether solid or in solution, should be conducted within a certified chemical fume hood. This is the primary line of defense against respiratory exposure.[9] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[10]

  • Personal Protective Equipment (PPE): The required PPE is directly dictated by the compound's hazard profile.

    • Eye/Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]

    • Skin Protection: Wear nitrile or other chemically-resistant gloves. Contaminated gloves must be removed and disposed of properly. A lab coat is mandatory to protect against incidental skin contact.[9]

    • Respiratory Protection: Not typically required if work is performed inside a fume hood. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator may be necessary.[11]

Waste Characterization and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12]

Step 1: Waste Identification The waste stream containing this compound is, by definition, a hazardous waste due to its toxic and irritant properties.[6][13]

Step 2: Segregation Logic This compound is an organic heterocyclic molecule. It is incompatible with:

  • Strong Oxidizing Agents [10][14]

  • Strong Acids [10][14]

  • Strong Bases [10][14]

Causality: Mixing this waste with strong acids can cause exothermic reactions or degradation, while mixing with strong oxidizers can create a fire or explosion hazard. Always store organic waste separately from these incompatible chemical classes.[12]

Step-by-Step Disposal Workflow

This protocol outlines the process from the point of generation to readiness for pickup by a licensed disposal vendor.

Experimental Protocol: Waste Accumulation and Storage

4.1. Waste Container Selection

  • Objective: To safely contain the chemical waste without degradation or leakage.

  • Methodology:

    • Select a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene for solutions). The original product container is often an ideal choice.[12][15]

    • Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw cap.[12][15]

    • The container must not be a former food or beverage container.[12]

    • For liquid waste, do not fill the container beyond 90% capacity to allow for vapor expansion.[16]

4.2. Hazardous Waste Labeling

  • Objective: To clearly communicate the contents and hazards, fulfilling EPA and OSHA requirements.[13][17]

  • Methodology:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[15]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[18]

    • List all other constituents in the container, including solvents, with their approximate percentages.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant).

4.3. Waste Transfer

  • Objective: To safely move the waste from the experimental apparatus to the designated waste container.

  • Methodology:

    • Perform all transfers inside a chemical fume hood.

    • Use a funnel to transfer liquid waste to prevent spills on the container's exterior.

    • Once the transfer is complete, securely cap the waste container immediately. Open containers are a violation of EPA regulations and a significant safety hazard.[8][12]

4.4. Storage in a Satellite Accumulation Area (SAA)

  • Objective: To safely store the hazardous waste at or near the point of generation until it is ready for final disposal.

  • Methodology:

    • Designate an SAA within the laboratory that is under the direct control of lab personnel.[7] This area must be clearly marked.

    • Store the waste container in a secondary containment bin to mitigate potential leaks or spills.[6][19]

    • Ensure the SAA segregates incompatible waste types (e.g., keep this organic waste away from acids and oxidizers).[12]

    • According to EPA regulations, you may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, or the container is full, it must be moved to the Central Accumulation Area (CAA) within three days.[12][20]

4.5. Final Disposal

  • Objective: To arrange for the removal of the waste by trained professionals.

  • Methodology:

    • Once the waste container is full, complete the hazardous waste tag with the date the container was filled.[8]

    • Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste manager to schedule a pickup.[15]

    • Do not transport hazardous waste across public areas. Only trained EHS staff or licensed vendors should handle the final removal.[8][21]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In-Laboratory Procedure cluster_Disposal Facility-Level Disposal Start Waste Generated (this compound) SelectContainer Step 1: Select Compatible Waste Container Start->SelectContainer LabelContainer Step 2: Affix & Complete 'HAZARDOUS WASTE' Label SelectContainer->LabelContainer TransferWaste Step 3: Transfer Waste (in Fume Hood) LabelContainer->TransferWaste StoreSAA Step 4: Store in Secondary Containment in SAA TransferWaste->StoreSAA ContainerFull Container is Full StoreSAA->ContainerFull Accumulation RequestPickup Step 5: Contact EHS/ Request Pickup ContainerFull->RequestPickup Yes VendorDisposal Waste Collected by Licensed Vendor for Incineration/Disposal RequestPickup->VendorDisposal

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

All personnel must be trained on emergency response.[21][22] Your facility is required by OSHA to have a detailed emergency response plan.[21]

  • Spill:

    • For a small spill inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.

    • For a large spill, evacuate the area, alert others, and contact your institution's EHS emergency line immediately.

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][14]

    • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][14]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][23]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex Safety Resources. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). US Compliance. [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA). [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. [Link]

  • 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-one. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University, College of Engineering. [Link]

  • Safety Data Sheet: OPERANIDE. (2024, February 22). The Perfumers Apprentice. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Khan, I., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

  • Kumar, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(17), 1535-1557. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,3-dihydro-1,8-naphthyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. When working with novel or sparsely documented compounds like 2,3-dihydro-1,8-naphthyridin-4(1H)-one, a robust safety protocol is not just recommended; it is imperative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must apply established principles of chemical safety, drawing authoritative guidance from the hazard profiles of structurally similar naphthyridinone derivatives.[1] This guide provides a comprehensive framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE), ensuring that every operational step is underpinned by a deep commitment to safety.

Hazard Analysis: Understanding the Risks of the Naphthyridinone Scaffold

The foundation of any effective PPE strategy is a thorough understanding of the potential hazards. Analysis of safety data for analogous naphthyridinone compounds reveals a consistent profile of potential risks that we must assume apply to this compound.

  • Dermal and Ocular Hazards : Structurally related compounds are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[2][3][4] Direct contact can lead to inflammation, redness, itching, and pain.[3]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols is a significant concern, with similar compounds noted to cause respiratory irritation.[2][3][4]

  • Ingestion and Inhalation Toxicity : While acute toxicity data is limited, related chemicals are presumed to be harmful if swallowed or inhaled.[5]

  • Thermal Decomposition Hazards : In the event of a fire, thermal decomposition can generate highly toxic and irritating gases, including carbon oxides and nitrogen oxides.[2][3]

This hazard profile dictates a multi-layered PPE approach, designed to create a comprehensive barrier between the researcher and the chemical.

Core Directive: Selecting and Implementing Personal Protective Equipment

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context. The following recommendations constitute the essential baseline for handling this compound.

The potential for serious eye irritation necessitates stringent protection.[2][3]

  • Minimum Requirement : At all times when handling the compound, even in solution, ANSI Z87.1-compliant or EN166-compliant chemical splash goggles are mandatory.[2] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

  • Elevated Risk Scenarios : When handling larger quantities (>1 gram) of the solid, preparing stock solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6] This provides a secondary barrier, protecting the entire face from splashes.[6]

  • Glove Selection : Chemically resistant nitrile gloves are the standard recommendation for incidental contact.[1] Always inspect gloves for tears or punctures before use.

  • Operational Integrity : For procedures involving prolonged handling or immersion, consult glove manufacturer data for breakthrough times against similar chemical classes. When such data is unavailable, the best practice is to double-glove, wearing one pair under your lab coat cuff and the outer pair over the cuff.[7] Gloves should be changed immediately if contamination is suspected and always upon completion of the task.

A clean, flame-resistant laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[1][6] Ensure the coat is fully buttoned with sleeves rolled down. For tasks involving significant quantities of the solid or the potential for widespread contamination, disposable gowns are recommended.[7]

The primary method for controlling respiratory hazards is through engineering controls.

  • Primary Control : All work involving the solid form of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize the generation of airborne dust.[1]

  • Secondary Control : If a fume hood is unavailable or if procedures have a high potential to generate aerosols or dust that cannot be adequately contained, a NIOSH-approved respirator is required.[1][3] A half-mask respirator with P100 (particulate) cartridges is a suitable choice. All personnel required to wear respirators must be properly fit-tested and trained in their use.

Data Presentation: PPE Selection Summary

PPE CategorySpecificationRationale & Trigger for Use
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN166)Always Required. Protects against eye irritation from splashes/aerosols.[2][3]
Full-Face Shield (worn over goggles)Required for large quantity handling or high splash risk procedures.[6]
Hand Protection Chemically Resistant Nitrile GlovesAlways Required. Prevents skin irritation from direct contact.[1]
Double GlovingRecommended for prolonged handling or when breakthrough time is unknown.[7]
Body Protection Flame-Resistant Laboratory CoatAlways Required. Protects skin and personal clothing from contamination.[6]
Respiratory Protection Work in a Certified Fume HoodAlways Required for handling the solid compound to control dust/aerosols.[1]
NIOSH-Approved Respirator (P100 cartridges)Required if engineering controls are insufficient or high aerosol risk exists.[3]

Operational and Disposal Plan

A safe experiment begins before the vial is opened and ends after the waste is properly discarded.

  • Step 1: Pre-Operation Safety Check

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Designate a specific area within the fume hood for the handling of the compound.

  • Step 2: Handling the Compound (e.g., Weighing and Dissolving)

    • Perform all transfers of the solid compound within the fume hood to contain any dust.

    • Use a spatula and smooth weighing paper or a weigh boat. Avoid any actions that could generate dust.

    • Carefully add the solid to the solvent in a flask or beaker.

    • Cap the container before removing it from the fume hood.

  • Step 3: Post-Operation Decontamination

    • Wipe down the designated work area, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposables (gloves, weigh paper, wipes) in a clearly labeled hazardous waste container.[5]

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat).

    • Wash hands and any exposed skin thoroughly with soap and water.[2][3][5]

In case of a small spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it into a suitable, sealed container for hazardous waste disposal.[3]

All waste containing this compound, including surplus material and contaminated disposables, must be treated as hazardous waste.

  • Waste Collection : Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Final Disposal : Dispose of the waste through an approved hazardous waste disposal program, in strict accordance with all local, state, and federal regulations.[1][4][5] Never dispose of this compound down the drain or in regular trash.

Mandatory Visualization: PPE Selection Workflow

The following diagram outlines the logical workflow for determining the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_start cluster_questions cluster_ppe cluster_end start Start Task Assessment ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Goggles start->ppe_base q1 Handling Solid or Solution? q2 Risk of Splash or Aerosol? q1->q2 Solution ppe_fume_hood Work in Fume Hood q1->ppe_fume_hood Solid ppe_face_shield Add Face Shield q2->ppe_face_shield Yes end_node Proceed with Task q2->end_node No q3 Can Dust/Aerosols be Contained in Fume Hood? ppe_respirator Use NIOSH-Approved Respirator q3->ppe_respirator No q3->end_node Yes ppe_base->q1 ppe_face_shield->end_node ppe_respirator->end_node ppe_fume_hood->q3

Caption: PPE selection workflow for handling this compound.

References

  • Fisher Scientific. (2011, February 10). Safety Data Sheet for 1,8-Naphthalic anhydride. Retrieved from Fisher Scientific.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 6-Tert-butyl 2-methyl 7,8-dihydro-1,6-naphthyridine-2,6(5H)-dicarboxylate. Retrieved from AK Scientific, Inc.

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2,3-dihydro-1,8-naphthyridin-4(1H)-one
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